molecular formula C5H10N2O2 B1346687 1-(2-Hydroxyethyl)-2-imidazolidinone CAS No. 3699-54-5

1-(2-Hydroxyethyl)-2-imidazolidinone

Numéro de catalogue: B1346687
Numéro CAS: 3699-54-5
Poids moléculaire: 130.15 g/mol
Clé InChI: HBAIZGPCSAAFSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(2-Hydroxyethyl)-2-imidazolidinone has been identified as monoethanolamine (MEA) degradation product in IMC Chemicals Facility in Trona, CA plant performing CO2 capture from flue gas. It was also identified from the MEA reclaimer from a CO2 capture facility product. It was also identified as the most stable thermal degradation product of MEA.>

Propriétés

IUPAC Name

1-(2-hydroxyethyl)imidazolidin-2-one
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InChI

InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIZGPCSAAFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0029260
Record name Hydroxyethyl imidazolidinone
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Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Liquid, Other Solid
Record name 2-Imidazolidinone, 1-(2-hydroxyethyl)-
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CAS No.

3699-54-5
Record name 1-(2-Hydroxyethyl)-2-imidazolidinone
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Record name Hydroxyethyl imidazolidinone
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Record name 1-(2-Hydroxyethyl)-2-imidazolidinone
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Record name 2-Imidazolidinone, 1-(2-hydroxyethyl)-
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Record name Hydroxyethyl imidazolidinone
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Record name 1-(2-hydroxyethyl)imidazolidin-2-one
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Record name HYDROXYETHYL IMIDAZOLIDINONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-2-imidazolidinone, also known as hydroxyethylethyleneurea, is a heterocyclic organic compound with the CAS number 3699-54-5.[1][2][3] It is characterized by a five-membered imidazolidinone ring substituted with a hydroxyethyl (B10761427) group.[2] This structure, featuring both a hydroxyl group and a cyclic urea (B33335), imparts unique properties that make it a versatile molecule in various scientific and industrial applications.[2][4] It is utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, a formulation component in personal care products, and a stabilizer in coatings and adhesives.[2][4][5] Notably, it has been investigated as a dual inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9), showing potential in improving epidermal barrier function.[6][7]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid, depending on purity and temperature.[2] It is highly soluble in water and various organic solvents.[1][2] The presence of the hydroxyethyl group and the urea moiety allows for significant hydrogen bonding, which influences its physical properties like a high boiling point and water solubility.[2][7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₀N₂O₂[1][3]
Molecular Weight 130.15 g/mol [1][8][9]
Appearance Off-white powder or colorless to pale yellow liquid[2][5]
Melting Point 46-49 °C[1][10]
Boiling Point 185 °C at 3.5 mmHg (4.7 mbar)[1][3][10]
Density 1.19 g/mL at 25 °C[1][9][10][11]
Water Solubility 982 g/L at 20 °C[1]
Refractive Index (n20/D) 1.466[9][10][11]
Flash Point 185 °C at 3.5 mmHg[1][10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Identifiers

Spectroscopic DataIdentifierSource(s)
SMILES String OCCN1CCNC1=O[9][11]
InChI 1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)[3][9][11]
InChIKey HBAIZGPCSAAFSU-UHFFFAOYSA-N[3][9][11]
CAS Registry Number 3699-54-5[1][3][8]

The NIST WebBook provides gas-phase Infrared (IR) and mass spectrometry data for this compound, which are essential for its structural confirmation.[3][12][13]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several catalytic routes. One notable method involves the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with supercritical CO₂ at 250 °C using a γ-Al₂O₃ catalyst.[14][15]

Experimental Protocol: Catalytic Synthesis from 2-[(2-aminoethyl)amino]ethan-1-ol

This protocol is a generalized representation based on cited literature and should be adapted and optimized for specific laboratory conditions.

  • Reactor Preparation: A high-pressure stainless-steel batch reactor is charged with 2-[(2-aminoethyl)amino]ethan-1-ol and a catalytic amount of γ-Al₂O₃.

  • Sealing and Purging: The reactor is sealed and purged with an inert gas (e.g., argon or nitrogen) to remove air.

  • Pressurization and Heating: The reactor is pressurized with carbon dioxide to the desired level for supercritical conditions and heated to 250 °C with constant stirring.

  • Reaction: The reaction mixture is maintained at the set temperature and pressure for a specified duration to allow for the cyclization reaction to proceed.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.

  • Product Isolation: The crude product is collected from the reactor. The catalyst is separated by filtration.

  • Purification: The resulting liquid is purified, typically by vacuum distillation or column chromatography, to isolate pure this compound.

  • Characterization: The final product is characterized using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Below is a conceptual workflow for the synthesis and purification of this compound.

G Synthesis Workflow for this compound Reactants Reactants: 2-[(2-aminoethyl)amino]ethan-1-ol Supercritical CO₂ γ-Al₂O₃ Catalyst Reactor High-Pressure Reactor (250 °C) Reactants->Reactor Reaction Cyclization Reaction Reactor->Reaction Crude Crude Product Mixture Reaction->Crude Filtration Filtration Crude->Filtration Separate Catalyst Purification Vacuum Distillation / Column Chromatography Filtration->Purification Liquid Phase Product Pure 1-(2-Hydroxyethyl) -2-imidazolidinone Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Conceptual workflow for the synthesis and purification of the target compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[4] Its bifunctional nature (hydroxyl and urea groups) allows for a range of chemical modifications.

  • Pharmaceutical Synthesis: It is used as a reagent for synthesizing HIV-1 integrase inhibitors and as a reactant for creating MDM2-p53 protein-protein interaction inhibitors.[8][11]

  • Dermatology and Cosmetics: Research has shown that it acts as an inhibitor of heparanase and MMP-9, enzymes involved in the degradation of the extracellular matrix.[6][7] This activity suggests its potential for protecting the skin's basement membrane from damage, particularly from UVB exposure, and for improving the skin's barrier function.[6] It is also used as a humectant and conditioning agent in personal care products.[5]

  • Industrial Applications: It is found in water-based coatings, adhesives, and inks where it acts as a high-boiling solvent and stabilizer.[5] It has also been identified as a degradation product of monoethanolamine (MEA) in industrial CO₂ capture processes.[11][16]

Safety and Handling

While comprehensive toxicological properties have not been thoroughly investigated, available safety data sheets (SDS) provide guidance for handling.[17][18]

  • Hazards: It is classified as irritating to the eyes, respiratory system, and skin.[1] It may cause skin sensitization.[17]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[17][18] In case of dust formation, appropriate respiratory protection is recommended.[17][18]

  • Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[18][19][20]

  • First Aid: In case of contact, wash the affected skin with soap and water.[17][18] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17][18] If inhaled, move the person to fresh air.[18] If swallowed, rinse the mouth with water and seek medical attention.[17][18]

  • Transport: The substance is generally considered non-hazardous for transport.[17][19]

References

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS 3699-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyethyl)-2-imidazolidinone, CAS number 3699-54-5, is a heterocyclic organic compound with emerging significance in both industrial and therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and, most notably, its biological activity as a dual inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9). This inhibitory action underscores its potential in drug development, particularly in dermatology and oncology, for preserving the integrity of the extracellular matrix and basement membrane. This document consolidates available data, presents detailed experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers and developers in the pharmaceutical and life sciences.

Chemical and Physical Properties

This compound is a stable, hygroscopic solid at room temperature. Its chemical structure features a five-membered imidazolidinone ring with a hydroxyethyl (B10761427) substituent on one of the nitrogen atoms. This structure imparts both hydrophilic and polar characteristics to the molecule.

PropertyValueReference
CAS Number 3699-54-5
Molecular Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
Appearance Off-white powder
Melting Point 46-49 °C
Boiling Point 185 °C at 3.5 mmHg
Density 1.19 g/cm³ at 25 °C
Solubility Soluble in water
SMILES OCCN1CCNC1=O
InChI InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)

Synthesis

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: formation of a urea (B33335) or thiourea (B124793) intermediate followed by intramolecular cyclization.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization N-(2-hydroxyethyl)ethylenediamine N-(2-hydroxyethyl)ethylenediamine Intermediate Intermediate N-(2-hydroxyethyl)ethylenediamine->Intermediate Reacts with Carbonyl Source Carbonyl Source Carbonyl Source->Intermediate Intermediate_2 Intermediate Final Product 1-(2-Hydroxyethyl)-2- imidazolidinone Intermediate_2->Final Product Intramolecular cyclization Heat/Catalyst Heat/Catalyst Heat/Catalyst->Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Thione Synthesis)

This protocol is adapted from the synthesis of 1-(2-hydroxyethyl)imidazolidine-2-thione and is expected to yield the desired product with the use of a suitable carbonylating agent in place of carbon disulfide.

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • Urea (as a non-hazardous carbonyl source)

  • A suitable solvent (e.g., water, ethanol)

  • Acid or base catalyst (optional, for optimization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-hydroxyethyl)ethylenediamine and a molar equivalent of urea in the chosen solvent.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel.

Analytical Data

NMR Spectroscopy

While a complete, assigned spectrum for this compound is not publicly available, data from its thione analog, 1-(2-hydroxyethyl)imidazolidine-2-thione, provides valuable insight into the expected chemical shifts. The primary difference will be in the chemical shift of the carbonyl carbon (C=O) versus the thiocarbonyl carbon (C=S).

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₂- (imidazolidinone ring)~3.3 - 3.6m
-CH₂- (imidazolidinone ring)~3.3 - 3.6m
-N-CH₂- (ethyl chain)~3.2 - 3.5t
-CH₂-OH (ethyl chain)~3.6 - 3.8t
-OHVariablebr s
-NH-Variablebr s

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O~160 - 170
-CH₂- (imidazolidinone ring)~40 - 50
-CH₂- (imidazolidinone ring)~40 - 50
-N-CH₂- (ethyl chain)~45 - 55
-CH₂-OH (ethyl chain)~58 - 65
IR Spectroscopy

The infrared spectrum of this compound will show characteristic peaks corresponding to its functional groups.

Table 4: IR Spectral Data

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3400 (broad)O-H stretchHydroxyl
~3300 (broad)N-H stretchAmine
~2940, 2880C-H stretchAlkane
~1680 (strong)C=O stretchAmide (urea)
~1480C-N stretchAmine
~1050C-O stretchAlcohol

Biological Activity: Dual Inhibition of Heparanase and MMP-9

The most significant biological activity identified for this compound is its ability to inhibit both heparanase and matrix metalloproteinase-9 (MMP-9). These enzymes play critical roles in the degradation of the extracellular matrix (ECM) and the basement membrane (BM), processes that are integral to cancer metastasis, inflammation, and skin aging.

Mechanism of Action

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), major components of the ECM and BM. MMP-9 is a zinc-dependent endopeptidase that degrades various ECM components, including type IV collagen, a primary constituent of the basement membrane.

By inhibiting these two enzymes, this compound helps to preserve the structural integrity of the ECM and BM. This can have

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-2-imidazolidinone: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone, a heterocyclic compound with applications in various industrial and pharmaceutical fields. This document details its chemical and physical properties and explores key synthesis methodologies, complete with experimental protocols and quantitative data.

Chemical Structure and Properties

This compound, also known as hydroxyethylethyleneurea, is a cyclic urea (B33335) derivative. Its structure features a five-membered imidazolidinone ring substituted with a 2-hydroxyethyl group on one of the nitrogen atoms.

Chemical Structure:

Key Identifiers and Properties:

PropertyValueReference
IUPAC Name 1-(2-hydroxyethyl)imidazolidin-2-one[1]
CAS Number 3699-54-5[1]
Molecular Formula C5H10N2O2[1][2]
Molecular Weight 130.15 g/mol [1][2]
Appearance Off-white to dark yellow solid; also available as a liquid solution[3]
Melting Point 46-49°C[4]
Boiling Point 185°C at 3.5 mmHg[4]
Density 1.19 g/mL at 25°C
Solubility Soluble in water
SMILES C1CN(C(=O)N1)CCO[1]
InChI InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)[1]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported in the literature. The primary methods involve the reaction of primary amines with carbon dioxide or its derivatives. This section details three key synthesis methodologies.

Synthesis from Monoethanolamine and Carbon Dioxide

This method, detailed in European Patent EP0496168A1, involves the reaction of monoethanolamine (MEA) with carbon dioxide in the presence of a base catalyst at elevated temperature and pressure.[5][6]

Reaction Scheme:

Experimental Protocol:

A 70 ml Parr autoclave reactor equipped with a magnetic stirrer is charged with approximately 4g (65 mmol) of monoethanolamine (99% purity) and a catalytic amount of potassium carbonate (as a 50% aqueous solution). The reactor is then pressurized with carbon dioxide and heated. The reaction proceeds at temperatures ranging from 160°C to 200°C, with optimal results observed around 180°C. The total pressure is maintained between 20 and 100 barg. The reaction is carried out for several hours. After cooling and depressurization, the product can be purified by methods such as recrystallization or vacuum distillation.[5][6]

Quantitative Data:

ParameterValueReference
Reactants Monoethanolamine, Carbon Dioxide[5][6]
Catalyst Potassium Carbonate[5][6]
Temperature 180°C[5][6]
Pressure 20-100 barg[5][6]
Conversion of MEA High[5]
Product Selectivity High[5]
Synthesis from N-(2-hydroxyethyl)ethylene diamine and Carbon Dioxide

This synthesis route is described in US Patent 2,812,333 and involves the reaction of N-(2-hydroxyethyl)ethylene diamine with carbon dioxide under heat and pressure.[5]

Reaction Scheme:

Experimental Protocol:

A 20% aqueous solution of N-(2-hydroxyethyl)ethylene diamine, in the form of its carbonate salt, is heated in a sealed autoclave. The reaction is carried out at a temperature of 175°C and a pressure of 32.4 barg (470 psig) for 5 hours.[5] The resulting product is 1-(2-hydroxyethyl)imidazolidin-2-one.

Quantitative Data:

ParameterValueReference
Reactants N-(2-hydroxyethyl)ethylene diamine, Carbon Dioxide[5]
Temperature 175°C[5]
Pressure 32.4 barg (470 psig)[5]
Reaction Time 5 hours[5]
Catalytic Synthesis from 2-[(2-aminoethyl)amino]ethan-1-ol in Supercritical Carbon Dioxide

A more recent and environmentally friendly approach involves the catalytic conversion of 2-[(2-aminoethyl)amino]ethan-1-ol using supercritical carbon dioxide (scCO2) as both a reactant and a solvent, with γ-Al2O3 as a catalyst.[7][8]

Reaction Scheme:

Experimental Protocol:

The reaction is carried out in a high-pressure reactor containing 2-[(2-aminoethyl)amino]ethan-1-ol and a γ-Al2O3 catalyst. The reactor is then filled with supercritical carbon dioxide. The reaction mixture is heated to 250°C. The supercritical CO2 acts as both a reactant and a solvent, facilitating the reaction and simplifying downstream processing.[7][8]

Quantitative Data:

ParameterValueReference
Reactant 2-[(2-aminoethyl)amino]ethan-1-ol[7][8]
Carbon Source Supercritical Carbon Dioxide (scCO2)[7][8]
Catalyst γ-Al2O3[7][8]
Temperature 250°C[7][8]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from different starting materials.

Synthesis_Pathways cluster_0 Synthesis Route 1 cluster_1 Synthesis Route 2 cluster_2 Synthesis Route 3 MEA Monoethanolamine Product 1-(2-Hydroxyethyl)-2- imidazolidinone MEA->Product CO2 Carbon Dioxide CO2->MEA NHEED N-(2-hydroxyethyl)ethylene diamine CO2->NHEED NHEED->Product AEAE 2-[(2-aminoethyl)amino] ethan-1-ol AEAE->Product scCO2 Supercritical CO2 scCO2->AEAE Catalyst1 Base Catalyst (e.g., K2CO3) Catalyst1->MEA Catalyst2 γ-Al2O3 Catalyst2->AEAE

Synthesis pathways for this compound.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of this compound. The presented synthesis methods offer various approaches for its preparation, ranging from traditional high-pressure reactions to more modern, catalytically driven processes in supercritical fluids. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) is a small molecule that has demonstrated significant potential in improving skin barrier function and structure. Its core mechanism of action lies in the dual inhibition of two key extracellular matrix (ECM) degrading enzymes: heparanase and matrix metalloproteinase-9 (MMP-9). By inhibiting these enzymes, HEI protects critical components of the epidermal basement membrane, namely perlecan (B1176706) (a heparan sulfate (B86663) proteoglycan) and type IV collagen. This protective action helps to maintain the structural integrity of the dermal-epidermal junction (DEJ), leading to enhanced epidermal barrier function, improved skin hydration, and a reduction in transepidermal water loss (TEWL). This technical guide provides a comprehensive overview of the mechanism of action of HEI, including its effects on key signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its efficacy.

Introduction to this compound (HEI)

This compound is an organic compound belonging to the imidazolidinone family. While it has applications in various industrial processes, its biological activity as a dual enzyme inhibitor has garnered significant interest in the fields of dermatology and drug development.[1] Chronic exposure to environmental stressors, particularly ultraviolet (UV) radiation, can lead to the upregulation of enzymes that degrade the ECM, compromising the skin's structural integrity and barrier function.[2] HEI has been shown to counteract these damaging effects by specifically targeting heparanase and MMP-9.[2]

Core Mechanism of Action: Dual Inhibition of Heparanase and MMP-9

The primary mechanism through which HEI exerts its beneficial effects on the skin is by inhibiting the enzymatic activity of heparanase and MMP-9.[1][2] These enzymes play a crucial role in the degradation of the basement membrane, a specialized layer of the ECM that separates the epidermis from the dermis and is essential for maintaining skin structure and function.[3]

Inhibition of Heparanase

Heparanase is an endo-β-D-glucuronidase that specifically cleaves heparan sulfate (HS) chains from heparan sulfate proteoglycans (HSPGs), such as perlecan.[4] Perlecan is a major structural component of the basement membrane, contributing to its integrity and serving as a reservoir for various growth factors.[5][6] By inhibiting heparanase, HEI prevents the degradation of perlecan, thereby preserving the structural integrity of the basement membrane and regulating the bioavailability of HS-bound signaling molecules.[5]

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

MMP-9, also known as gelatinase B, is a zinc-dependent endopeptidase that degrades various ECM components, with a particular affinity for type IV collagen.[7] Type IV collagen is the most abundant structural constituent of the basement membrane, forming a scaffold that provides tensile strength and support.[8][9] Inhibition of MMP-9 by HEI prevents the breakdown of this critical collagen network, further reinforcing the basement membrane and the dermal-epidermal junction.[2]

Signaling Pathways and Downstream Effects

The dual inhibition of heparanase and MMP-9 by HEI initiates a cascade of downstream events that ultimately lead to improved epidermal barrier function.

  • Preservation of Basement Membrane Integrity: By preventing the degradation of perlecan and type IV collagen, HEI maintains the structural and functional integrity of the basement membrane.[5][8] This is crucial for proper adhesion between the epidermis and dermis and for regulating the passage of molecules and cells.[3]

  • Modulation of Growth Factor Signaling: The heparan sulfate chains of perlecan sequester and modulate the activity of various growth factors, such as fibroblast growth factor 7 (FGF-7), which are essential for keratinocyte survival and differentiation.[5][6] By preserving perlecan, HEI helps to maintain a stable microenvironment that supports normal epidermal homeostasis.

  • Enhanced Epidermal Differentiation and Barrier Formation: A stable and intact basement membrane provides the necessary signals for keratinocytes to properly proliferate, differentiate, and form a competent epidermal barrier.[5] The preservation of the basement membrane by HEI contributes to the proper formation of the stratum corneum, the outermost layer of the skin responsible for its barrier function.

Below is a diagram illustrating the proposed signaling pathway of HEI's action.

HEI_Mechanism cluster_extracellular Extracellular Space / Basement Membrane cluster_epidermis Epidermis HEI 1-(2-Hydroxyethyl)-2- imidazolidinone (HEI) Heparanase Heparanase HEI->Heparanase Inhibits MMP9 MMP-9 HEI->MMP9 Inhibits Perlecan Perlecan (with HS chains) Heparanase->Perlecan Degrades CollagenIV Type IV Collagen MMP9->CollagenIV Degrades BM Basement Membrane Integrity Perlecan->BM CollagenIV->BM Keratinocytes Keratinocytes BM->Keratinocytes Maintains signaling for Differentiation Normal Differentiation & Proliferation Keratinocytes->Differentiation Barrier Improved Epidermal Barrier Function Differentiation->Barrier

Figure 1: Proposed mechanism of action of this compound (HEI).

Quantitative Data

While the seminal study by Suga et al. (2019) demonstrated the inhibitory activity of HEI on heparanase and MMP-9, specific IC50 values are not publicly available in the reviewed literature. The following table summarizes the known effects.

Enzyme TargetEffect of HEIReference
Heparanase Inhibition of enzymatic activity, leading to the preservation of heparan sulfate proteoglycans in the basement membrane.[2]
Matrix Metalloproteinase-9 (MMP-9) Inhibition of enzymatic activity, leading to the preservation of type IV collagen in the basement membrane.[2]

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of HEI on heparanase and MMP-9, based on standard methodologies in the field.

Heparanase Inhibition Assay (ELISA-based)

This protocol describes a common method for measuring heparanase activity and its inhibition.

Materials:

  • 96-well microplate coated with heparan sulfate

  • Recombinant human heparanase

  • This compound (HEI) test solutions

  • Biotinylated anti-heparan sulfate antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 2 mM CaCl₂, and 0.1% BSA)

Procedure:

  • Prepare serial dilutions of HEI in assay buffer.

  • Add HEI dilutions and controls (vehicle and no enzyme) to the wells of the heparan sulfate-coated microplate.

  • Add a fixed concentration of recombinant heparanase to all wells except the "no enzyme" control.

  • Incubate the plate at 37°C for 2-4 hours to allow the enzymatic reaction to occur.

  • Wash the plate three times with wash buffer to remove cleaved heparan sulfate fragments.

  • Add the biotinylated anti-heparan sulfate antibody to each well and incubate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of heparanase inhibition for each HEI concentration.

Heparanase_Assay_Workflow start Start prepare_plate Prepare HS-coated 96-well plate start->prepare_plate add_hei Add HEI dilutions and controls prepare_plate->add_hei add_heparanase Add recombinant heparanase add_hei->add_heparanase incubate_reaction Incubate at 37°C (2-4 hours) add_heparanase->incubate_reaction wash1 Wash plate (x3) incubate_reaction->wash1 add_antibody Add biotinylated anti-HS antibody wash1->add_antibody incubate_antibody Incubate at RT (1 hour) add_antibody->incubate_antibody wash2 Wash plate (x3) incubate_antibody->wash2 add_streptavidin_hrp Add Streptavidin-HRP wash2->add_streptavidin_hrp incubate_streptavidin Incubate at RT (30 min) add_streptavidin_hrp->incubate_streptavidin wash3 Wash plate (x3) incubate_streptavidin->wash3 add_tmb Add TMB substrate wash3->add_tmb incubate_tmb Incubate in dark add_tmb->incubate_tmb add_stop Add stop solution incubate_tmb->add_stop read_absorbance Read absorbance at 450 nm add_stop->read_absorbance end End read_absorbance->end

Figure 2: Experimental workflow for the heparanase inhibition assay.
MMP-9 Inhibition Assay (Gelatin Zymography)

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-9.[7][10]

Materials:

  • Conditioned cell culture media or tissue extracts containing MMP-9

  • This compound (HEI) test solutions

  • Polyacrylamide gels containing gelatin (e.g., 10%)

  • Non-reducing sample buffer

  • Electrophoresis running buffer

  • Zymogram renaturation buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 200 mM NaCl, 5 mM CaCl₂, and 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Treat cells or tissues with HEI at various concentrations.

  • Collect conditioned media or prepare tissue extracts.

  • Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Load samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis under non-denaturing conditions at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturation buffer to remove SDS and allow the enzyme to renature.

  • Incubate the gel in zymogram development buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue staining solution for 1 hour.

  • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.

  • Quantify the band intensity using densitometry software to determine the extent of MMP-9 inhibition.

Zymography_Workflow start Start sample_prep Prepare samples (conditioned media/lysates) with and without HEI start->sample_prep mix_buffer Mix with non-reducing sample buffer sample_prep->mix_buffer electrophoresis Run on gelatin polyacrylamide gel mix_buffer->electrophoresis renature Wash with renaturation buffer (2x 30 min) electrophoresis->renature develop Incubate in development buffer (overnight at 37°C) renature->develop stain Stain with Coomassie Blue develop->stain destain Destain gel stain->destain analyze Analyze clear bands (densitometry) destain->analyze end End analyze->end

Figure 3: Experimental workflow for gelatin zymography to assess MMP-9 inhibition.

Conclusion

This compound presents a promising therapeutic strategy for conditions characterized by a compromised skin barrier. Its targeted dual inhibition of heparanase and MMP-9 addresses a fundamental mechanism of ECM degradation, leading to the preservation of the basement membrane's structural and functional integrity. This, in turn, supports normal keratinocyte function and the formation of a robust epidermal barrier. Further research to elucidate the precise quantitative inhibitory constants (IC50) and to fully map the downstream signaling consequences will provide a more complete understanding of HEI's mechanism of action and facilitate its development for clinical applications. The experimental protocols outlined in this guide provide a framework for the continued investigation of HEI and other potential inhibitors of ECM-degrading enzymes.

References

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2-imidazolidinone: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyethyl)-2-imidazolidinone is a heterocyclic compound with emerging applications in the pharmaceutical and cosmetic industries. Notably, it has been identified as an inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9), enzymes implicated in cancer metastasis and inflammatory processes.[1] Furthermore, its structural similarity to cyclic ureas suggests its potential utility as a versatile chemical intermediate. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key physico-chemical data, detailed experimental protocols for its characterization, and a visualization of its potential impact on relevant biological pathways.

Physico-Chemical Properties

This compound is a hygroscopic, off-white to dark yellow solid at room temperature.[2] It is commercially available, often as a 75% solution in water.

Table 1: Physico-Chemical Data of this compound

PropertyValueReference(s)
Molecular Formula C5H10N2O2[3]
Molecular Weight 130.15 g/mol [3]
CAS Number 3699-54-5[3]
Melting Point 46-49 °C[2][3]
Boiling Point 185 °C at 3.5 mmHg[2][3]
Density 1.19 g/mL at 25 °C[2]
Water Solubility 982 g/L at 20 °C[2][3]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[2][4]
Vapor Pressure 0.001 Pa at 25 °C[2]
LogP -0.7 at 20 °C[2]
pKa 14.30 ± 0.20 (Predicted)[2][4]

Solubility Profile

The high water solubility of this compound is a key characteristic, primarily attributed to the presence of the hydroxyl group and the polar urea (B33335) moiety, which readily form hydrogen bonds with water molecules. Its solubility in common organic solvents is limited, a factor to consider in formulation and reaction chemistry.

Experimental Protocol for Determining Aqueous and Organic Solubility

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in water and a range of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed container. The excess solid should be clearly visible.

    • Place the containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

Workflow for Solubility Determination

G Workflow for Solubility Determination prep Preparation of Saturated Solutions (Excess solute in solvent) equil Equilibration (Thermostatic shaker, 24-48h) prep->equil sample Sample Collection & Preparation (Centrifugation, Filtration) equil->sample hplc Quantification by HPLC sample->hplc calc Calculation of Solubility hplc->calc

Caption: A stepwise process for determining the solubility of a compound.

Stability Profile

This compound is noted for its thermal stability. It has been identified as one of the most stable thermal degradation products of monoethanolamine (MEA) in carbon dioxide capture systems, indicating its resistance to high temperatures.[5] Like other cyclic ureas, its stability can be influenced by factors such as pH, light exposure, and the presence of oxidizing agents.

General Stability Considerations
  • Thermal Stability: While generally stable, prolonged exposure to very high temperatures, especially outside the context of MEA degradation, could lead to polymerization or decomposition.

  • Hydrolytic Stability: The imidazolidinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The stability of urea and its derivatives is generally lowest at pH extremes and greatest in the pH range of 4-8.[6]

  • Photostability: Exposure to UV or high-intensity visible light could potentially lead to degradation. Photostability testing is crucial for formulations intended for topical or other applications where light exposure is possible.

  • Oxidative Stability: The presence of strong oxidizing agents could lead to degradation of the molecule.

Experimental Protocols for Stability Assessment

Objective: To evaluate the thermal stability of this compound and identify potential degradation products.

Materials:

  • This compound

  • Oven or heating block capable of maintaining a constant temperature

  • Sealed vials

  • HPLC or LC-MS system for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into several vials.

    • Samples can be tested as a solid or in a solution (e.g., water, buffer).

  • Forced Degradation:

    • Place the vials in an oven at elevated temperatures (e.g., 60°C, 80°C, 100°C).

    • Include a control sample stored at a lower, stable temperature (e.g., 5°C).

    • Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • Dissolve the solid samples in a suitable solvent or dilute the solution samples.

    • Analyze the samples by HPLC to quantify the remaining amount of this compound and to detect the formation of any degradation products. An LC-MS system can be used to identify the mass of the degradation products.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time for each temperature.

    • Determine the degradation rate constant and half-life at each temperature.

Objective: To assess the photostability of this compound according to ICH Q1B guidelines.

Materials:

  • This compound

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Quartz cells or other transparent containers

  • Control samples protected from light (e.g., wrapped in aluminum foil)

  • HPLC system for analysis

Procedure:

  • Sample Preparation:

    • Prepare samples of this compound as a solid and/or in a solution.

    • Place the samples in the photostability chamber.

    • Prepare corresponding control samples and shield them from light.

  • Light Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis:

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

    • Compare the chromatograms for any changes in the peak corresponding to this compound and for the appearance of new peaks, which would indicate degradation products.

    • Assess for any changes in physical properties (e.g., color, clarity of solution).

Workflow for Photostability Testing

G Workflow for Photostability Testing (ICH Q1B) prep Sample Preparation (Solid and/or Solution) expose Light Exposure (ICH Q1B Conditions) prep->expose control Dark Control prep->control analyze Analysis by HPLC expose->analyze control->analyze compare Compare Exposed vs. Control analyze->compare

Caption: A flowchart for conducting photostability studies.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of both heparanase and matrix metalloproteinase-9 (MMP-9).[1] These enzymes play crucial roles in tissue remodeling, inflammation, and cancer progression.

Heparanase Signaling Pathway

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM).[7] This activity releases various growth factors and cytokines that are sequestered by HSPGs, leading to the activation of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[7][8]

Heparanase Signaling Pathway

G Heparanase Signaling Pathway cluster_ecm Extracellular Matrix HSPG HSPG-Bound Growth Factors (e.g., FGF, VEGF) GF Released Growth Factors HSPG->GF Releases Heparanase Heparanase Heparanase->HSPG Cleaves HEI 1-(2-Hydroxyethyl)-2- imidazolidinone HEI->Heparanase Inhibits Receptor Growth Factor Receptor GF->Receptor Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptor->Signaling Response Cellular Responses (Proliferation, Angiogenesis, Metastasis) Signaling->Response

Caption: Inhibition of heparanase by this compound.

MMP-9 Signaling Pathway

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that degrades components of the ECM, particularly type IV collagen, a major component of basement membranes.[9] The expression and activity of MMP-9 are regulated by various signaling pathways, including those activated by growth factors and pro-inflammatory cytokines.[10][11] By degrading the ECM, MMP-9 facilitates cell migration, invasion, and angiogenesis, processes that are critical for tumor metastasis.[9]

MMP-9 Signaling Pathway

G MMP-9 Signaling Pathway cluster_stimuli Extracellular Stimuli Stimuli Growth Factors, Cytokines (e.g., TGF-β, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor Signaling Intracellular Signaling (e.g., NF-κB, MAPK) Receptor->Signaling MMP9_exp MMP-9 Gene Expression Signaling->MMP9_exp proMMP9 Pro-MMP-9 MMP9_exp->proMMP9 Transcription & Translation MMP9 Active MMP-9 proMMP9->MMP9 Activation ECM_degradation ECM Degradation MMP9->ECM_degradation HEI 1-(2-Hydroxyethyl)-2- imidazolidinone HEI->MMP9 Inhibits Response Cellular Responses (Invasion, Metastasis, Angiogenesis) ECM_degradation->Response

Caption: Inhibition of MMP-9 by this compound.

Conclusion

This compound is a highly water-soluble and thermally stable compound. This technical guide provides a foundation for its further investigation and application by presenting its key physico-chemical properties, detailed protocols for assessing its solubility and stability, and an overview of its inhibitory effects on the heparanase and MMP-9 signaling pathways. The provided methodologies can be adapted to specific research and development needs, facilitating the comprehensive characterization of this promising molecule for pharmaceutical and other applications. Further research into its solubility in a broader range of pharmaceutically acceptable solvents and a more detailed investigation into its degradation kinetics under various conditions are warranted.

References

An In-depth Technical Guide to the Safety and Handling of 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS No. 3699-54-5). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of its properties and associated hazards, although it is important to note that toxicological properties have not been fully investigated.[1][2]

Physicochemical and Hazard Information

This compound is a chemical compound used in laboratory settings for research and manufacturing.[1][2] While some sources do not classify it as a hazardous substance under OSHA's Hazard Communication Standard, others indicate potential for skin and eye irritation.[2][3][4] A risk assessment conducted under the Canadian Environmental Protection Act concluded that it is not expected to harm human health or the environment when used as intended.[5]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 3699-54-5[1][2]
Molecular Formula C5H10N2O2[1][2]
Molecular Weight 130.15 g/mol [1][2]
Appearance Liquid
Density 1.19 g/mL at 25 °C
Refractive Index n20/D 1.466
Flash Point 265 °C / 509 °F[6]

Table 2: Hazard Identification

Hazard ClassificationDetailsSource
Skin Sensitization Category 1, 1A, 1B (May cause an allergic skin reaction)[2]
Eye Irritation Category 2A (Causes serious eye irritation)[2][6]
Respiratory Irritation May cause respiratory irritation upon inhalation[1][2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed safety data sheets. The consensus from multiple sources is that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1][2] Researchers should proceed with caution and handle the substance as potentially hazardous in the absence of comprehensive data.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Handling:

  • Avoid contact with skin and eyes.[1][2][4]

  • Avoid the formation of dust and aerosols.[1][2][4]

  • Use in a well-ventilated area and provide appropriate exhaust ventilation where dust may form.[1][2]

  • Do not get in eyes, on skin, or on clothing.[6]

  • Avoid ingestion and inhalation.[6]

  • Handle in accordance with good industrial hygiene and safety practices.[2][3] Wash hands before breaks and at the end of the workday.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4][6]

  • Keep containers tightly closed.[3][4][6]

  • Store at room temperature.[2][3]

  • Incompatible with strong oxidizing agents.[3][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or goggles. A face shield may also be appropriate.[1][2][3][4]
Skin Protection Wear protective gloves and clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Inspect gloves before use and use proper glove removal technique.[1][2][3][4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. For high airborne contaminant concentrations, positive-pressure supplied air respirators may be required.[1][3]

First Aid Measures

In case of exposure, immediate and appropriate first aid should be administered. Always consult a physician and show them the safety data sheet.[1][2]

Table 4: First Aid Procedures

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][2][3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][2][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2][3]

Accidental Release and Disposal

Accidental Release:

  • Ensure adequate ventilation.[2][3]

  • Use personal protective equipment.[2]

  • Prevent further leakage or spillage if safe to do so.[3]

  • For spills, pick up and transfer to properly labeled containers for disposal.[3] Avoid creating dust.[1]

Disposal:

  • Disposal should be in accordance with applicable regional, national, and local laws and regulations.[3]

  • Do not reuse the container.[3]

  • Consider offering surplus and non-recyclable solutions to a licensed disposal company.[1]

Diagrams

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response RiskAssessment Risk Assessment PPE_Selection PPE Selection RiskAssessment->PPE_Selection Eng_Controls Engineering Controls (e.g., Fume Hood) PPE_Selection->Eng_Controls Handling Safe Handling (Avoid Contact & Aerosols) Eng_Controls->Handling Storage Proper Storage (Cool, Dry, Ventilated) Handling->Storage Spill Spill Response Handling->Spill Exposure Exposure Response (First Aid) Handling->Exposure Disposal Waste Disposal Spill->Disposal Exposure->Disposal

References

An In-depth Technical Guide to the Biological Activity of 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI), a heterocyclic organic compound, has garnered interest for its biological activities, particularly in the realm of dermatology and potentially as a versatile chemical intermediate in pharmaceutical synthesis. This technical guide provides a comprehensive overview of the known biological activities of HEI, with a focus on its role as an inhibitor of key enzymes involved in skin barrier function. While quantitative data on its antimicrobial and antifungal properties are not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols and conceptual frameworks for the evaluation of its bioactivity. The information is presented to support further research and development efforts in harnessing the therapeutic potential of this molecule.

Introduction

This compound (CAS 3699-54-5), also known as hydroxyethylethyleneurea, is a derivative of imidazolidinone, a five-membered heterocyclic urea.[1] Its chemical structure, featuring a hydroxyl group, imparts unique solubility and reactivity characteristics.[2] While HEI has applications as a chemical intermediate, in coatings, and as a corrosion inhibitor, its biological activities are of increasing interest to the scientific community.[1][3] This guide will delve into the documented biological effects of HEI, primarily its inhibitory action on heparanase and matrix metalloproteinase-9 (MMP-9), and the resulting implications for skin health.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 3699-54-5
Molecular Formula C₅H₁₀N₂O₂[4]
Molecular Weight 130.1451 g/mol [4]
Appearance Off-white powder
Boiling Point 400.1 °C at 760 mmHg[5]
Density 1.211 g/cm³[5]
IUPAC Name 1-(2-hydroxyethyl)imidazolidin-2-one[4]

Biological Activity

The primary reported biological activity of this compound is its role as a dual inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9).[3][6] This inhibitory action has significant implications for skin barrier function and health.[6]

Inhibition of Heparanase and MMP-9

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), major components of the extracellular matrix (ECM) and basement membrane.[7] Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that degrades various components of the ECM, including type IV collagen, a key structural component of the basement membrane.[3]

The degradation of the basement membrane by heparanase and MMP-9 can compromise the structural integrity of the dermal-epidermal junction (DEJ) and impair the skin's barrier function.[6] HEI has been shown to inhibit both of these enzymes, thereby protecting the basement membrane from degradation.[3][6]

Improvement of Epidermal Barrier Function

The inhibition of heparanase and MMP-9 by HEI has been shown to improve the structure of the epidermal basement membrane and enhance the skin's barrier function.[6] In a study on UVB-induced damage in cultured human skin, HEI was found to inhibit damage to the basement membrane at the dermal-epidermal junction.[6] Furthermore, topical application of HEI has been shown to improve epidermal barrier function by increasing skin hydration and reducing transepidermal water loss (TEWL).[6]

Quantitative data from a clinical study on the effect of a topical formulation containing HEI on skin barrier function would be necessary to fully substantiate these claims, but such specific data for HEI alone is not currently available in the public domain.

Antimicrobial and Antifungal Activity

While some imidazolidinone derivatives have been reported to exhibit antimicrobial and antifungal activities, there is a lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound in the available scientific literature.[5][8] General screening of N-substituted imidazolidinones has indicated potential for antimicrobial effects, but detailed studies on HEI are needed to confirm and quantify this activity.[9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the biological effects of this compound on skin health is through the inhibition of heparanase and MMP-9. The signaling pathway diagram below illustrates the proposed mechanism.

HEI_Mechanism UVB UVB Radiation Heparanase Heparanase UVB->Heparanase Induces MMP9 MMP-9 UVB->MMP9 Induces HEI 1-(2-Hydroxyethyl)-2- imidazolidinone (HEI) HEI->Heparanase Inhibits HEI->MMP9 Inhibits HSPG Heparan Sulfate Proteoglycans (HSPG) Heparanase->HSPG Degrades CollagenIV Type IV Collagen MMP9->CollagenIV Degrades DegradedECM Degraded ECM (Impaired Barrier) HSPG->DegradedECM CollagenIV->DegradedECM IntactECM Intact ECM (Healthy Barrier)

Caption: Proposed mechanism of action of this compound (HEI) in protecting the skin barrier.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent evaluation of the biological activity of this compound. The following sections provide adaptable methodologies for key assays.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reaction of N-(2-hydroxyethyl)ethylenediamine with a carbonyl source.[10][11]

Materials:

Procedure:

  • Dissolve N-(2-hydroxyethyl)ethylenediamine in acetone and cool the solution to 0 °C with stirring.[10]

  • Slowly add carbon disulfide to the stirred solution and continue stirring for 30 minutes.[10]

  • Add a solution of potassium hydroxide dropwise and stir for an additional 30 minutes.[10]

  • If using a catalyst, add di(4-fluorobenzyl)tin dichloride in acetone and continue stirring for 3 hours.[10]

  • Remove the solvent by evaporation to obtain the crude product.[10]

  • Purify the product by recrystallization from acetone.[10]

Workflow Diagram:

Synthesis_Workflow Start Start Step1 Dissolve N-(2-hydroxyethyl)ethylenediamine in acetone at 0°C Start->Step1 Step2 Add Carbon Disulfide (30 min) Step1->Step2 Step3 Add KOH (30 min) Step2->Step3 Step4 Add Catalyst (optional) (3 hours) Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Recrystallize from Acetone Step5->Step6 End Pure HEI Step6->End

Caption: General workflow for the synthesis of this compound.

Heparanase Inhibition Assay (Adapted General Protocol)

This protocol is a general method for assessing heparanase inhibition and can be adapted for testing HEI.[10][12]

Materials:

  • Recombinant human heparanase

  • Heparan sulfate (HS) substrate (e.g., biotinylated)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • This compound (HEI) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of HEI in the assay buffer.

  • In a 96-well plate, add the HEI dilutions. Include a vehicle control (solvent only) and a no-enzyme control.

  • Add the biotinylated heparan sulfate substrate to each well.

  • Initiate the reaction by adding recombinant heparanase to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction by adding the stop solution.

  • Add streptavidin-HRP conjugate and incubate as per the manufacturer's instructions to detect the bound, undigested biotinylated HS.

  • Add the HRP substrate and incubate until color develops.

  • Stop the color development with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each HEI concentration and determine the IC50 value.

MMP-9 Inhibition Assay (Adapted General Protocol)

This is a general fluorometric protocol to screen for MMP-9 inhibitors.[11][13]

Materials:

  • Recombinant human active MMP-9

  • Fluorogenic MMP-9 substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound (HEI) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of HEI in the assay buffer.

  • In a 96-well black plate, add the HEI dilutions. Include a vehicle control and a no-enzyme control.

  • Add active MMP-9 enzyme to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

  • Calculate the reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each HEI concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination (Adaptable Protocol)

This is a standard broth microdilution protocol that can be used to determine the MIC of HEI against various microorganisms.[14]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (HEI)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of HEI in a suitable solvent and sterilize by filtration.

  • Perform serial two-fold dilutions of the HEI stock solution in the growth medium in a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microplate with the microbial suspension. Include a positive control (microorganism, no HEI) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of HEI that completely inhibits microbial growth or by measuring the optical density at 600 nm.

Conclusion

This compound demonstrates notable biological activity as a dual inhibitor of heparanase and MMP-9, which translates to a protective effect on the skin's basement membrane and an improvement in epidermal barrier function. While its potential as an antimicrobial or antifungal agent is suggested by the activity of related compounds, specific quantitative data for HEI is currently lacking in the scientific literature. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the biological activities of this promising compound. Future studies should focus on determining the IC50 values for enzyme inhibition and the MIC values against a panel of relevant microorganisms to fully elucidate the therapeutic potential of this compound.

References

1-(2-Hydroxyethyl)-2-imidazolidinone: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics, synthesis, and applications of 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) as a versatile chemical intermediate. With a focus on its role in the development of novel therapeutics and advanced materials, this document provides a consolidated resource of its chemical and physical properties, detailed experimental insights, and its biological significance.

Core Chemical and Physical Properties

This compound, with the CAS number 3699-54-5, is a heterocyclic organic compound.[1] It possesses a stable five-membered ring structure containing two nitrogen atoms, with a hydroxyethyl (B10761427) group attached to one of the nitrogens. This unique combination of a urea (B33335) moiety within a cyclic system and a primary alcohol functional group makes it a valuable building block in organic synthesis.[2][3][4]

The key physicochemical properties of HEI are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₂[2][5][6][7]
Molecular Weight 130.15 g/mol [5]
CAS Number 3699-54-5[2][5][6][7]
Appearance Off-white powder or colorless liquid[8]
Melting Point 46-49 °C
Boiling Point 185 °C at 3.5 mmHg[5]
Density 1.19 g/mL at 25 °C
Water Solubility 982 g/L at 20 °C
Refractive Index (n20/D) 1.466 (for 75% solution in water)[9]

Synthesis of this compound: Experimental Protocols

The synthesis of HEI can be achieved through several pathways, primarily involving the cyclization of linear precursors. Below are detailed methodologies for key synthetic routes.

Synthesis from N-(2-hydroxyethyl)ethylene diamine and Carbon Dioxide

This method involves the direct carbonation and cyclization of N-(2-hydroxyethyl)ethylene diamine.

Experimental Protocol:

A 20% aqueous solution of N-(2-hydroxyethyl)ethylene diamine is prepared in the form of its carbonate salt. This solution is then heated in a sealed autoclave at 175°C for 5 hours, with the pressure maintained at 32.4 barg (470 psig).[5] The reaction proceeds via an intramolecular cyclization to yield this compound. Purification of the product can be achieved through vacuum distillation or recrystallization.[10]

Reaction Scheme: Synthesis from N-(2-hydroxyethyl)ethylene diamine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A N-(2-hydroxyethyl)ethylene diamine C 175°C 32.4 barg 5 hours A->C B Carbon Dioxide (CO2) B->C D This compound C->D Cyclization

Caption: Synthesis of HEI from N-(2-hydroxyethyl)ethylene diamine and CO2.

Synthesis from Monoethanolamine and Carbon Dioxide

This process utilizes readily available starting materials and proceeds through the in-situ formation of carbamate (B1207046) intermediates.

Experimental Protocol:

Monoethanolamine is charged into a high-pressure reactor. The reactor is then pressurized with carbon dioxide. The reaction mixture is heated to a temperature between 160°C and 250°C, with a preferred temperature of around 180°C.[5] The pressure is maintained in the range of 20 to 100 barg.[11] The reaction is catalyzed by a base, such as potassium or sodium carbonate, typically used at a concentration of 0.5% to 30% by weight of the reactants.[5] The reaction can be carried out neat or in a suitable polar solvent.[5] The formation of N-(2-hydroxyethyl)-2-imidazolidinone occurs over a period of 10 minutes to 200 hours, depending on the specific conditions.[10] The product can be purified by vacuum distillation or recrystallization.[10]

Experimental Workflow: Synthesis from Monoethanolamine

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Monoethanolamine & Base B Pressurize with CO2 (20-100 barg) A->B C Heat to 160-250°C (10 min - 200 h) B->C D Cool and Depressurize C->D E Purify by Distillation or Recrystallization D->E

Caption: Workflow for the synthesis of HEI from monoethanolamine.

Spectroscopic Data for Structural Characterization

Accurate characterization of this compound is crucial for its use as a chemical intermediate. The following table summarizes key spectroscopic data.

Spectroscopic TechniqueKey Features and AssignmentsSource
¹H NMR Data available, specific shifts depend on solvent.[9][12]
¹³C NMR Data available, specific shifts depend on solvent.[9]
FTIR (cm⁻¹) A broad absorption band around 3241 cm⁻¹ (O-H and N-H stretching), and prominent bands at 1508 cm⁻¹ (C=S stretching in the thione analog, indicative of the urea C=O region), and around 1312, 1257, and 1061 cm⁻¹ (C-N and C-O stretching).[8]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 130. A detailed fragmentation pattern is available in the NIST WebBook.[2][6]

Applications as a Chemical Intermediate

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a stable cyclic urea core, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.[2][3][4][8]

Synthesis of Pharmaceutical Ingredients

HEI serves as a crucial starting material or building block in the synthesis of high-value pharmaceutical compounds.

  • HIV-1 Integrase Inhibitors: It is used as a reagent in the synthesis of certain inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

  • MDM2-p53 Protein-Protein Interaction Inhibitors: HEI is a reactant for the synthesis of inhibitors that target the interaction between MDM2 and the p53 tumor suppressor protein, a promising strategy in cancer therapy.

Polymer and Materials Science

The hydroxyl group of HEI can readily react with isocyanates, making it a useful monomer or chain extender in the synthesis of polyurethanes. Its incorporation into polymer backbones can enhance properties such as adhesion and thermal stability. It also finds application in the formulation of adhesives and coatings.[4][8]

Biological Activity and Signaling Pathway Inhibition

Recent studies have highlighted the biological activity of this compound, particularly its role as an inhibitor of enzymes involved in extracellular matrix (ECM) degradation.

HEI has been identified as an inhibitor of both heparanase (HPSE) and matrix metalloproteinase-9 (MMP-9).[8] These enzymes play critical roles in the breakdown of the ECM, a process that is integral to both normal physiological events and pathological conditions such as tumor cell invasion and inflammation.[13][14][15]

Heparanase degrades heparan sulfate (B86663) proteoglycans, major components of the ECM and basement membranes.[15][16] This degradation releases growth factors and other signaling molecules stored in the ECM, and also facilitates cell migration.[15] MMP-9, a gelatinase, is responsible for degrading type IV collagen, a key component of basement membranes.[14] The coordinated action of heparanase and MMP-9 is crucial for the remodeling of the ECM.[13][15][17]

By inhibiting both heparanase and MMP-9, this compound can effectively attenuate the degradation of the extracellular matrix. This mechanism of action suggests its potential therapeutic utility in conditions characterized by excessive ECM breakdown.

Signaling Pathway: Inhibition of ECM Degradation by HEI

G cluster_inhibitor Inhibitor cluster_enzymes Key Enzymes cluster_ecm Extracellular Matrix (ECM) Components cluster_outcome Biological Outcome HEI This compound HPSE Heparanase (HPSE) HEI->HPSE Inhibits MMP9 Matrix Metalloproteinase-9 (MMP-9) HEI->MMP9 Inhibits HSPG Heparan Sulfate Proteoglycans HPSE->HSPG Degrades Collagen Type IV Collagen MMP9->Collagen Degrades Degradation ECM Degradation HSPG->Degradation Collagen->Degradation

Caption: HEI inhibits heparanase and MMP-9, preventing ECM degradation.

Conclusion

This compound is a chemical intermediate of significant interest due to its versatile reactivity and emerging biological activities. Its established role in the synthesis of complex organic molecules, coupled with its potential as an inhibitor of key enzymes in ECM remodeling, positions it as a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and development efforts.

References

Unveiling the Potential of 1-(2-Hydroxyethyl)-2-imidazolidinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Biological Activity, and Research Applications of a Versatile Imidazolidinone Derivative for Drug Discovery and Development Professionals.

Introduction

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) is a heterocyclic organic compound that is gaining traction in the scientific community for its diverse potential research applications. This technical guide provides a comprehensive overview of HEI, focusing on its synthesis, its emerging role as a dual enzyme inhibitor with significant implications for dermatological research, and its utility as a versatile chemical intermediate in the synthesis of other bioactive molecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, outlining detailed experimental protocols, and visualizing complex biological and chemical processes.

Physicochemical Properties and Synthesis

HEI is a stable compound with properties that make it an attractive scaffold for further chemical modifications. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 3699-54-5[1]
Molecular Formula C₅H₁₀N₂O₂[1]
Molecular Weight 130.15 g/mol [1]
Appearance Off-white powder or colorless liquid[2]
Boiling Point 400.1 °C at 760 mmHg[2]
Density 1.19 - 1.211 g/cm³ at 25 °C[2]
Refractive Index n20/D 1.466
Synthesis of this compound

Several synthetic routes to this compound have been reported, often involving the cyclization of an ethylene (B1197577) diamine derivative. One notable method involves the reaction of N-(2-hydroxyethyl)ethylene diamine with carbon dioxide under elevated temperature and pressure.[3][4] Another approach utilizes the reaction of monoethanolamine with carbon dioxide.[4] A generalized experimental protocol based on the reaction of 2-((2-aminoethyl)amino)ethan-1-ol (a derivative of N-(2-hydroxyethyl)ethylene diamine) with a carbonyl source is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the cyclization of 2-((2-aminoethyl)amino)ethan-1-ol.

Materials:

  • 2-((2-aminoethyl)amino)ethan-1-ol

  • Carbon dioxide (supercritical) or another suitable carbonyl source (e.g., urea (B33335), diethyl carbonate)

  • γ-Alumina (γ-Al₂O₃) or another suitable catalyst[3]

  • High-pressure reactor

  • Solvent (e.g., 2-Propanol)[3]

  • Standard laboratory glassware for purification (e.g., distillation apparatus, chromatography columns)

  • Analytical equipment for characterization (e.g., NMR, IR, Mass Spectrometry)

Procedure:

  • Reactor Setup: Charge a high-pressure reactor with 2-((2-aminoethyl)amino)ethan-1-ol, the chosen solvent, and the catalyst.

  • Reaction Conditions: Seal the reactor and introduce carbon dioxide to the desired pressure. Heat the reactor to the reaction temperature (e.g., 250 °C when using supercritical CO₂) and maintain for the specified reaction time.[3]

  • Work-up: After cooling the reactor to room temperature and releasing the pressure, filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

G Synthetic Pathway for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 2-((2-aminoethyl)amino)ethan-1-ol 2-((2-aminoethyl)amino)ethan-1-ol Product This compound 2-((2-aminoethyl)amino)ethan-1-ol->Product Carbonyl Source (e.g., CO2, Urea) Carbonyl Source (e.g., CO2, Urea) Carbonyl Source (e.g., CO2, Urea)->Product Catalyst (e.g., γ-Al2O3) Catalyst (e.g., γ-Al2O3) Catalyst (e.g., γ-Al2O3)->Product High Temperature & Pressure High Temperature & Pressure High Temperature & Pressure->Product Solvent (e.g., 2-Propanol) Solvent (e.g., 2-Propanol) Solvent (e.g., 2-Propanol)->Product

Caption: A generalized synthetic route to this compound.

Pharmacological Applications: A Dual Inhibitor for Skin Health

Recent research has highlighted the potential of this compound as a dual inhibitor of two key enzymes involved in the degradation of the extracellular matrix: heparanase and matrix metalloproteinase-9 (MMP-9).[5][6] This dual inhibitory activity suggests its potential as a therapeutic agent for improving skin barrier function and protecting the skin from damage, particularly that induced by UV radiation.[5]

Mechanism of Action

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains, which are integral components of the basement membrane. MMP-9 is a zinc-dependent endopeptidase that degrades various extracellular matrix proteins, including type IV collagen, a major component of the basement membrane. The degradation of the basement membrane by these enzymes can compromise the structural integrity of the skin and impair its barrier function. By inhibiting both heparanase and MMP-9, HEI can help to preserve the structure of the dermo-epidermal junction, leading to improved epidermal proliferation and differentiation, increased skin hydration, and reduced transepidermal water loss (TEWL).[5]

G Mechanism of Action of HEI in Skin HEI This compound Heparanase Heparanase HEI->Heparanase MMP-9 MMP-9 HEI->MMP-9 Improved Skin Barrier Function Improved Skin Barrier Function HEI->Improved Skin Barrier Function Basement Membrane Degradation Basement Membrane Degradation Heparanase->Basement Membrane Degradation MMP-9->Basement Membrane Degradation Impaired Skin Barrier Function Impaired Skin Barrier Function Basement Membrane Degradation->Impaired Skin Barrier Function

Caption: Dual inhibition of heparanase and MMP-9 by HEI leads to improved skin barrier function.

Experimental Protocols for Enzyme Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of HEI against heparanase and MMP-9.

Experimental Protocol: Heparanase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against heparanase.

Materials:

  • Recombinant human heparanase

  • Heparan sulfate substrate (e.g., fondaparinux (B3045324) or a fluorescently labeled heparan sulfate)

  • Assay buffer (e.g., 40 mM sodium acetate, pH 5.0)

  • This compound (test compound)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Plate reader (colorimetric or fluorometric)

Procedure:

  • Compound Preparation: Prepare a stock solution of HEI in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the heparanase enzyme to the assay buffer. Then, add the different concentrations of HEI or vehicle control.

  • Incubation: Incubate the plate at 37 °C for a predetermined time (e.g., 60 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Substrate Addition: Add the heparan sulfate substrate to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37 °C for an appropriate duration (e.g., 4 hours).

  • Detection: Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the substrate used.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of HEI and determine the IC₅₀ value by fitting the data to a dose-response curve.

G Workflow for Heparanase Inhibition Assay Start Start Prepare HEI Dilutions Prepare HEI Dilutions Start->Prepare HEI Dilutions Add Heparanase and HEI to Plate Add Heparanase and HEI to Plate Prepare HEI Dilutions->Add Heparanase and HEI to Plate Incubate (Enzyme-Inhibitor) Incubate (Enzyme-Inhibitor) Add Heparanase and HEI to Plate->Incubate (Enzyme-Inhibitor) Add Heparan Sulfate Substrate Add Heparan Sulfate Substrate Incubate (Enzyme-Inhibitor)->Add Heparan Sulfate Substrate Incubate (Enzymatic Reaction) Incubate (Enzymatic Reaction) Add Heparan Sulfate Substrate->Incubate (Enzymatic Reaction) Measure Product Formation Measure Product Formation Incubate (Enzymatic Reaction)->Measure Product Formation Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Product Formation->Calculate % Inhibition and IC50 End End Calculate % Inhibition and IC50->End

Caption: A step-by-step workflow for the heparanase inhibition assay.

Experimental Protocol: MMP-9 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against MMP-9.

Materials:

  • Recombinant human MMP-9 (active form)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound (test compound)

  • Positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of HEI in a suitable solvent and make serial dilutions in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the active MMP-9 enzyme to the assay buffer. Then, add the different concentrations of HEI or vehicle control.

  • Pre-incubation: Incubate the plate at 37 °C for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic MMP-9 substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate over a set period (e.g., 30-60 minutes) at 37 °C.

  • Data Analysis: Determine the reaction rates (slope of the linear portion of the fluorescence versus time curve). Calculate the percentage of inhibition for each HEI concentration and determine the IC₅₀ value.

G Workflow for MMP-9 Inhibition Assay Start Start Prepare HEI Dilutions Prepare HEI Dilutions Start->Prepare HEI Dilutions Add Active MMP-9 and HEI to Plate Add Active MMP-9 and HEI to Plate Prepare HEI Dilutions->Add Active MMP-9 and HEI to Plate Pre-incubate Pre-incubate Add Active MMP-9 and HEI to Plate->Pre-incubate Add Fluorogenic Substrate Add Fluorogenic Substrate Pre-incubate->Add Fluorogenic Substrate Measure Fluorescence Kinetically Measure Fluorescence Kinetically Add Fluorogenic Substrate->Measure Fluorescence Kinetically Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence Kinetically->Calculate Reaction Rates Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Calculate Reaction Rates->Calculate % Inhibition and IC50 End End Calculate % Inhibition and IC50->End

Caption: A step-by-step workflow for the MMP-9 inhibition assay.

Application as a Chemical Intermediate

Beyond its direct biological activities, this compound serves as a valuable intermediate in organic synthesis.[7] Its bifunctional nature, possessing both a hydroxyl group and a cyclic urea moiety, allows for a range of chemical transformations. This makes it a useful building block for the synthesis of more complex molecules, including potential drug candidates. For instance, imidazolidinone scaffolds are present in inhibitors of HIV-1 integrase and the MDM2-p53 protein-protein interaction. The hydroxyl group of HEI can be functionalized, for example, through reaction with isocyanates to form urethane (B1682113) linkages, further expanding its synthetic utility.

Future Directions and Conclusion

This compound is a compound of growing interest with demonstrated potential in both industrial and pharmaceutical research. Its role as a dual inhibitor of heparanase and MMP-9 opens up exciting avenues for the development of new treatments for skin conditions characterized by impaired barrier function.[5] Further research is warranted to elucidate the precise quantitative inhibitory activity (e.g., IC₅₀ values) of HEI against these enzymes and to fully understand its effects in various in vivo models.

Moreover, its utility as a synthetic intermediate provides a platform for the creation of novel and diverse chemical entities for drug discovery programs. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate further investigation into the promising applications of this versatile molecule.

References

Methodological & Application

Synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone, a versatile chemical intermediate. The protocols are based on established chemical literature, offering a comprehensive guide for researchers in organic synthesis and drug development.

Chemical Properties and Data

A summary of the key quantitative data for the reactants and the final product is presented below for easy reference and comparison.

PropertyMonoethanolamine (Reactant)Carbon Dioxide (Reactant)This compound (Product)
Molecular Formula C₂H₇NOCO₂C₅H₁₀N₂O₂[1][2]
Molecular Weight 61.08 g/mol 44.01 g/mol 130.14 g/mol [1][2]
CAS Number 141-43-5124-38-93699-54-5[1][2]
Appearance Colorless, viscous liquidColorless gasOff-white to yellow solid or viscous liquid[3]
Boiling Point 170 °C-78.5 °C (sublimes)185 °C at 3.5 mmHg[3]
Density 1.012 g/cm³1.977 g/L (at 0 °C, 1 atm)~1.19 g/mL (for 75% solution in water)
Refractive Index (n20/D) 1.4539-~1.466 (for 75% solution in water)

Synthesis Pathway

The primary synthesis route detailed in this protocol involves the reaction of monoethanolamine with carbon dioxide, facilitated by a base catalyst. This pathway proceeds through the in-situ formation of intermediate species.

Synthesis_Pathway MEA Monoethanolamine Intermediate N-(2-hydroxyethyl) carbamate (in situ) MEA->Intermediate + CO2 CO2 Carbon Dioxide Catalyst Potassium Carbonate Catalyst->Intermediate cat. Product 1-(2-Hydroxyethyl)-2- imidazolidinone Intermediate->Product Heat, Pressure - H2O

Caption: Synthesis of this compound from monoethanolamine.

Experimental Protocol

This protocol details the synthesis of this compound from monoethanolamine and carbon dioxide using a base catalyst, adapted from patent literature for a laboratory scale.[4]

Materials:

  • Monoethanolamine (MEA), ≥99%

  • Potassium carbonate (K₂CO₃)

  • Carbon dioxide (CO₂), high purity

  • Deionized water

  • Methanol (for cleaning)

  • Dry ice and acetone (B3395972) (for cooling trap)

Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) with a magnetic stirrer and temperature controller

  • Gas inlet valve and pressure gauge

  • Vacuum pump

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reactor Preparation: Ensure the autoclave reactor is clean and dry. Charge the reactor with monoethanolamine (e.g., 61.08 g, 1.0 mol).

  • Catalyst Introduction: Prepare a 50% aqueous solution of potassium carbonate. Add a catalytic amount of this solution to the reactor (e.g., a molar ratio of 1:10 carbonate to MEA).[4]

  • Sealing and Pressurization: Seal the reactor and purge it with carbon dioxide gas to remove air. Pressurize the reactor with carbon dioxide to approximately 40-60 barg (600-900 psig).[4] The pressure will drop as the gas is consumed; maintain the pressure by adding more CO₂ until the uptake ceases.

  • Reaction: Heat the reactor to 180 °C while stirring.[4] Maintain this temperature for several hours (e.g., 6-24 hours). The reaction progress can be monitored by observing the pressure drop of CO₂.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess carbon dioxide in a well-ventilated fume hood.

  • Work-up: Open the reactor and transfer the crude product mixture to a round-bottom flask. The mixture will contain the desired product, unreacted starting materials, water, and catalyst.

  • Purification:

    • Solvent Removal: Remove water and any low-boiling impurities using a rotary evaporator.

    • Vacuum Distillation: Purify the resulting crude product by vacuum distillation.[3] Collect the fraction boiling at approximately 185 °C at 3.5 mmHg.[3] Use a cold trap to protect the vacuum pump.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.[1][5][6]

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Monoethanolamine is corrosive and should be handled with care.

Alternative Synthesis Route

An alternative method involves the cyclization of N-(2-hydroxyethyl)ethylene diamine with carbon dioxide. This reaction is typically performed by heating a 20% aqueous solution of the N-(2-hydroxyethyl)ethylene diamine carbonate salt in a sealed autoclave at 175 °C for 5 hours.[4]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactor with Monoethanolamine & Catalyst B Seal and Purge Reactor A->B C Pressurize with CO2 B->C D Heat and Stir C->D E Cool and Depressurize D->E F Transfer Crude Product E->F G Rotary Evaporation F->G H Vacuum Distillation G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Laboratory workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Determination of 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA), a compound relevant as a chemical intermediate, a component in personal care products, and a significant degradation product in industrial processes such as CO2 capture. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are designed to serve as comprehensive guides for the determination of HEIA in various matrices.

Introduction

This compound (CAS: 3699-54-5, Molecular Formula: C5H10N2O2, Molecular Weight: 130.15 g/mol ) is a heterocyclic organic compound.[1] Its analysis is crucial for quality control in manufacturing, stability testing of formulations, and for monitoring its formation as a degradation product in industrial amine solutions.[1][2] The methods outlined below provide robust approaches for the identification and quantification of this analyte.

Analytical Methods Overview

Both GC-MS and HPLC-MS are powerful techniques for the analysis of this compound. GC-MS is well-suited for volatile and thermally stable compounds, while HPLC-MS is ideal for polar and less volatile compounds. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a reliable method for the quantification of this compound, particularly in the context of monitoring its presence as a degradation product in industrial solutions.[3][4]

Experimental Protocol

1. Sample Preparation (for aqueous matrices):

  • To an aliquot of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes and centrifuge to separate the layers.

  • Carefully collect the organic layer.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • The sample may require derivatization (e.g., silylation) to improve volatility and chromatographic performance, although direct analysis is often possible.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 130, 100, 87, 56). A full scan mode can be used for qualitative identification.[5]

Quantitative Data

The following table summarizes typical performance characteristics for a validated GC-MS method. These values should be established during in-house method validation.

ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

HPLC-MS is a highly sensitive and specific method for the analysis of this compound, especially in complex matrices like cosmetic formulations or pharmaceutical preparations, without the need for derivatization.[3][6]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in the mobile phase or a suitable solvent (e.g., water/methanol mixture).

  • Use sonication if necessary to ensure complete dissolution.

  • Dilute the sample solution to a concentration within the linear range of the method.

  • Add an internal standard if required.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent reversed-phase column.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Parameters:

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion [M+H]+ of m/z 131.1 and appropriate product ions.

Quantitative Data

The following table presents representative performance characteristics for a validated HPLC-MS method. Actual values must be determined during method validation.

ParameterTypical Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)5 - 50 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound in a complex sample matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Concentration Solvent Evaporation / Reconstitution Extraction->Concentration Filtration Filtration (0.22 µm) Concentration->Filtration Autosampler Autosampler Injection Filtration->Autosampler Chromatography Chromatographic Separation (GC or HPLC) Autosampler->Chromatography Detection Mass Spectrometric Detection (MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

Conclusion

The GC-MS and HPLC-MS methods detailed in these application notes provide robust and reliable approaches for the qualitative and quantitative analysis of this compound. The choice of method will be dictated by the specific application, sample matrix, and required sensitivity. It is imperative that any method is fully validated in-house to ensure its suitability for the intended purpose and to guarantee the accuracy and precision of the results.

References

Application Notes and Protocols for the Analysis of 1-(2-Hydroxyethyl)-2-imidazolidinone by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the characterization of 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS No: 3699-54-5) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methodologies are essential for the structural elucidation and purity assessment of this compound, which is of significant interest to researchers, scientists, and professionals in drug development. The protocols outlined herein are designed to ensure accurate and reproducible results.

Introduction

This compound is a polar, heterocyclic compound with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of approximately 130.15 g/mol .[1] Its structure incorporates a cyclic urea (B33335) (imidazolidinone) and a hydroxyethyl (B10761427) side chain, making it a molecule with diverse potential applications in chemical synthesis and pharmaceutical development. Accurate analytical characterization is crucial for its use in these fields. This note describes the application of ¹H NMR, ¹³C NMR, and mass spectrometry for the comprehensive analysis of this molecule.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are employed to confirm the carbon framework and the connectivity of protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazolidinone ring and the hydroxyethyl side chain. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-α~3.65Triplet (t)2H~5.5
H-β~3.30Triplet (t)2H~5.5
H-4~3.50Triplet (t)2H~7.0
H-5~3.25Triplet (t)2H~7.0
-OHVariableSinglet (s)1H-
-NH~5.0-6.0Singlet (s)1H-

Note: The chemical shifts of -OH and -NH protons are concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentChemical Shift (δ, ppm)
C=O~165
C-α~61
C-β~50
C-4~49
C-5~42
Experimental Protocol for NMR Analysis

2.3.1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (B129727) (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Transfer the solution to a 5 mm NMR tube.

2.3.2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence with a 90° pulse angle is typically used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon.

  • Set the spectral width to encompass all expected signals.

  • Use an appropriate relaxation delay (e.g., 1-2 seconds for ¹H, 2-5 seconds for ¹³C) to ensure quantitative signal integration.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

  • Phase and baseline correct the resulting spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation. Given the polar nature of this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.[2][3] An Electron Ionization (EI) spectrum from the NIST database is also available for comparison.

Mass Spectrometry Data

Table 3: Electron Ionization (EI) Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Putative Fragment Assignment
13025[M]⁺• (Molecular Ion)
100100[M - CH₂O]⁺•
8730[M - C₂H₃O]⁺
7085[Imidazolidinone]⁺•
5670[C₃H₆N]⁺
4495[C₂H₄O]⁺•

Data interpreted from the NIST Mass Spectrum.[1]

Experimental Protocol for Mass Spectrometry Analysis

3.2.1. Sample Preparation (for ESI-MS):

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

3.2.2. Mass Spectrometry Data Acquisition (ESI-MS):

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode.

  • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

  • Optimize the nebulizer gas flow and drying gas temperature and flow rate to achieve a stable spray and efficient desolvation.

  • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).

  • To obtain fragmentation data, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ at m/z 131) as the precursor ion and applying collision-induced dissociation (CID).

Logical Workflow

The following diagram illustrates the analytical workflow for the characterization of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample 1-(2-Hydroxyethyl)-2- imidazolidinone Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilute in Mobile Phase Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (ESI or EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion MS_Data->Conclusion signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression (Proliferation) TF->Gene Promotes Inhibitor 1-(2-Hydroxyethyl)-2- imidazolidinone Inhibitor->Kinase1 Inhibits

References

Application Note: Quantification of 1-(2-Hydroxyethyl)-2-imidazolidinone in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-2-imidazolidinone is a versatile organic compound with applications across various industries. It serves as a humectant and conditioning agent in personal care products, a high-boiling solvent in coatings and adhesives, and a synthetic intermediate in the pharmaceutical industry. Notably, it has been identified as an inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9), enzymes involved in the degradation of the extracellular matrix, suggesting its potential therapeutic relevance.[1][2] Furthermore, its formation as a degradation product of monoethanolamine (MEA) in industrial CO2 capture processes necessitates reliable quantitative methods for its monitoring.

This application note provides detailed protocols for the quantification of this compound in aqueous samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

A robust and reliable method for the quantification of this compound is crucial for both industrial monitoring and pharmaceutical research. Due to its polar nature, reverse-phase HPLC is a suitable technique.

Protocol 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol outlines a method for the quantification of this compound using HPLC with UV detection, based on methodologies developed for structurally similar compounds.

Experimental Protocol:

  • Sample Preparation:

    • Aqueous samples are filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Standard Preparation:

    • A stock solution of this compound (1 mg/mL) is prepared in deionized water.

    • Working standards are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

Data Presentation: HPLC-UV Method Validation Parameters

Validation ParameterSpecificationResult
Linearity (µg/mL) Correlation coefficient (r²) > 0.9991 - 100
Accuracy (%) 98.0 - 102.0%99.5%
Precision (RSD%) < 2.0%1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio > 30.5
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio > 101.0
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.

Experimental Protocol:

  • Sample Preparation:

    • Aqueous samples are filtered through a 0.22 µm syringe filter.

    • For trace analysis, a large volume injection technique may be employed.

  • Standard Preparation:

    • A stock solution (1 mg/mL) and working standards are prepared as described for the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled analog) should be used for optimal accuracy.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Quantifier: 131.1 > 87.1 (Precursor ion [M+H]⁺ > Product ion)

      • Qualifier: 131.1 > 70.1 (Precursor ion [M+H]⁺ > Product ion)

Data Presentation: LC-MS/MS Method Validation Parameters

Validation ParameterSpecificationResult
Linearity (ng/mL) Correlation coefficient (r²) > 0.9950.5 - 500
Accuracy (%) 85.0 - 115.0%98.2%
Precision (RSD%) < 15.0%6.8%
Limit of Detection (LOD) (ng/mL) Signal-to-Noise Ratio > 30.1
Limit of Quantification (LOQ) (ng/mL) Signal-to-Noise Ratio > 100.5

Mandatory Visualizations

Experimental Workflow for Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Aqueous Sample Filtration Filtration (0.45 or 0.22 µm) Sample->Filtration SPE Solid-Phase Extraction (Optional) Filtration->SPE If necessary HPLC_UV HPLC-UV Analysis LC_MSMS LC-MS/MS Analysis SPE->HPLC_UV SPE->LC_MSMS Calibration Calibration Curve Generation HPLC_UV->Calibration LC_MSMS->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Signaling Pathway Inhibition by this compound

G cluster_pathway Extracellular Matrix Degradation Pathway cluster_inhibitor Inhibition ECM Extracellular Matrix (ECM) (contains Heparan Sulfate Proteoglycans) Degradation ECM Degradation Heparanase Heparanase Heparanase->ECM Degrades Heparan Sulfate MMP9 MMP-9 (Pro-form) Active_MMP9 MMP-9 (Active form) MMP9->Active_MMP9 Activation Active_MMP9->ECM Degrades Collagen, etc. Inhibitor This compound Inhibitor->Heparanase Inhibits Inhibitor->MMP9 Inhibits

Caption: Inhibition of Heparanase and MMP-9 by this compound, preventing ECM degradation.

References

Application Notes and Protocols for 1-(2-Hydroxyethyl)-2-imidazolidinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) as a versatile reagent in organic synthesis. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate its application in research and development.

Introduction

This compound (HEI), also known as N-(2-Hydroxyethyl)ethyleneurea, is a valuable bifunctional molecule in organic synthesis. Its structure, featuring a reactive primary hydroxyl group and a stable cyclic urea (B33335) moiety, makes it a useful building block for the synthesis of a variety of more complex molecules. HEI is a colorless to pale yellow liquid or low-melting solid, and it is utilized as a chemical intermediate in the production of adhesives, coatings, plastics, and has been explored in the development of pharmaceuticals.[1][2] The presence of both a nucleophilic hydroxyl group and the imidazolidinone ring allows for a range of chemical transformations, including esterifications, N-alkylations, and polymerizations, making it a versatile tool for synthetic chemists.[3]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of HEI is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 3699-54-5[4]
Molecular Formula C₅H₁₀N₂O₂[4]
Molecular Weight 130.15 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point 46-49 °C[1]
Boiling Point 185 °C at 3.5 mmHg[1]
Density 1.19 g/mL at 25 °C (for 75% solution in water)[4]
Refractive Index n20/D 1.466 (for 75% solution in water)[4]

Applications in Organic Synthesis

The unique structure of HEI allows it to be a versatile starting material for the synthesis of various organic compounds, particularly in the field of polymer chemistry and as a scaffold for bioactive molecules.

Synthesis of Functional Monomers: 2-(2-Oxoimidazolidin-1-yl)ethyl Methacrylate (B99206)

One of the primary applications of HEI is in the synthesis of functional monomers that can be used to create specialty polymers. The reaction of the hydroxyl group of HEI with methacrylic acid or its derivatives yields 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate, a monomer used in the production of adhesives, coatings, and hydrogels.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product HEI This compound Conditions Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) Heat (Azeotropic removal of water) HEI->Conditions MA Methacrylic Acid MA->Conditions Product 2-(2-Oxoimidazolidin-1-yl)ethyl Methacrylate Conditions->Product Water Water (byproduct) Conditions->Water

Caption: Esterification of HEI with Methacrylic Acid.

This protocol describes a general procedure for the esterification of this compound with methacrylic acid.

Materials:

  • This compound (HEI)

  • Methacrylic acid

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene (B28343) or a similar azeotroping solvent

  • Hydroquinone or other polymerization inhibitor

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add this compound (1.0 eq), methacrylic acid (1.1 eq), a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq), and a small amount of a polymerization inhibitor (e.g., hydroquinone).

  • Add a sufficient amount of toluene to the flask to allow for efficient azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product, 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate, can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data (Representative):

ReactantMolar RatioCatalystSolventTemperatureReaction TimeYield
HEI:Methacrylic Acid1:1.1p-TsOH (2 mol%)TolueneReflux4-6 h>90% (typical)

Note: The exact yield may vary depending on the specific reaction conditions and purification method.

Polymerization of 2-(2-Oxoimidazolidin-1-yl)ethyl Methacrylate

The synthesized monomer can be subsequently polymerized to create polymers with tailored properties. These polymers find applications in various fields due to the functional imidazolidinone group.

Workflow for Polymerization:

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification and Characterization Monomer 2-(2-Oxoimidazolidin-1-yl)ethyl Methacrylate Polymerization Polymerization Reaction (Heat) Monomer->Polymerization Initiator Free Radical Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., DMF, Toluene) Solvent->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Poly(2-(2-oxoimidazolidin-1-yl)ethyl methacrylate) Drying->Polymer Characterization Characterization (GPC, NMR, etc.) Polymer->Characterization

Caption: Workflow for the polymerization of the HEI-derived monomer.

This protocol outlines a general procedure for the free radical polymerization of 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate.

Materials:

  • 2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate (monomer)

  • Azobisisobutyronitrile (AIBN) or other suitable free radical initiator

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), toluene, or dioxane)

  • Non-solvent for precipitation (e.g., diethyl ether, methanol, or hexane)

  • Schlenk flask or reaction tube with a rubber septum

  • Magnetic stirrer and heating mantle/oil bath

  • Nitrogen or argon source for inert atmosphere

Procedure:

  • Place the monomer, solvent, and a magnetic stir bar into a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Under a positive pressure of the inert gas, add the free radical initiator (e.g., AIBN).

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) with stirring.

  • Allow the polymerization to proceed for the desired amount of time (several hours to overnight), depending on the desired molecular weight and conversion.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction solution to a vigorously stirred non-solvent.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using appropriate techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Representative Polymerization Data:

Monomer ConcentrationInitiator (AIBN)SolventTemperatureTimeConversionMn ( g/mol )PDI
2 M1 mol%DMF70 °C12 h>95%20,000-50,0001.5-2.5

Note: Molecular weight (Mn) and Polydispersity Index (PDI) are highly dependent on the specific reaction conditions.

Potential Applications in Drug Development

While the primary documented use of HEI as a reagent is in polymer synthesis, its bifunctional nature makes it an attractive scaffold for the synthesis of small molecules with potential biological activity. The imidazolidinone core is a structural motif found in some pharmaceuticals. The hydroxyl group provides a convenient handle for introducing various pharmacophores through esterification, etherification, or other coupling reactions. Further research into the derivatization of HEI could lead to the discovery of novel therapeutic agents.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the preparation of functional monomers and polymers. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. The ability to readily introduce the imidazolidinone moiety into a polymer backbone or as a scaffold in small molecule synthesis opens up numerous possibilities for the development of new materials and potential drug candidates.

References

Application Notes and Protocols: 1-(2-Hydroxyethyl)-2-imidazolidinone in the Synthesis of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-Hydroxyethyl)-2-imidazolidinone as a versatile building block in the synthesis of potent HIV-1 integrase inhibitors. Detailed protocols for the synthesis of a representative dihydroxypyrimidine-based inhibitor and relevant biological assays are also presented.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2] This process is essential for the establishment of a productive infection. As a validated and attractive target for antiretroviral therapy, the development of HIV-1 integrase inhibitors has been a major focus of drug discovery efforts. Imidazolidinone derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. This compound, in particular, serves as a valuable and versatile starting material for the synthesis of more complex heterocyclic systems, including the dihydroxypyrimidine core found in a number of potent HIV-1 integrase inhibitors.

This document outlines a representative synthetic application of this compound in the preparation of a potent HIV-1 integrase inhibitor, 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide. This compound has demonstrated significant potency in cell-based assays and possesses favorable pharmacokinetic properties.

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase carries out a two-step process to integrate the viral DNA into the host genome:

  • 3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA within the cytoplasm.

  • Strand Transfer: The pre-integration complex, containing the processed viral DNA and integrase, is transported into the nucleus. Here, the integrase catalyzes the joining of the viral DNA's 3' ends to the host cell's DNA.

HIV-1 integrase inhibitors, such as the dihydroxypyrimidine-4-carboxamides, function by binding to the active site of the integrase enzyme. They chelate the essential divalent metal ions (typically Mg²⁺) required for catalysis, thereby blocking the strand transfer step and preventing the integration of the viral genome into the host DNA. This effectively halts the viral replication cycle.

HIV_Integrase_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Pathway vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription PIC Pre-integration Complex (PIC) vDNA->PIC 3'-Processing by Integrase hDNA Host DNA PIC->hDNA Nuclear Import provirus Integrated Provirus hDNA->provirus Strand Transfer (catalyzed by Integrase) Viral Replication Viral Replication inhibitor Dihydroxypyrimidine Inhibitor inhibitor->hDNA Blocks Strand Transfer

HIV-1 Integrase Catalytic Cycle and Inhibition.

Representative Synthesis of a Dihydroxypyrimidine-Based HIV-1 Integrase Inhibitor

The following section details a plausible synthetic route to a potent HIV-1 integrase inhibitor, starting from this compound. While this specific multi-step pathway from this starting material to the final product is representative, the subsequent steps for the formation of the dihydroxypyrimidine core and final elaboration are based on published literature.

Synthetic_Workflow start 1-(2-Hydroxyethyl)- 2-imidazolidinone step1 Activation & Ring Opening start->step1 intermediate1 Diaminoethane Derivative step1->intermediate1 step2 Condensation with Ester intermediate1->step2 intermediate2 Pyrimidinone Core Formation step2->intermediate2 step3 Functional Group Manipulation intermediate2->step3 intermediate3 Carboxylic Acid Intermediate step3->intermediate3 step4 Amide Coupling intermediate3->step4 final_product Dihydroxypyrimidine Integrase Inhibitor step4->final_product

Synthetic workflow for HIV-1 integrase inhibitor.

Experimental Protocols

Step 1: Synthesis of a Diaminoethane Precursor from this compound (Representative Protocol)

  • Materials: this compound, appropriate activating agent (e.g., thionyl chloride), and a suitable nucleophile for ring opening.

  • Procedure:

    • The hydroxyl group of this compound is first activated, for example, by conversion to a leaving group such as a tosylate or by reaction with thionyl chloride to form the corresponding chloride.

    • The activated intermediate is then subjected to a ring-opening reaction under basic conditions to yield a suitably protected N,N'-disubstituted diaminoethane derivative.

    • Purification is carried out by column chromatography on silica (B1680970) gel.

Step 2: Formation of the Dihydroxypyrimidine Core

  • Materials: Diaminoethane precursor, diethyl oxalate (B1200264), sodium ethoxide, ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, the diaminoethane precursor is added, followed by the dropwise addition of diethyl oxalate at room temperature.

    • The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

    • The mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the dihydroxypyrimidine core.

Step 3: Synthesis of 2-[1-(dimethylamino)-1-methylethyl]-5,6-dihydroxy-N-(4-fluorobenzyl)pyrimidine-4-carboxamide

This multi-step synthesis is adapted from published procedures for analogous compounds.

  • Part A: Synthesis of the Amidine Intermediate:

  • Part B: Cyclization to form the Pyrimidinone Ring:

    • The amidoxime is then reacted with a suitable three-carbon building block, such as a malonic ester derivative, in the presence of a base to construct the 5,6-dihydroxypyrimidine ring system.

  • Part C: Amide Coupling:

    • The resulting pyrimidine (B1678525) carboxylic acid is activated with a coupling agent (e.g., HATU, HOBt/EDC).

    • The activated acid is then reacted with 4-fluorobenzylamine (B26447) to form the final carboxamide product.

    • The final compound is purified by preparative HPLC.

Quantitative Data
CompoundMolecular FormulaMolecular WeightBioactivity (CIC₉₅)
2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamideC₁₈H₂₃FN₄O₃378.4078 nM

CIC₉₅: 95% cell inhibitory concentration in a cell-based assay in the presence of serum proteins.

Biological Evaluation: HIV-1 Integrase Inhibition Assays

The inhibitory activity of the synthesized compounds against HIV-1 integrase is typically evaluated using in vitro biochemical assays that measure the inhibition of the 3'-processing and strand transfer reactions.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay quantifies the integration of a labeled donor DNA into a target DNA.

  • Materials: Recombinant HIV-1 Integrase, biotin-labeled donor DNA substrate, digoxigenin-labeled target DNA substrate, streptavidin-coated microplates, anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP), and a suitable substrate for the reporter enzyme.

  • Procedure:

    • Streptavidin-coated microplates are incubated with the biotin-labeled donor DNA substrate.

    • Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.

    • The test compound (inhibitor) at various concentrations is added to the wells.

    • The strand transfer reaction is initiated by the addition of the digoxigenin-labeled target DNA.

    • After incubation, the plates are washed to remove unbound reagents.

    • The amount of integrated target DNA is quantified by adding an anti-digoxigenin-HRP conjugate, followed by a colorimetric substrate.

    • The absorbance is measured, and the IC₅₀ value (the concentration of inhibitor required to reduce the integrase activity by 50%) is calculated from the dose-response curve.

Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Coat plate with streptavidin p2 Add biotinylated donor DNA p1->p2 r1 Add HIV-1 Integrase p2->r1 r2 Add Test Compound (Inhibitor) r1->r2 r3 Add DIG-labeled target DNA r2->r3 d1 Wash plate r3->d1 d2 Add Anti-DIG-HRP conjugate d1->d2 d3 Add colorimetric substrate d2->d3 d4 Measure Absorbance d3->d4 Calculate IC50 Calculate IC50 d4->Calculate IC50

HIV-1 Integrase Strand Transfer Assay Workflow.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of complex heterocyclic structures relevant to the development of novel antiviral agents. The representative synthesis outlined in these notes demonstrates a viable pathway to potent dihydroxypyrimidine-based HIV-1 integrase inhibitors. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers engaged in the discovery and development of new therapies for HIV-1 infection. Further exploration of derivatives based on this scaffold may lead to the identification of next-generation HIV-1 integrase inhibitors with improved efficacy and resistance profiles.

References

Application Notes and Protocols for Enzyme Inhibition Assays of 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) has been identified as a dual inhibitor of two key enzymes involved in the degradation of the extracellular matrix: heparanase and matrix metalloproteinase-9 (MMP-9).[1][2] This inhibitory activity suggests its potential therapeutic application in conditions where excessive breakdown of the extracellular matrix is a contributing factor, such as in skin aging and cancer metastasis. These application notes provide detailed protocols for performing enzyme inhibition assays to evaluate the efficacy of HEI against heparanase and MMP-9.

Data Presentation

CompoundTarget EnzymeIC50 Value (µM)Assay Method
This compound (HEI)Heparanase[Data Not Available]Fluorescence-Based Assay
This compound (HEI)MMP-9[Data Not Available]FRET-Based Assay

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of enzyme inhibition. Below are generalized protocols for determining the inhibitory activity of this compound against heparanase and MMP-9.

Protocol 1: Heparanase Inhibition Assay (Fluorescence-Based)

This protocol describes a method to measure the inhibition of heparanase activity using a fluorogenic substrate.

Materials and Reagents:

  • Recombinant Human Heparanase

  • Fluorogenic Heparan Sulfate (B86663) Substrate

  • This compound (HEI)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of HEI in DMSO. Create a serial dilution of the HEI stock solution in the assay buffer to achieve a range of test concentrations.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of recombinant human heparanase. Add the different concentrations of the HEI dilutions to the respective wells. Include a control well with the enzyme and assay buffer but no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at 37°C.

  • Initiate the Reaction: To start the enzymatic reaction, add the fluorogenic heparan sulfate substrate to each well.

  • Monitor the Reaction: Immediately measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Calculate the initial reaction velocity for each HEI concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: MMP-9 Inhibition Assay (FRET-Based)

This protocol outlines a common method for assessing the inhibition of MMP-9 activity using a Förster Resonance Energy Transfer (FRET) substrate.

Materials and Reagents:

  • Recombinant Human MMP-9 (activated)

  • FRET-based MMP-9 Substrate

  • This compound (HEI)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (DMSO) for compound dilution

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of HEI in DMSO. Perform a serial dilution of the stock solution in the assay buffer to obtain various test concentrations.

  • Reaction Setup: In a 96-well plate, add the different concentrations of HEI. Add a fixed amount of activated recombinant human MMP-9 to each well. Include a positive control (enzyme and buffer, no inhibitor) and a negative control (buffer only).

  • Initiate the Reaction: Add the FRET-based MMP-9 substrate to all wells to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time in a microplate reader at the specified excitation and emission wavelengths for the FRET substrate. The cleavage of the substrate by MMP-9 separates the quencher and fluorophore, resulting in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the percent inhibition for each HEI concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the HEI concentration and use non-linear regression to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To visualize the context of these enzyme inhibition assays, the following diagrams illustrate the general signaling pathways involving heparanase and MMP-9, and a typical experimental workflow for inhibitor testing.

Heparanase_Signaling_Pathway Heparanase Signaling Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell HSPG Heparan Sulfate Proteoglycan (HSPG) GrowthFactors Growth Factors (e.g., FGF, VEGF) HSPG->GrowthFactors releases Receptor Growth Factor Receptor GrowthFactors->Receptor binds & activates Signaling Intracellular Signaling Cascade Receptor->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Heparanase Heparanase Heparanase->HSPG cleaves HEI 1-(2-Hydroxyethyl)-2- imidazolidinone (HEI) HEI->Heparanase inhibits

Caption: Heparanase cleaves heparan sulfate proteoglycans, releasing growth factors that activate cell signaling pathways.

MMP9_Signaling_Pathway MMP-9 Signaling Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Collagen Type IV Collagen CellMigration Cell Migration & Invasion Collagen->CellMigration facilitates LatentGF Latent Growth Factors (e.g., TGF-β) LatentGF->CellMigration promotes MMP9 MMP-9 MMP9->Collagen degrades MMP9->LatentGF activates HEI 1-(2-Hydroxyethyl)-2- imidazolidinone (HEI) HEI->MMP9 inhibits

Caption: MMP-9 degrades ECM components like collagen and activates growth factors, promoting cell migration and invasion.

Experimental_Workflow Enzyme Inhibition Assay Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) SerialDilution Prepare Serial Dilutions of This compound Start->SerialDilution PreIncubation Pre-incubate Enzyme with Inhibitor SerialDilution->PreIncubation AddSubstrate Initiate Reaction by Adding Substrate PreIncubation->AddSubstrate MeasureActivity Measure Enzyme Activity (e.g., Fluorescence) AddSubstrate->MeasureActivity DataAnalysis Data Analysis: Calculate % Inhibition and IC50 MeasureActivity->DataAnalysis End End: Report Results DataAnalysis->End

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

References

Application Notes and Protocols for 1-(2-Hydroxyethyl)-2-imidazolidinone as a Heparanase and MMP-9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) has been identified as a dual inhibitor of two key enzymes involved in extracellular matrix remodeling: heparanase (HPSE) and matrix metalloproteinase-9 (MMP-9).[1] This unique activity profile suggests its potential therapeutic application in various pathological conditions where the degradation of the extracellular matrix and basement membrane is a critical factor, including cancer metastasis, inflammation, and skin aging.[1][2][3] These application notes provide a comprehensive overview of HEI, including its mechanism of action, and detailed protocols for evaluating its inhibitory activity.

Note: The publicly available scientific literature, including the primary study identifying this compound as a dual inhibitor, does not currently provide specific quantitative data such as IC50 values for its inhibitory activity against heparanase and MMP-9. The protocols provided herein are detailed, standard methodologies for assessing such inhibition and can be adapted for the evaluation of HEI.

Mechanism of Action

This compound exerts its biological effects by simultaneously inhibiting heparanase and MMP-9.[1]

  • Heparanase Inhibition: Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), major components of the extracellular matrix and basement membrane.[3][4] By inhibiting heparanase, HEI is proposed to maintain the integrity of the basement membrane, which is crucial for tissue structure and function.[1] This inhibition can also modulate the release of various growth factors and cytokines that are sequestered by HSPGs, thereby affecting cell signaling.[3]

  • MMP-9 Inhibition: MMP-9 (Gelatinase B) is a zinc-dependent endopeptidase that degrades extracellular matrix proteins, particularly type IV collagen, a key structural component of the basement membrane.[2][5] Inhibition of MMP-9 by HEI further contributes to the preservation of the basement membrane and surrounding extracellular matrix.[1] Dysregulation of MMP-9 is implicated in various pathological processes, including tumor invasion and inflammation.[6][7]

The dual inhibition of both heparanase and MMP-9 by HEI presents a synergistic approach to protecting the structural integrity of the extracellular matrix.

Data Presentation

As specific quantitative data for this compound is not available in the reviewed literature, the following table provides a template for how such data, once generated through the provided protocols, should be structured for clear comparison.

Enzyme Target Assay Type Inhibitor Concentration Range IC50 / % Inhibition Reference
HeparanaseFRET-based AssayHEI0.1 µM - 100 µMTo be determinedInternal Data
MMP-9Gelatin ZymographyHEI0.1 µM - 100 µMTo be determinedInternal Data
MMP-9Fluorogenic Peptide AssayHEI0.1 µM - 100 µMTo be determinedInternal Data

Experimental Protocols

Protocol 1: Heparanase Activity Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method for measuring heparanase activity and its inhibition using a FRET-based substrate.

Materials:

  • Recombinant human heparanase

  • Fluorescently labeled heparan sulfate substrate (e.g., from a commercial kit)

  • This compound (HEI)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)[8]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of HEI in a suitable solvent (e.g., DMSO or water). Make serial dilutions of the HEI stock solution in Assay Buffer to achieve a range of desired concentrations for testing.

  • Assay Reaction: a. In a 96-well black microplate, add 10 µL of each HEI dilution. Include a vehicle control (solvent only) and a no-enzyme control.[8] b. Add 80 µL of the fluorescently labeled heparan sulfate substrate solution to each well.[8] c. To initiate the reaction, add 10 µL of recombinant human heparanase to all wells except the no-enzyme control.[8]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific FRET substrate.

  • Data Analysis: a. Subtract the background fluorescence (no-enzyme control) from all other readings. b. Calculate the percentage of inhibition for each HEI concentration relative to the vehicle control (0% inhibition). c. Plot the percentage of inhibition against the logarithm of the HEI concentration and determine the IC50 value using non-linear regression analysis.

heparanase_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare HEI Dilutions add_inhibitor Add HEI to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Substrate and Enzyme add_substrate Add Substrate prep_reagents->add_substrate add_inhibitor->add_substrate add_enzyme Add Heparanase add_substrate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for Heparanase Inhibition Assay.
Protocol 2: MMP-9 Activity Inhibition Assay (Gelatin Zymography)

This protocol allows for the detection of MMP-9 activity and its inhibition in a semi-quantitative manner.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gels (10%) co-polymerized with 0.1% gelatin[5]

  • Samples containing MMP-9 (e.g., conditioned cell culture media)

  • This compound (HEI)

  • Non-reducing sample buffer[9]

  • Renaturing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

  • Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2)[6]

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: a. Collect conditioned media from cell cultures. b. Treat the conditioned media with various concentrations of HEI for a predetermined time (e.g., 30 minutes at 37°C). Include a vehicle control. c. Mix the treated samples with non-reducing sample buffer. Do not boil the samples.[6]

  • Electrophoresis: a. Load equal amounts of protein into the wells of the gelatin zymogram gel. b. Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.[6]

  • Renaturation and Development: a. After electrophoresis, wash the gel twice with Renaturing Buffer for 30 minutes each at room temperature with gentle agitation.[6] b. Incubate the gel in Developing Buffer overnight (16-18 hours) at 37°C.[6]

  • Staining and Destaining: a. Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.[6] b. Destain the gel with destaining solution until clear bands of gelatinolysis are visible against a blue background.[6]

  • Data Analysis: a. Areas of MMP-9 activity will appear as clear bands. b. Capture an image of the gel. c. Quantify the intensity of the lytic bands using densitometry software. Compare the band intensity of HEI-treated samples to the vehicle control to determine the extent of inhibition.

zymography_workflow prep Sample Preparation (Conditioned Media + HEI) electrophoresis Gel Electrophoresis (Gelatin Gel) prep->electrophoresis renaturation Renaturation (Triton X-100 Wash) electrophoresis->renaturation development Development (Incubation at 37°C) renaturation->development staining Staining (Coomassie Blue) development->staining destaining Destaining staining->destaining analysis Image and Quantify (Densitometry) destaining->analysis

Workflow for MMP-9 Gelatin Zymography.

Signaling Pathways

Heparanase and MMP-9 are involved in complex signaling pathways that regulate various cellular processes. While the direct impact of this compound on these pathways has not been elucidated, its inhibitory action on these enzymes suggests a potential modulatory role.

Heparanase-Mediated Signaling: Heparanase activity can lead to the release of heparan sulfate-bound growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which can then activate their respective signaling pathways, including the ERK/MAPK pathway.[10] Enhanced heparanase expression has been shown to stimulate sustained ERK phosphorylation, which in turn can drive the expression of MMP-9.[10]

MMP-9 and ERK Signaling: The expression and activity of MMP-9 are often regulated by the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[11][12] Various stimuli, including growth factors and inflammatory cytokines, can activate the ERK pathway, leading to the transcription of the MMP-9 gene.[11] Therefore, the inhibition of MMP-9 by HEI could potentially interrupt this feedback loop.

signaling_pathway cluster_stimuli Extracellular Stimuli cluster_enzymes Enzymatic Activity cluster_inhibitor Inhibition cluster_signaling Intracellular Signaling cluster_cellular_response Cellular Response stimuli Growth Factors, Cytokines, etc. heparanase Heparanase stimuli->heparanase erk ERK/MAPK Pathway heparanase->erk Releases Growth Factors mmp9 MMP-9 response Gene Expression (e.g., MMP-9) Cell Proliferation, Migration mmp9->response ECM Degradation hei HEI hei->heparanase hei->mmp9 erk->mmp9 Increases Expression erk->response

Potential Impact of HEI on Heparanase and MMP-9 Signaling.

Conclusion

This compound is a promising dual inhibitor of heparanase and MMP-9 with potential applications in conditions characterized by excessive extracellular matrix degradation. The provided protocols offer a framework for researchers to quantitatively assess its inhibitory activity and further investigate its mechanism of action. Future studies are warranted to determine the specific IC50 values of HEI against heparanase and MMP-9, and to elucidate its precise effects on downstream signaling pathways in various disease models. This will be crucial for advancing its development as a potential therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays Using 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) is a small molecule inhibitor of two key enzymes involved in extracellular matrix (ECM) remodeling: heparanase (HPSE) and matrix metalloproteinase-9 (MMP-9).[1] By targeting these enzymes, HEI has demonstrated potential in modulating cellular processes critical to skin health and disease, including epidermal proliferation and differentiation. These application notes provide detailed protocols for a selection of relevant cell-based assays to evaluate the efficacy and mechanism of action of HEI in a research and drug development setting.

Mechanism of Action: HEI exerts its biological effects through the dual inhibition of heparanase and MMP-9.

  • Heparanase Inhibition: Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs). HSPGs are integral components of the ECM and cell surfaces, where they sequester a variety of growth factors and cytokines. By inhibiting heparanase, HEI can prevent the release of these signaling molecules, thereby modulating downstream signaling pathways that regulate cell proliferation, migration, and inflammation.[2][3][4][5]

  • MMP-9 Inhibition: MMP-9 (gelatinase B) is a zinc-dependent endopeptidase that degrades components of the ECM, particularly type IV collagen, a major constituent of basement membranes. By inhibiting MMP-9, HEI can prevent the breakdown of the ECM, which is crucial for maintaining tissue integrity and modulating cell migration and invasion.[1]

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound (HEI) in various cell-based assays. This data is illustrative and intended to provide a framework for the expected outcomes when testing HEI or similar compounds.

Table 1: Heparanase Inhibition Activity

CompoundCell LineAssay FormatIC50 (µM)
HEIHuman Keratinocytes (HaCaT)Homogeneous Enzymatic Assay5.8
HEIHuman Dermal Fibroblasts (HDF)ELISA-based Activity Assay8.2
Control InhibitorHuman Keratinocytes (HaCaT)Homogeneous Enzymatic Assay1.5

Table 2: MMP-9 Inhibition Activity

CompoundCell LineAssay FormatIC50 (µM)
HEIHuman Keratinocytes (HaCaT)Gelatin Zymography12.5
HEIHuman Dermal Fibroblasts (HDF)FRET-based Assay18.3
Control InhibitorHuman Keratinocytes (HaCaT)Gelatin Zymography0.5

Table 3: Keratinocyte Proliferation Assay (MTT Assay)

TreatmentConcentration (µM)% Inhibition of Proliferation
HEI115.2 ± 2.1
HEI1045.8 ± 3.5
HEI5078.3 ± 4.2
Control Inhibitor1085.1 ± 3.9

Table 4: Fibroblast Collagen Synthesis Assay (Sircol Assay)

TreatmentConcentration (µM)% Inhibition of Collagen Synthesis
HEI110.5 ± 1.8
HEI1035.2 ± 2.9
HEI5065.7 ± 4.5
Control Inhibitor1075.4 ± 3.7

Experimental Protocols

Heparanase Inhibition Assay (ELISA-based)

This assay measures the ability of HEI to inhibit the degradation of heparan sulfate by heparanase.

Materials:

  • Recombinant human heparanase

  • 96-well plates coated with heparan sulfate

  • Biotinylated FGF2 (or other heparin-binding protein)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.1% BSA)

  • This compound (HEI) stock solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of HEI in assay buffer.

  • Add 50 µL of diluted HEI or vehicle control to the heparan sulfate-coated wells.

  • Add 50 µL of recombinant heparanase (pre-diluted in assay buffer) to each well.

  • Incubate the plate at 37°C for 2 hours.

  • Wash the wells three times with wash buffer (assay buffer with 0.05% Tween-20).

  • Add 100 µL of biotinylated FGF2 (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate until a blue color develops.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition of heparanase activity for each HEI concentration and determine the IC50 value.

MMP-9 Activity Assay (Gelatin Zymography)

This assay visualizes the enzymatic activity of MMP-9 based on its ability to degrade gelatin.

Materials:

  • Human Keratinocyte (e.g., HaCaT) or Fibroblast cell culture

  • Serum-free cell culture medium

  • This compound (HEI)

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 0.1% gelatin

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Culture cells to near confluence.

  • Wash the cells with PBS and incubate in serum-free medium containing various concentrations of HEI for 24-48 hours.

  • Collect the conditioned medium and centrifuge to remove cellular debris.

  • Determine the protein concentration of the supernatant.

  • Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.

  • Load the samples onto a gelatin-containing polyacrylamide gel.

  • Perform electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.

  • Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.

  • Quantify the band intensity using densitometry software.

Keratinocyte Proliferation Assay (MTT Assay)

This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.

Materials:

  • Human Keratinocytes (e.g., HaCaT)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (HEI)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of HEI. Include a vehicle control.

  • Incubate the cells for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Fibroblast Collagen Synthesis Assay (Sircol Assay)

This quantitative dye-binding assay measures the amount of soluble collagen produced by fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDF)

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound (HEI)

  • Sircol Dye Reagent

  • Acid-Salt Wash Reagent

  • Alkali Reagent

  • Collagen standard

  • Microplate reader or spectrophotometer

Procedure:

  • Seed fibroblasts in a 24-well plate and grow to confluence.

  • Replace the medium with serum-free medium containing various concentrations of HEI and a vehicle control.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add 1 mL of Sircol Dye Reagent to 200 µL of the supernatant.

  • Mix and incubate for 30 minutes at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the collagen-dye complex.

  • Discard the supernatant and gently wash the pellet with Acid-Salt Wash Reagent.

  • Centrifuge again and discard the supernatant.

  • Dissolve the pellet in 250 µL of Alkali Reagent.

  • Transfer 200 µL of the solution to a 96-well plate.

  • Read the absorbance at 555 nm.

  • Create a standard curve using the provided collagen standard and determine the collagen concentration in the samples.

Visualizations

G cluster_0 Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add HEI Assay Assay Treatment->Assay Perform Assay Data Analysis Data Analysis Assay->Data Analysis Quantify Results

Caption: General workflow for cell-based assays with HEI.

G cluster_heparanase Heparanase Signaling Pathway HEI 1-(2-Hydroxyethyl)-2- imidazolidinone (HEI) Heparanase Heparanase HEI->Heparanase inhibits HSPG Heparan Sulfate Proteoglycan (HSPG) Heparanase->HSPG cleaves GF Growth Factors (e.g., FGF) HSPG->GF releases GFR Growth Factor Receptor (GFR) GF->GFR activates ERK ERK Pathway GFR->ERK activates Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Inhibition of Heparanase Signaling by HEI.

G cluster_mmp9 MMP-9 Signaling Pathway HEI_mmp 1-(2-Hydroxyethyl)-2- imidazolidinone (HEI) MMP9 MMP-9 HEI_mmp->MMP9 inhibits ECM Extracellular Matrix (e.g., Collagen IV) MMP9->ECM degrades Integrin Integrin Signaling ECM->Integrin modulates Migration Cell Migration & Invasion Integrin->Migration JNK_NFkB JNK / NF-κB Pathways JNK_NFkB->MMP9 upregulates expression Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->JNK_NFkB activate

Caption: Inhibition of MMP-9 Signaling by HEI.

References

Application Notes and Protocols for 1-(2-Hydroxyethyl)-2-imidazolidinone in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI), with the CAS number 3699-54-5, is a dual inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9).[1] These enzymes are critically involved in the degradation of the extracellular matrix, a key process in skin aging, inflammatory skin conditions, and tumor metastasis.[2][3] HEI has demonstrated potential in improving the structure of the epidermal basement membrane and enhancing the skin's barrier function, making it a compound of interest for dermatological and oncological research.[1][4]

These application notes provide detailed protocols for the formulation and in vitro evaluation of HEI, offering a framework for researchers to investigate its biological activities and therapeutic potential.

Physicochemical Properties and Formulation

Proper formulation of HEI is crucial for obtaining reliable and reproducible results in in vitro studies. The table below summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 3699-54-5
Molecular Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
Appearance Off-white to dark yellow solid or colorless to pale yellow liquid[5][6]
Solubility Soluble in water, DMSO (slightly), Methanol (slightly)[5][6][7]
Storage Store at room temperature in a dry, well-ventilated place.[8]

Preparation of Stock Solutions

For in vitro studies, it is recommended to prepare a concentrated stock solution of HEI, which can then be diluted to the desired working concentrations in cell culture media.

  • 100 mM Stock Solution in sterile PBS:

    • Weigh out 13.015 mg of HEI powder.

    • Dissolve in 1 mL of sterile phosphate-buffered saline (PBS).

    • Vortex until fully dissolved.

    • Sterile-filter the solution through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • 100 mM Stock Solution in DMSO:

    • Weigh out 13.015 mg of HEI powder.

    • Dissolve in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Vortex until fully dissolved.

    • Aliquot and store at -20°C. Note: When using DMSO stock solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

In Vitro Experimental Protocols

The following protocols provide a detailed methodology for key experiments to evaluate the in vitro efficacy of HEI.

Cell Viability Assay (MTT Assay)

This assay is essential to determine the non-toxic concentration range of HEI for subsequent cell-based experiments.

Materials:

  • Selected cell line (e.g., HaCaT keratinocytes, primary human dermal fibroblasts)

  • Complete cell culture medium

  • HEI stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of HEI in complete cell culture medium from the stock solution (e.g., 0, 1, 10, 50, 100, 500, 1000 µM).

  • Remove the old medium from the wells and add 100 µL of the HEI dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest HEI concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Heparanase Inhibition Assay (Fluorometric)

This enzyme inhibition assay quantifies the ability of HEI to inhibit heparanase activity. Commercially available heparanase assay kits can be used.[9][10]

Materials:

  • Recombinant human heparanase

  • Biotinylated heparan sulfate (B86663) substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • HEI stock solution

  • Streptavidin-peroxidase conjugate

  • Peroxidase substrate (e.g., TMB)

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare a series of dilutions of HEI in the assay buffer.

  • In a 96-well plate, add the HEI dilutions. Include a vehicle control and a no-enzyme control.

  • Add the biotinylated heparan sulfate substrate solution to each well.

  • Initiate the reaction by adding recombinant heparanase to each well (except the no-enzyme control).

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction according to the kit's instructions.

  • Add the streptavidin-peroxidase conjugate and incubate.

  • Add the peroxidase substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of heparanase inhibition for each HEI concentration and determine the IC50 value.

MMP-9 Inhibition Assay (Gelatin Zymography)

Gelatin zymography is a common method to assess the inhibitory effect of compounds on MMP-9 activity.

Materials:

  • Cell line known to express MMP-9 (e.g., HT1080 fibrosarcoma cells, or stimulated primary fibroblasts)

  • Serum-free cell culture medium

  • HEI stock solution

  • SDS-PAGE gels containing 1 mg/mL gelatin

  • Zymogram sample buffer (non-reducing)

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Culture cells to near confluence and then incubate in serum-free medium with various concentrations of HEI for 24-48 hours.

  • Collect the conditioned medium from each treatment group.

  • Mix the conditioned medium with zymogram sample buffer. Do not heat or reduce the samples.

  • Load the samples onto the gelatin-containing SDS-PAGE gel and run electrophoresis at 4°C.

  • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

  • Incubate the gel in developing buffer at 37°C for 16-24 hours.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Clear bands against a blue background indicate gelatinolytic activity. The intensity of the bands corresponding to MMP-9 (at ~92 kDa) will decrease with increasing concentrations of HEI.

  • Quantify the band intensity using densitometry software.

Data Presentation

Quantitative data from the in vitro studies should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of HEI on HaCaT cells after 48h incubation.

HEI Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
198.5± 4.8
1097.1± 5.5
5095.3± 6.1
10092.8± 5.9
50075.4± 7.3
100052.1± 8.0

Table 2: Inhibitory Activity of HEI against Heparanase and MMP-9.

EnzymeIC50 (µM) [Placeholder]
Heparanase [Insert experimentally determined value]
MMP-9 [Insert experimentally determined value]

Visualization of Pathways and Workflows

Signaling Pathway of HEI Action

The following diagram illustrates the proposed mechanism of action of HEI in mitigating skin damage caused by factors like UVB radiation. UVB exposure can upregulate the expression and activity of heparanase and MMP-9, leading to the degradation of the basement membrane and extracellular matrix.[3][7] HEI inhibits these enzymes, thereby protecting the structural integrity of the skin.[1]

HEI_Mechanism_of_Action UVB UVB Radiation Keratinocytes Keratinocytes / Fibroblasts UVB->Keratinocytes Heparanase Heparanase Upregulation Keratinocytes->Heparanase MMP9 MMP-9 Upregulation Keratinocytes->MMP9 BM_ECM_Degradation Basement Membrane & ECM Degradation Heparanase->BM_ECM_Degradation MMP9->BM_ECM_Degradation Skin_Damage Skin Damage / Photoaging BM_ECM_Degradation->Skin_Damage HEI This compound (HEI) Inhibition_Heparanase Inhibition HEI->Inhibition_Heparanase Inhibition_MMP9 Inhibition HEI->Inhibition_MMP9 Protection Protection of Skin Integrity HEI->Protection Protection->Skin_Damage

Caption: Mechanism of HEI in preventing skin damage.

Experimental Workflow

The diagram below outlines a logical workflow for the in vitro characterization of HEI.

HEI_In_Vitro_Workflow Start Start: HEI Compound Formulation Stock Solution Preparation (PBS or DMSO) Start->Formulation Cytotoxicity Determine Non-Toxic Dose Range (e.g., MTT Assay) Formulation->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays Cytotoxicity->Enzyme_Assay Cell_Based_Assay Cell-Based Functional Assays Cytotoxicity->Cell_Based_Assay Heparanase_Assay Heparanase Activity Assay Enzyme_Assay->Heparanase_Assay MMP9_Assay MMP-9 Activity Assay (e.g., Zymography) Enzyme_Assay->MMP9_Assay Data_Analysis Data Analysis & IC50 Determination Heparanase_Assay->Data_Analysis MMP9_Assay->Data_Analysis Migration_Assay Cell Migration / Invasion Assay Cell_Based_Assay->Migration_Assay Barrier_Function Skin Barrier Function Model (e.g., 3D Skin Equivalents) Cell_Based_Assay->Barrier_Function Migration_Assay->Data_Analysis Barrier_Function->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common laboratory and industrial synthesis routes for this compound typically involve the reaction of N-(2-hydroxyethyl)ethylenediamine with a carbonyl source, most commonly urea (B33335) or carbon dioxide.[1] Another documented route is the reaction of monoethanolamine with carbon dioxide.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise depending on the specific reaction conditions. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual N-(2-hydroxyethyl)ethylenediamine and urea.

  • Linear Urea Adducts: Formation of N-(2-((2-hydroxyethyl)amino)ethyl)urea can occur if the cyclization is incomplete.

  • Dimeric and Oligomeric Impurities: Self-reaction of the starting materials or intermediates can lead to the formation of higher molecular weight species. One specific example is the formation of N,N'-bis(2-hydroxyethyl)ethylenediamine.

  • Related Cyclic Byproducts: Analogous to the formation of 1-(2-hydroxyethyl)imidazolidine-2-thione when using carbon disulfide, other cyclic structures may form as minor impurities.[2]

  • Hydrolysis Products: If water is present, especially at elevated temperatures, the imidazolidinone ring can be susceptible to hydrolysis, reverting to the linear amine precursor.

Q3: What analytical techniques are recommended for purity analysis of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for separating the target compound from its impurities. A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is often effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and can provide structural information for unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying impurities.[3][4] 2D NMR techniques such as COSY and HMBC can be particularly useful for elucidating the structures of unknown impurities.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups in the final product, such as the carbonyl group of the imidazolidinone ring and the hydroxyl group.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Product loss during workup and purification.- Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. - Optimize the reaction temperature. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to side reactions and degradation. - Ensure the correct molar ratio of N-(2-hydroxyethyl)ethylenediamine to urea is used. A slight excess of urea may be beneficial. - Optimize the purification process (e.g., distillation, recrystallization) to minimize loss of the product.
High Levels of Unreacted Starting Materials - Insufficient reaction time or temperature. - Inefficient mixing.- Extend the reaction time and/or increase the temperature, while monitoring for the formation of degradation products. - Ensure adequate stirring to maintain a homogeneous reaction mixture.
Presence of High Molecular Weight Impurities (Oligomers) - High reaction temperature promoting side reactions. - Incorrect reactant stoichiometry.- Lower the reaction temperature to favor the desired intramolecular cyclization over intermolecular side reactions. - Carefully control the molar ratio of the reactants.
Formation of Linear Urea Adducts - Insufficient energy (temperature) or time for cyclization.- Increase the reaction temperature or prolong the reaction time to facilitate the final ring-closing step.
Product Discoloration - Thermal degradation of the product or impurities. - Presence of oxidative impurities.- Reduce the reaction temperature and/or time. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantitative Data Summary

The following table summarizes typical purity levels and reaction conditions. Please note that these values can vary significantly based on the specific experimental setup.

ParameterTypical ValueAnalysis Method
Purity of this compound> 98%HPLC
Unreacted N-(2-hydroxyethyl)ethylenediamine< 0.5%GC-MS, HPLC
Unreacted Urea< 0.5%HPLC
Dimeric/Oligomeric Impurities< 1.0%HPLC, GC-MS
Water Content< 0.2%Karl Fischer Titration

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired product specifications.

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • Urea

  • Toluene (B28343) (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add N-(2-hydroxyethyl)ethylenediamine and urea in a 1:1.1 molar ratio.

  • Add toluene to the flask to create a slurry.

  • Heat the reaction mixture to 120-130°C with vigorous stirring. Ammonia gas will evolve during the reaction.

  • Maintain the temperature and continue stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A: Water

  • B: Acetonitrile

Gradient Program:

  • Start with 95% A and 5% B.

  • Linearly increase to 50% B over 20 minutes.

  • Hold at 50% B for 5 minutes.

  • Return to initial conditions and equilibrate for 5 minutes.

Detection:

  • UV at 210 nm

Visualizations

Synthesis_Workflow Reactants N-(2-hydroxyethyl)ethylenediamine + Urea Reaction Reaction in Toluene (120-130°C, 4-6h) Reactants->Reaction Purification Purification (Vacuum Distillation or Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions Start N-(2-hydroxyethyl)ethylenediamine + Urea Intermediate Linear Urea Adduct Start->Intermediate Oligomer Oligomers Start->Oligomer Dimerization Bis_Adduct N,N'-bis(2-hydroxyethyl)ethylenediamine Start->Bis_Adduct Side Reaction Product This compound Intermediate->Product

Caption: Potential impurity formation pathways during synthesis.

References

Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Consider extending the reaction time or increasing the temperature. For syntheses involving N-(2-hydroxyethyl)ethylenediamine and carbon dioxide, reaction temperatures of at least 120°C, and often up to 180°C, are recommended to achieve good conversion.[1] Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

  • Sub-optimal Reaction Conditions: The temperature, pressure, or catalyst used may not be ideal.

    • Solution: For the reaction of N-(2-hydroxyethyl)ethylenediamine with CO2, pressures can range from 20 to 100 barg.[2] The use of a basic catalyst, such as potassium or sodium carbonate, has been shown to improve conversion.[1] If using a heterogeneous catalyst like γ-Al2O3 with supercritical CO2, ensure the catalyst is active and the temperature is sufficiently high (e.g., 250°C).[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Refer to the section on common side reactions (Q2) to identify potential byproducts and adjust reaction conditions to minimize their formation. For instance, precise temperature control is crucial to prevent thermal degradation and polymerization.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, distillation, or crystallization.

    • Solution: this compound is water-soluble.[4] Avoid excessive washing with non-polar organic solvents if the product is in an aqueous phase. When performing distillations, use a high vacuum to lower the boiling point and prevent thermal decomposition. For crystallization, carefully select the solvent system to maximize recovery.

Q2: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can occur during the synthesis of this compound, leading to impurities.

  • Formation of 3-(2-Hydroxyethyl)-2-oxazolidinone (HEOD) and 1,4-Bis(2-hydroxyethyl)piperazine (BHEP): These have been identified as significant byproducts in the thermal degradation of N-(2-hydroxyethyl)ethylenediamine (AEEA) in the presence of CO2 at elevated temperatures (e.g., 135°C).[5][6]

    • Mitigation: Careful control of the reaction temperature is critical. Avoid prolonged reaction times at excessively high temperatures. Stepwise temperature programming might be beneficial, starting at a lower temperature for the initial reaction and only increasing it towards the end to drive the reaction to completion.

  • Polymerization/Oligomerization: N-(2-hydroxyethyl)ethylenediamine has multiple reactive sites (primary amine, secondary amine, and hydroxyl group) that can lead to self-condensation or polymerization at high temperatures.

    • Mitigation: Use the mildest effective reaction temperature and avoid unnecessarily long reaction times. The use of a solvent can help to reduce the concentration of the starting material and thus decrease the likelihood of intermolecular side reactions.

  • Hydrolysis: The imidazolidinone ring can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which would revert the product to N-(2-hydroxyethyl)ethylenediamine.

    • Mitigation: Maintain a neutral or slightly basic pH during work-up and purification. If an acidic or basic catalyst is used, it should be neutralized before product isolation.

  • Formation of 1-(2-Hydroxyethyl)imidazolidine-2-thione: This side product can form if there are sulfur-containing impurities (e.g., carbon disulfide) in the reactants.[7]

    • Mitigation: Ensure the purity of the starting materials and solvents. Use high-purity carbon dioxide or urea (B33335) as the carbonyl source.

Q3: How can I effectively purify this compound?

A3: Purification can be challenging due to the product's physical properties.

  • Distillation: Vacuum distillation is a common method. Due to its relatively high boiling point, a high vacuum is necessary to prevent thermal decomposition.

  • Crystallization: Recrystallization can be an effective purification technique. The choice of solvent is crucial.

  • Chromatography: For high-purity requirements, column chromatography may be employed. Given the polar nature of the molecule, polar stationary phases and solvent systems are likely to be most effective.

Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic methods is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile components in the reaction mixture, including the starting materials, product, and byproducts such as HEOD and BHEP.[6]

  • Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-QTOF-MS): This technique is well-suited for identifying less volatile or thermally labile compounds, including potential oligomeric byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method can be developed for the quantitative analysis of the product and its impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of the final product and for identifying impurities if they are present in sufficient concentration.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the product, such as the cyclic urea carbonyl and the hydroxyl group.

Data Summary

The following table summarizes reaction conditions from various synthetic approaches to this compound and related compounds.

Starting Material(s)Carbonyl SourceCatalyst/BaseTemperature (°C)Pressure (barg)Reaction TimeYieldReference
N-(2-hydroxyethyl)ethylenediamine (carbonate salt)Carbon Dioxide-17532.45 hours-[1]
MonoethanolamineCarbon DioxideBase (e.g., K₂CO₃)120 - 25020 - 100--[1][2]
2-Oxazolidinone and Monoethanolamine-Base~180--85%[2]
2-[(2-aminoethyl)amino]ethan-1-olSupercritical CO₂γ-Al₂O₃250---[3]
N-(2-hydroxyethyl)ethylenediamineCarbon DisulfideKOH0 to RTAmbient3 hours-[7]

Experimental Protocols

Synthesis from N-(2-hydroxyethyl)ethylenediamine and Carbon Dioxide (Illustrative Protocol based on Patent Literature)

This protocol is a generalized procedure based on information from patent literature and should be optimized for specific laboratory conditions.[1][2]

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, heating mantle, and connections for gas inlet and outlet is required.

  • Charging the Reactor: Charge the reactor with N-(2-hydroxyethyl)ethylenediamine and, if applicable, a basic catalyst such as potassium carbonate (0.5-30% by weight of reactants).

  • Pressurization: Seal the reactor and purge with nitrogen gas. Then, pressurize the reactor with carbon dioxide to the desired pressure (e.g., 20-60 barg).

  • Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 175-180°C). Maintain the temperature and pressure for the desired reaction time (e.g., 5 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2 pressure.

  • Product Isolation: Open the reactor and transfer the crude product mixture. The product can be purified by vacuum distillation or recrystallization.

Visualizations

Reaction Pathway and Side Reactions

G AEEA N-(2-hydroxyethyl)ethylenediamine HEIA This compound (Desired Product) AEEA->HEIA + CO2 - H2O HEOD 3-(2-Hydroxyethyl)-2-oxazolidinone AEEA->HEOD High Temp + CO2 BHEP 1,4-Bis(2-hydroxyethyl)piperazine AEEA->BHEP High Temp Polymer Polymeric Byproducts AEEA->Polymer High Temp CO2 Carbon Dioxide (or Urea) CO2->HEIA Hydrolysis Hydrolysis to AEEA HEIA->Hydrolysis + H2O (Acid/Base)

Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC, GC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase Time / Temperature Incomplete->Action_Incomplete Analyze_Impurities Analyze Impurities (GC-MS, LC-MS) Complete->Analyze_Impurities Side_Reactions Side Reactions Identified Analyze_Impurities->Side_Reactions Yes No_Side_Reactions No Significant Side Reactions Analyze_Impurities->No_Side_Reactions No Action_Side_Reactions Adjust T, P, Catalyst Minimize Byproducts Side_Reactions->Action_Side_Reactions Review_Workup Review Work-up & Purification No_Side_Reactions->Review_Workup

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: 1-(2-Hydroxyethyl)-2-imidazolidinone Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Hydroxyethyl)-2-imidazolidinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound, also known as hydroxyethylethyleneurea, is a heterocyclic organic compound.[1] Its stability in solution is a critical consideration for researchers as degradation can lead to the formation of impurities, potentially impacting experimental outcomes, product efficacy, and safety. Notably, this compound is recognized as a stable thermal degradation product of monoethanolamine (MEA), particularly in industrial applications like CO2 capture.[2][3][4]

Q2: What are the expected hazardous decomposition products of this compound?

Under conditions of extreme temperature or combustion, the hazardous decomposition products are expected to be carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5] However, in solution under typical experimental conditions, the degradation pathways are anticipated to be different.

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

While specific studies on the degradation of this compound are limited, based on the chemistry of related cyclic ureas and amides, the primary degradation pathway in aqueous solutions is expected to be hydrolysis .[6][7] This involves the opening of the imidazolidinone ring. The reaction is catalyzed by both acidic and basic conditions.[6]

Another potential degradation route, particularly in the presence of light, is photodegradation . Studies on other imidazolidinone-containing compounds, such as the insecticide imidacloprid (B1192907), have shown that the imidazolidinone ring can be a site of photolytic decomposition.[5]

Q4: What are the potential hydrolysis products of this compound?

Hydrolysis of the amide bond within the imidazolidinone ring would lead to ring-opening. The primary product of this reaction is likely N-(2-aminoethyl)-N-(2-hydroxyethyl)urea. Further hydrolysis could potentially break down this urea (B33335) derivative.

Troubleshooting Guide

Issue: Unexpected peaks observed during HPLC analysis of a this compound solution.

Possible Cause 1: Hydrolytic Degradation

The imidazolidinone ring is susceptible to hydrolysis, especially if the solution is acidic or alkaline, or has been stored for an extended period.

  • Troubleshooting Steps:

    • pH Measurement: Check the pH of your solution. Extremes in pH can accelerate hydrolysis.

    • Control Sample: Analyze a freshly prepared solution of this compound to see if the unexpected peaks are present.

    • Forced Degradation: To confirm if the new peaks are degradation products, you can perform a forced degradation study. Expose a sample of your compound to mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and monitor the appearance and growth of the new peaks over time using HPLC.[8]

Possible Cause 2: Oxidative Degradation

Although less commonly reported for this specific molecule, oxidative degradation can occur, especially in the presence of oxidizing agents or exposure to air over long periods.

  • Troubleshooting Steps:

    • Inert Atmosphere: If your experiment is sensitive to oxidation, consider preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Forced Oxidation Study: Treat a sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and analyze the sample by HPLC to see if any of the unexpected peaks are formed.[8]

Possible Cause 3: Photodegradation

Exposure to light, particularly UV light, can cause degradation of imidazolidinone-containing compounds.[5]

  • Troubleshooting Steps:

    • Light Protection: Store your solutions in amber vials or protect them from light.

    • Photostability Test: Expose a solution to a controlled light source (e.g., a UV lamp) and monitor for the formation of new peaks by HPLC.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.[2][8]

  • Objective: To generate and identify potential degradation products under various stress conditions.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC grade water and acetonitrile

    • HPLC system with UV or Mass Spectrometric (MS) detector

  • Procedure:

    • Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 1, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and analyze at the same time points.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and analyze at the same time points.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C) and analyze at the same time points.

    • Photodegradation: Expose the stock solution to a UV light source and analyze at the same time points. A control sample should be kept in the dark.

    • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of unknown degradation products.[9]

Protocol 2: HPLC Method for Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS detection.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the degradation rates and product formation for this compound. Researchers are encouraged to generate this data internally using the provided protocols. The tables below are provided as templates for organizing your experimental findings.

Table 1: Summary of Degradation under Forced Conditions

Stress ConditionIncubation Time (hours)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl (RT)24[Data to be generated][Data to be generated]
0.1 M NaOH (RT)24[Data to be generated][Data to be generated]
3% H₂O₂ (RT)24[Data to be generated][Data to be generated]
Heat (60°C)24[Data to be generated][Data to be generated]
UV Light24[Data to be generated][Data to be generated]

Table 2: Potential Degradation Products Identified by HPLC-MS

Peak No.Retention Time (min)m/zProposed Structure
1[Data to be generated][Data to be generated]This compound
2[Data to be generated][Data to be generated]N-(2-aminoethyl)-N-(2-hydroxyethyl)urea
...[Data to be generated][Data to be generated][To be determined]

Visualizations

degradation_pathway main 1-(2-Hydroxyethyl)-2- imidazolidinone hydrolysis Hydrolysis (Acid/Base Catalyzed) main->hydrolysis photolysis Photodegradation (UV Light) main->photolysis oxidation Oxidation main->oxidation ring_opening Ring-Opened Product (e.g., N-(2-aminoethyl)-N-(2-hydroxyethyl)urea) hydrolysis->ring_opening photo_products Photolytic Degradants photolysis->photo_products oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress hplc HPLC-UV/MS Analysis stress->hplc data Data Analysis: - Quantify Degradation - Identify Degradants hplc->data

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimizing Reactions with 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Hydroxyethyl)-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (HEI) is a heterocyclic organic compound.[1][2] It is primarily used as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals like HIV-1 integrase inhibitors. Additionally, it finds applications in the formulation of adhesives and coatings, in plastics processing, and as a corrosion inhibitor.[2]

Q2: What are the key physical and chemical properties of this compound?

HEI is typically an off-white to dark yellow solid or is available as a solution.[3] It is hygroscopic and should be stored in a dry, sealed container at room temperature.[3][4] It is soluble in water, DMSO, and methanol (B129727) (slightly).[3]

PropertyValueReference
Molecular FormulaC₅H₁₀N₂O₂[5]
Molecular Weight130.1451 g/mol [5]
Melting Point46-49°C[4]
Boiling Point185°C at 3.5 mm Hg[4][5]
Density1.19 g/mL at 25°C[4]

Q3: What are the recommended storage and handling conditions for this compound?

It is recommended to store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[6] Avoid moisture, acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[4][6] Standard personal protective equipment, including gloves and safety glasses, should be used during handling.[4]

Troubleshooting Guide

This section addresses common issues that may be encountered when using this compound in chemical reactions.

Problem 1: Low Reaction Yield

Possible Causes & Solutions

  • Suboptimal Temperature: Temperature can significantly impact reaction rates and equilibrium.

    • Troubleshooting: Systematically vary the reaction temperature to find the optimum. For reactions involving thermally sensitive materials, consider starting at a lower temperature and gradually increasing it. In some syntheses of related compounds, temperatures around 200°C have been found to be optimal, with higher temperatures potentially leading to side reactions.[7]

  • Incorrect Reaction Time: Reactions may not have reached completion, or prolonged reaction times may lead to product degradation or side reactions.

    • Troubleshooting: Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction time. For the synthesis of a similar compound, 1-(2-Aminoethyl)-2-imidazolidone, a reaction time of 10 hours was found to be optimal, with longer times leading to the formation of byproducts.[7]

  • Inappropriate Solvent: The polarity and proticity of the solvent can influence reactant solubility and reaction kinetics.

    • Troubleshooting: If reactants have poor solubility, consider a different solvent or a co-solvent system. For the synthesis of 2-imidazolidinone, 2-propanol was found to be an effective solvent.[8]

  • Catalyst Inefficiency: The choice and concentration of the catalyst can be critical.

    • Troubleshooting: Screen different catalysts and vary the catalyst loading. For the synthesis of related imidazolidinones, catalysts such as γ-Al₂O₃ and CeO₂ have been used effectively.[8][9]

Problem 2: Formation of Side Products/Impurities

Possible Causes & Solutions

  • Side Reactions: The hydroxyl or the imidazolidinone group might be participating in unintended reactions.

    • Troubleshooting:

      • Protecting groups: If the hydroxyl group is interfering, consider using a suitable protecting group.

      • Reaction conditions: Adjusting the temperature, pressure, and reaction time can help minimize side reactions. For instance, in the synthesis of a related compound, extending the reaction time beyond the optimum led to an increase in side products.[7]

  • Degradation: The compound or the product may be degrading under the reaction conditions.

    • Troubleshooting: this compound is known to be a thermal degradation product of monoethanolamine, suggesting it has considerable thermal stability.[3] However, it is incompatible with strong acids and oxidizing agents.[4][6] Avoid these conditions if possible. If high temperatures are necessary, minimize the reaction time.

  • Contamination of Starting Material: Impurities in the starting this compound can lead to unexpected byproducts.

    • Troubleshooting: Ensure the purity of the starting material using appropriate analytical techniques (e.g., NMR, HPLC). If necessary, purify the starting material before use.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Similar Polarity of Product and Starting Material: If the product has a similar polarity to this compound, separation by chromatography can be challenging.

    • Troubleshooting:

      • Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases for column chromatography.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[10]

      • Derivatization: In some cases, derivatizing the product or the remaining starting material can alter its polarity, making separation easier.

  • Product is an Oil or Difficult to Crystallize:

    • Troubleshooting:

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent.

      • Solvent Screening for Crystallization: Systematically screen a range of solvents and solvent mixtures to find suitable conditions for crystallization.

Experimental Protocols & Methodologies

General Experimental Workflow for Reaction Optimization

The following workflow provides a systematic approach to optimizing reaction conditions.

experimental_workflow A Define Reaction (Reactants, Solvent, Catalyst) B Initial Small-Scale Screening A->B Run initial trials C Identify Key Parameters (Temp, Time, Conc.) B->C Based on initial results D Systematic Optimization (e.g., Design of Experiments) C->D Vary parameters systematically E Analyze Results (Yield, Purity) D->E Monitor reaction outcomes F Determine Optimal Conditions E->F Identify best performing conditions G Scale-up and Validation F->G Confirm results on a larger scale

Caption: A general workflow for optimizing chemical reaction conditions.

Logical Relationship for Troubleshooting Low Yield

This diagram illustrates a logical approach to troubleshooting low reaction yields.

troubleshoot_low_yield A Low Reaction Yield B Check Reaction Time A->B G Reaction Reaches Completion? B->G C Optimize Temperature J Yield Improved? C->J D Evaluate Solvent System E Screen Catalysts D->E F Check Starting Material Purity E->F H Increase Time G->H No I Decrease Time (Degradation?) G->I Yes H->C I->C J->D No K Optimal Conditions Found J->K Yes

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: 1-(2-Hydroxyethyl)-2-imidazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are a diamine precursor and a carbonyl source. Key reactants include:

  • Diamine Precursors: 2-[(2-Aminoethyl)amino]ethan-1-ol (also known as N-(2-hydroxyethyl)ethylenediamine) or monoethanolamine.

  • Carbonyl Sources: Urea (B33335), carbon dioxide, or carbon disulfide.[1][2][3]

Q2: What are the primary methods for purifying crude this compound?

A2: Recrystallization is a widely used and effective method for purifying the final product.[2][3] The choice of solvent is crucial for successful purification. Acetone has been reported as a suitable solvent for the recrystallization of a closely related compound, 1-(2-hydroxyethyl)imidazolidine-2-thione.[2] For HEI, which is a polar molecule, polar solvents like ethanol, methanol (B129727), or water, or a mixture of these, could be effective.[4][5]

Q3: How can I assess the purity of my synthesized this compound?

A3: Several analytical techniques can be employed to determine the purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[2]

  • Infrared (IR) Spectroscopy: Helps to identify the characteristic functional groups of the molecule, such as the carbonyl (C=O) and hydroxyl (O-H) groups.[2][6]

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying the purity and detecting trace impurities. An RP-HPLC method can be developed for this purpose.[7]

  • Melting Point Analysis: A sharp melting point range close to the literature value (46-49°C) indicates high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Product Yield

Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase reaction temperature: The reaction of diamines with urea or CO2 often requires elevated temperatures (e.g., 120-250°C) to proceed efficiently.[1][3] However, excessively high temperatures can lead to side reactions. Optimize the temperature based on experimental results. - Check catalyst activity: If using a catalyst (e.g., γ-Al2O3, CeO2), ensure it is active and used in the correct amount.[1]
Side Reactions - Control temperature: Overheating can lead to polymerization or the formation of undesired by-products. Maintain a consistent and optimized temperature throughout the reaction. - Use an inert atmosphere: To prevent oxidation of starting materials and products, conduct the reaction under an inert atmosphere like nitrogen or argon.
Product Loss During Work-up - Optimize purification: During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[4][8] - Choose the right recrystallization solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

Problem 2: Impure Product (Discoloration, Broad Melting Point)

Possible Cause Suggested Solution
Presence of Unreacted Starting Materials - Ensure correct stoichiometry: Use the correct molar ratios of reactants. An excess of one reactant may be necessary in some cases to drive the reaction to completion, but this will require removal during purification. - Purification: Recrystallization is effective in removing unreacted starting materials.[4][8] Washing the crude product with a solvent in which the product is insoluble but the starting materials are soluble can also be beneficial.
Formation of Side Products/Polymers - Optimize reaction conditions: Adjusting the temperature, reaction time, and order of reagent addition can minimize the formation of side products. For instance, in the synthesis of cyclic ureas from diamines and urea, careful temperature control is crucial to avoid linear polycondensation.[9] - Purification: Column chromatography may be necessary to separate the desired product from structurally similar impurities.
Residual Catalyst - Filtration: If a heterogeneous catalyst is used, ensure it is completely removed by filtration before product isolation.

Experimental Protocols

Synthesis of this compound from 2-[(2-Aminoethyl)amino]ethan-1-ol and Carbon Dioxide (Catalytic Method)

This protocol is based on a literature procedure for a similar synthesis and should be adapted and optimized for laboratory scale.[1]

  • Reaction Setup: In a high-pressure autoclave, add 2-[(2-aminoethyl)amino]ethan-1-ol and the γ-Al2O3 catalyst.

  • Reaction Conditions: Seal the autoclave and introduce supercritical carbon dioxide (scCO2). Heat the reactor to 250°C.

  • Reaction Time: Maintain the reaction at the set temperature for a specified time, monitoring the pressure.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO2.

  • Isolation: Extract the product from the catalyst using a suitable solvent (e.g., methanol or ethanol).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization.

Purification by Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., acetone, ethanol, methanol, water, or mixtures thereof) to find a suitable one where the product is highly soluble when hot and poorly soluble when cold.[4][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals. Further cooling in an ice bath can increase the yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Reaction Conditions for Cyclic Urea Synthesis

ReactantsCarbonyl SourceCatalyst/ConditionsSolventTemperature (°C)Reported YieldReference
2-[(2-Aminoethyl)amino]ethan-1-olscCO₂γ-Al₂O₃-250Not specified[1]
EthylenediamineCO₂CeO₂2-Propanol140up to 83%[1]
MonoethanolamineCO₂Base (e.g., K₂CO₃)-160-200Not specified[3]
N-(2-hydroxyethyl)ethylenediamineCS₂KOHAcetone0 to RTNot specified[2]

Visualizations

SynthesisWorkflow Synthesis and Purification Workflow for this compound Reactants Starting Materials (e.g., 2-[(2-Aminoethyl)amino]ethan-1-ol + Urea/CO2) Reaction Cyclization Reaction (Controlled Temperature and Pressure) Reactants->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analysis Purity Analysis (NMR, HPLC, IR, MP) PureProduct->Analysis

Caption: A general workflow for the synthesis and purification of this compound.

TroubleshootingYield Troubleshooting Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete CheckReaction->Incomplete Complete Complete CheckReaction->Complete IncreaseTimeTemp Increase Reaction Time or Temperature Incomplete->IncreaseTimeTemp CheckWorkup Review Work-up and Purification Steps Complete->CheckWorkup IncreaseTimeTemp->CheckReaction OptimizeRecryst Optimize Recrystallization (Solvent, Cooling Rate) CheckWorkup->OptimizeRecryst

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: 1-(2-Hydroxyethyl)-2-imidazolidinone Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Hydroxyethyl)-2-imidazolidinone. The information is designed to address common challenges encountered during the crystallization of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for successful crystallization. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O₂[1]
Molar Mass 130.15 g/mol [2]
Melting Point 46-49 °C[2]
Boiling Point 185 °C at 3.5 mmHg[2]
Density 1.19 g/mL at 25 °C[2]
Water Solubility 982 g/L at 20 °C[2]
Appearance Off-white to yellow solid[2]
Hygroscopicity Hygroscopic[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common issue with low-melting-point solids like this compound (m.p. 46-49 °C).[3] This phenomenon can be addressed by several methods:

  • Lower the Crystallization Temperature: The temperature of your solution may be above the melting point of the compound. Try cooling the solution more slowly and to a lower final temperature.

  • Use a Different Solvent or a Solvent/Anti-solvent System: The chosen solvent may be too good, leading to a supersaturated solution where the concentration of the solute is above its melting point depression limit. Consider a solvent in which the compound is less soluble at room temperature. Alternatively, an anti-solvent (a solvent in which the compound is insoluble) can be slowly added to the solution to induce crystallization.[4]

  • Seeding: Introduce a small seed crystal of this compound to the supersaturated solution. This provides a nucleation site for crystal growth to begin.

  • Increase the Solvent Volume: Adding more solvent can sometimes prevent oiling out by keeping the compound in solution at a lower temperature.[5]

Q2: The crystallized product is a sticky, viscous mass instead of a free-flowing powder. How can I fix this?

A2: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere, which can lead to a sticky or syrupy consistency.

  • Work Under Anhydrous Conditions: Perform the crystallization and filtration in a dry atmosphere, for example, under a nitrogen or argon blanket. Use dried solvents and glassware.

  • Washing with a Non-polar Solvent: After filtration, wash the crystals with a cold, non-polar, and volatile solvent (like diethyl ether or hexane) to remove residual polar solvent and absorbed water.

  • Drying under Vacuum: Dry the final product thoroughly in a vacuum oven at a temperature below its melting point to remove all traces of solvent and moisture.

Q3: No crystals are forming, even after cooling the solution for an extended period. What are the possible reasons and solutions?

A3: The failure of crystals to form can be due to several factors:

  • Insufficient Supersaturation: The solution may not be concentrated enough. Try evaporating some of the solvent to increase the concentration of the compound.

  • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures. A different solvent or a solvent/anti-solvent system should be tested.

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation. If you suspect impurities, consider a pre-purification step like column chromatography or treatment with activated carbon to remove colored impurities.[6]

  • Lack of Nucleation Sites: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.

Q4: The yield of my crystallization is very low. What can I do to improve it?

A4: A low yield can be frustrating. Here are some potential causes and remedies:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature Crystallization: If the compound crystallizes too early (e.g., in the funnel during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature can improve yield.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for crystallizing this compound?

A: Due to its polar nature, polar solvents are generally required to dissolve this compound. However, given its high solubility in water, using water alone may result in poor yields. A mixed solvent system is often a good approach.[4] Consider combinations of a good solvent (e.g., methanol (B129727), ethanol, or a small amount of water) with a miscible anti-solvent (e.g., ethyl acetate (B1210297), acetone, or isopropanol). The ideal solvent system should dissolve the compound when hot but have low solubility when cold.[7]

Q: How can I predict potential impurities in my sample?

A: Common impurities often arise from the starting materials or side reactions during synthesis. The synthesis of imidazolidinones can involve precursors like ethylenediamine (B42938) and its derivatives.[8] Therefore, unreacted starting materials or by-products from their side reactions could be present. For instance, if synthesized from 2-((2-aminoethyl)amino)ethanol, residual starting material could be an impurity.[9]

Q: Is it necessary to use a seed crystal?

A: While not always necessary, using a seed crystal is a highly recommended technique, especially for compounds that are difficult to crystallize.[10] It provides a template for crystal growth, can lead to larger and more well-defined crystals, and can help overcome the energy barrier for nucleation.

Experimental Protocols

Suggested Crystallization Protocol for this compound

This is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.

  • Solvent Selection:

    • Begin by performing small-scale solubility tests with various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone).

    • A promising approach is a mixed solvent system. For example, dissolve the crude this compound in a minimal amount of hot methanol (the "good" solvent).

  • Dissolution:

    • Place the crude this compound in a dry Erlenmeyer flask.

    • Add a small amount of hot methanol and heat the mixture with stirring until the solid dissolves completely. Add more hot methanol dropwise only if necessary to achieve full dissolution.

  • Inducing Crystallization (Anti-solvent method):

    • While the methanol solution is still hot, slowly add a miscible anti-solvent, such as ethyl acetate, dropwise until the solution becomes slightly cloudy (turbid).

    • If turbidity persists, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethyl acetate or another suitable anti-solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Visualizations

Logical Workflow for Troubleshooting Crystallization Issues

Troubleshooting_Crystallization start Start Crystallization Experiment issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes sticky_solid Sticky/Viscous Solid issue->sticky_solid Yes success Successful Crystallization issue->success No solution1 Concentrate Solution (Evaporate Solvent) no_crystals->solution1 solution2 Scratch Flask / Add Seed Crystal no_crystals->solution2 solution3 Change Solvent / Use Anti-solvent no_crystals->solution3 oiling_out->solution2 oiling_out->solution3 solution4 Lower Crystallization Temperature & Slow Cooling oiling_out->solution4 low_yield->solution4 solution5 Use Less Solvent low_yield->solution5 solution6 Work Under Anhydrous Conditions & Dry Thoroughly sticky_solid->solution6

Caption: A flowchart outlining the decision-making process for troubleshooting common crystallization problems.

Experimental Workflow for Crystallization

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification start Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve induce Induce Crystallization (e.g., Anti-solvent) dissolve->induce cool Slow Cooling to RT, then Ice Bath induce->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Anti-solvent filtrate->wash dry Dry Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A step-by-step workflow for the crystallization of this compound.

References

Stability issues of 1-(2-Hydroxyethyl)-2-imidazolidinone in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common biological buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (HEI) in aqueous solutions?

A1: this compound, a cyclic urea (B33335), is generally more stable in aqueous solutions than its linear counterparts. However, its stability can be influenced by pH, temperature, and the presence of strong oxidizing agents. It is considered stable under standard storage conditions (room temperature, protected from light).

Q2: What is the primary degradation pathway for HEI in biological buffers?

A2: The primary degradation pathway for HEI in aqueous buffers is hydrolysis of the imidazolidinone ring. This ring-opening reaction is catalyzed by acidic or basic conditions and results in the formation of 1-(2-hydroxyethyl)ethylenediamine and the release of carbon dioxide.[1]

Q3: Are there specific pH ranges to be aware of when working with HEI?

A3: Yes, the stability of the imidazolidinone ring is pH-dependent. Similar cyclic urea structures show increased rates of hydrolysis at pH values below 4 and above 8. For optimal stability, it is recommended to maintain the pH of your buffered solution within a neutral range (pH 6-8).

Q4: Can I autoclave solutions containing HEI?

A4: While HEI is a thermal degradation product of monoethanolamine, suggesting some heat stability, autoclaving is not recommended without specific validation for your formulation.[2] High temperatures, especially in combination with non-neutral pH, can accelerate hydrolysis. Sterile filtration is the preferred method for sterilizing solutions containing HEI.

Q5: What are the known incompatibilities of HEI?

A5: HEI is incompatible with strong oxidizing agents. Additionally, extremes of temperature and direct sunlight should be avoided during storage and handling.

Q6: How should I store stock solutions of HEI?

A6: Stock solutions of HEI should be stored at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize freeze-thaw cycles. The stability in specific solvents for extended periods should be experimentally verified.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of compound activity or inconsistent results over time. Degradation of HEI in the experimental buffer.Verify the pH of your buffer is within the optimal range (6-8). Prepare fresh solutions of HEI for each experiment. If using stored solutions, perform a quick stability check using an appropriate analytical method (e.g., HPLC).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products, primarily 1-(2-hydroxyethyl)ethylenediamine.Characterize the unexpected peaks using mass spectrometry to confirm their identity. Review your experimental conditions (pH, temperature, duration) to identify potential causes of degradation.
Precipitate formation in the buffer. While HEI is highly water-soluble, precipitation could indicate interaction with other components or significant pH shifts.Check the pH of the solution. Ensure all components are fully dissolved. Evaluate the compatibility of HEI with all components in your buffer system.

Data on Stability of this compound

Buffer SystempH RangeTemperatureExpected StabilityComments
Phosphate-Buffered Saline (PBS)7.2 - 7.4Room Temp (20-25°C)GoodGenerally suitable for short-term experiments (up to 24 hours).
Phosphate-Buffered Saline (PBS)7.2 - 7.437°CModeratePotential for increased hydrolysis over extended incubation times.
Tris-HCl7.0 - 8.0Room Temp (20-25°C)GoodA common alternative to PBS.
Citrate Buffer4.0 - 6.0Room Temp (20-25°C)Moderate to LowAcidic pH may promote hydrolysis.
Carbonate-Bicarbonate Buffer9.0 - 10.0Room Temp (20-25°C)LowBasic pH will likely accelerate hydrolysis.

Experimental Protocols

Protocol 1: General Stability Assessment of HEI in a Biological Buffer

Objective: To determine the stability of this compound in a selected biological buffer over a specified time course.

Materials:

  • This compound (HEI)

  • Selected biological buffer (e.g., PBS, pH 7.4)

  • High-purity water

  • Calibrated pH meter

  • Incubator or water bath

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of HEI (e.g., 10 mg/mL) in a suitable solvent (e.g., water or DMSO).

  • Preparation of Test Solution: Dilute the stock solution with the selected biological buffer to the final desired concentration (e.g., 100 µg/mL).

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation (e.g., by dilution with mobile phase or acidification). Analyze this sample by HPLC or LC-MS to determine the initial concentration of HEI.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., 25°C or 37°C).

  • Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.

  • Sample Analysis: Analyze each aliquot by a validated analytical method (see Protocol 2) to determine the concentration of HEI remaining.

  • Data Analysis: Calculate the percentage of HEI remaining at each time point relative to the T0 concentration. Plot the percentage of HEI remaining versus time.

Protocol 2: Suggested HPLC Method for Quantification of HEI

This is a suggested starting method based on a published method for a structurally similar compound and may require optimization.

Instrumentation:

  • HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 215 nm

  • Column Temperature: 30°C

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

Analysis:

  • Prepare a calibration curve using standards of HEI of known concentrations.

  • Inject the samples from the stability study (Protocol 1).

  • Integrate the peak area corresponding to HEI and determine the concentration using the calibration curve.

Visualizations

degradation_pathway HEI This compound Intermediate Tetrahedral Intermediate HEI->Intermediate + H2O (Hydrolysis) Product 1-(2-hydroxyethyl)ethylenediamine Intermediate->Product CO2 CO2 Intermediate->CO2

Caption: Proposed hydrolytic degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare HEI Stock Solution prep_test Prepare Test Solution (HEI in Buffer) prep_stock->prep_test prep_buffer Prepare Biological Buffer prep_buffer->prep_test t0_sample T0 Sample Analysis prep_test->t0_sample incubation Incubate at Desired Temperature prep_test->incubation data_analysis Data Analysis & Plotting t0_sample->data_analysis timepoint_sampling Time Point Sampling incubation->timepoint_sampling hplc_analysis HPLC/LC-MS Analysis timepoint_sampling->hplc_analysis hplc_analysis->data_analysis

Caption: General experimental workflow for assessing the stability of HEI.

troubleshooting_guide cluster_yes cluster_yes_ph cluster_yes_temp cluster_no_temp cluster_no_ph cluster_no start Inconsistent Experimental Results? check_solution Are HEI solutions prepared fresh daily? start->check_solution check_ph Is the buffer pH between 6 and 8? check_solution->check_ph Yes prepare_fresh Prepare fresh HEI solutions for each experiment. check_solution->prepare_fresh No check_temp Is the incubation temperature controlled and appropriate? check_ph->check_temp Yes adjust_ph Adjust buffer pH. check_ph->adjust_ph No consider_interaction Consider potential interactions with other components. check_temp->consider_interaction Yes adjust_temp Adjust and monitor temperature. check_temp->adjust_temp No

Caption: Troubleshooting decision tree for HEI stability issues.

References

Overcoming solubility problems of 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments.

Troubleshooting Guide: Overcoming Solubility Issues

While this compound is highly soluble in water, you may encounter challenges in specific experimental contexts. This guide provides solutions to common solubility problems.

Problem Potential Cause Recommended Solution
Cloudiness or precipitation when dissolving in a non-aqueous solvent. HEI has limited solubility in many organic solvents.1. Use a co-solvent system: Start by dissolving HEI in a minimal amount of water or a compatible polar solvent like DMSO or methanol (B129727) before adding it to your less polar solvent system. 2. Gentle heating: Warm the solvent to a temperature between 30-40°C while stirring to aid dissolution. Avoid excessive heat to prevent potential degradation. 3. Sonication: Use a sonicator bath to provide mechanical agitation and break down any aggregates, which can facilitate solubilization.
Difficulty achieving high concentrations in aqueous solutions. You may be exceeding the solubility limit of HEI at a given temperature.1. Increase the temperature: Gently warming the solution can increase the solubility of HEI. 2. pH adjustment: Although HEI is a neutral molecule, extreme pH values can sometimes influence solubility. Check the pH of your solution and adjust if necessary, though significant effects are not expected.
Inconsistent results between experiments. The solid form of HEI is hygroscopic, meaning it can absorb moisture from the air. This can affect the accuracy of weighing and concentration calculations.1. Proper storage: Store solid HEI in a desiccator or a tightly sealed container in a dry environment. 2. Use the aqueous solution: For greater consistency, consider using a commercially available 75% aqueous solution of HEI.[1][2]
Precipitation upon addition to a buffered solution. The buffer components may be interacting with HEI, leading to the formation of a less soluble salt or complex.1. Test buffer compatibility: Before your main experiment, perform a small-scale test by dissolving HEI in the buffer to check for any precipitation. 2. Change the buffer system: If precipitation occurs, consider using an alternative buffer system with different ionic components.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

A1: this compound is highly soluble in water, with a reported solubility of 982 g/L at 20°C.[3][4][5] It is also slightly soluble in DMSO and methanol.[3][4][5][6]

Q2: Is this compound stable in aqueous solutions?

A2: Yes, it is generally stable in aqueous solutions under standard laboratory conditions. For long-term storage, it is advisable to keep solutions refrigerated and protected from light to minimize any potential degradation.

Q3: Can I heat the solution to dissolve this compound?

A3: Gentle heating can be used to aid dissolution, particularly when approaching the solubility limit or when using co-solvent systems. It is recommended to keep the temperature below 50°C and to monitor for any signs of degradation, such as a change in color.

Q4: My solid this compound appears clumpy. Is it still usable?

A4: The solid form of this compound is hygroscopic and can absorb moisture from the atmosphere, which may cause it to become clumpy.[3][4][5] While this does not necessarily indicate degradation, it will affect the accuracy of weighing. For quantitative work, it is recommended to dry the solid under vacuum or to use a fresh, unopened container. Alternatively, using a pre-made aqueous solution can circumvent this issue.

Q5: What are the key physical and chemical properties of this compound?

A5: The key properties are summarized in the table below.

PropertyValue
Molecular Formula C5H10N2O2[3][7][8]
Molecular Weight 130.15 g/mol [1][4][8][9][10]
Appearance Off-White to Dark Yellow Solid[3][4]
Melting Point 46-49°C[3][4][5]
Boiling Point 185°C at 3.5 mm Hg[3][4][5][6]
Density 1.19 g/mL at 25°C[1][3][4]
Water Solubility 982 g/L at 20°C[3][4][5]

Experimental Protocols

Protocol for Preparing a Stock Solution in an Aqueous Buffer

  • Weigh the Compound: Accurately weigh the desired amount of solid this compound in a clean, dry container. Account for the hygroscopic nature of the solid by using a fresh container or by drying the material beforehand.

  • Initial Dissolution: Add a small volume of the aqueous buffer to the solid and vortex or stir gently to create a slurry.

  • Complete Dissolution: Gradually add the remaining buffer while stirring until the desired final volume is reached.

  • Gentle Heating (if necessary): If the compound does not dissolve completely, warm the solution to 30-40°C with continuous stirring.

  • Cooling and pH Check: Allow the solution to cool to room temperature. If the buffer system is critical, re-check the pH and adjust as necessary.

  • Filtration: For sterile applications, filter the solution through a 0.22 µm filter.

Protocol for Solubilization in a Mixed Solvent System

  • Primary Solubilization: Dissolve the weighed this compound in a minimal amount of a compatible polar solvent in which it is readily soluble (e.g., water, DMSO, or methanol).

  • Secondary Solvent Addition: While stirring, slowly add the primary solution to the bulk of the secondary, less polar solvent.

  • Observation: Monitor the solution for any signs of precipitation or cloudiness.

  • Sonication (if necessary): If precipitation occurs, place the solution in a sonicator bath for 10-15 minutes to aid in the formation of a homogenous solution.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining secondary solvent to reach the final desired concentration.

Visual Guides

experimental_workflow cluster_start Start cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_end End start Weigh Solid HEI dissolve Add Solvent start->dissolve check_sol Fully Dissolved? dissolve->check_sol heat Gentle Heat (30-40°C) check_sol->heat No end_sol Homogenous Solution check_sol->end_sol Yes sonicate Sonicate heat->sonicate sonicate->dissolve

Caption: Experimental workflow for dissolving this compound.

logical_relationship issue Solubility Issue (Precipitation/Cloudiness) cause1 Exceeded Solubility Limit issue->cause1 cause2 Incompatible Solvent issue->cause2 cause3 Hygroscopic Solid issue->cause3 cause4 Buffer Incompatibility issue->cause4 solution1 Increase Temperature or Dilute cause1->solution1 solution2 Use Co-solvent System cause2->solution2 solution3 Store Properly or Use Aqueous Solution cause3->solution3 solution4 Test or Change Buffer cause4->solution4

Caption: Troubleshooting logic for solubility issues.

References

Preventing degradation of 1-(2-Hydroxyethyl)-2-imidazolidinone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Hydroxyethyl)-2-imidazolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound, leading to its degradation.

Issue/Observation Potential Cause Recommended Action
Change in physical appearance (e.g., color change from off-white/yellow to brown, clumping) 1. Oxidation: Exposure to air or oxidizing agents. 2. Hygroscopicity: Absorption of moisture from the atmosphere.[1] 3. Thermal Stress: Exposure to high temperatures.1. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. Store away from strong oxidizing agents.[2] 2. Store in a tightly sealed container in a desiccator or a dry, well-ventilated area.[1][2] 3. Store at the recommended room temperature, away from direct heat sources.[2]
Unexpected pH shift in aqueous solutions Hydrolysis: The imidazolidinone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.1. Prepare solutions in a neutral pH buffer if compatible with the experimental design. 2. If acidic or basic conditions are required, prepare solutions fresh and use them promptly. 3. Store solutions at low temperatures (2-8 °C) for short periods, after verifying stability under these conditions.
Inconsistent experimental results or loss of compound activity Degradation of the stock solution or solid compound. 1. Verify Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (room temperature, dry, dark, and tightly sealed).[1][2] 2. Perform Quality Control: Use an analytical method like HPLC to check the purity of the stored compound against a fresh standard. 3. Prepare Fresh Solutions: Always prepare fresh solutions for critical experiments.
Precipitation in solution Poor solubility or degradation leading to less soluble products. 1. Confirm the solvent and concentration are appropriate for this compound. It is soluble in water (982 g/L at 20°C) and slightly soluble in DMSO and Methanol.[1] 2. If degradation is suspected, analyze the precipitate and the supernatant to identify degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[2] It is hygroscopic, so protection from moisture is crucial.[1] To minimize oxidation, especially for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Q2: How stable is this compound in aqueous solutions?

A2: While generally stable, its stability in aqueous solutions can be affected by pH and temperature. The imidazolidinone ring is a cyclic urea, which can be susceptible to hydrolysis under strong acidic or basic conditions. For optimal stability, it is recommended to prepare aqueous solutions fresh and use them promptly, especially if the experiment involves non-neutral pH or elevated temperatures.

Q3: What are the known incompatible materials?

A3: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can promote degradation.[2]

Q4: What are the primary degradation pathways for this molecule?

A4: The primary anticipated degradation pathways are:

  • Hydrolysis: The amide bond in the imidazolidinone ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The molecule can be susceptible to oxidation, particularly at the nitrogen atoms or the hydroxyethyl (B10761427) side chain.

  • Thermal Degradation: High temperatures can lead to decomposition, potentially yielding carbon oxides and nitrogen oxides.[2]

  • Photodegradation: Exposure to direct sunlight or high-intensity UV light should be avoided as it may cause degradation.[2]

Q5: How can I detect degradation of my sample?

A5: A change in physical appearance (color, texture) can be an initial indicator. For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector are commonly used to assess the purity of the compound and detect the presence of degradation products.

Quantitative Data on Stability

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature to 60°CHydrolysis of the cyclic amide bond.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 60°CHydrolysis of the cyclic amide bond.
Oxidation 0.1% - 3% H₂O₂ at room temperatureOxidation of the nitrogen atoms or the alcohol group.
Thermal Degradation 40°C to 80°C in a controlled ovenGeneral decomposition.
Photodegradation Exposure to a combination of UV and visible light as per ICH Q1B guidelinesPhotolytic cleavage or rearrangement.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with a UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC grade water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ (final concentration 3%).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Also, incubate a solution (1 mg/mL in water) at 80°C for 48 hours.

    • At specified time points, dissolve the solid sample in the mobile phase and dilute the solution sample for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Visualizations

Troubleshooting_Workflow start Degradation Suspected check_appearance Visual Inspection: Color change, clumping? start->check_appearance check_storage Review Storage Conditions: Temp, light, moisture? check_appearance->check_storage No cause_oxidation Potential Cause: Oxidation/Moisture check_appearance->cause_oxidation Yes analytical_check Perform Analytical QC (e.g., HPLC) check_storage->analytical_check Yes (conditions were correct) cause_improper_storage Potential Cause: Improper Storage check_storage->cause_improper_storage No (conditions were incorrect) cause_degraded Result: Compound is Degraded analytical_check->cause_degraded Purity < 95% end_stable Compound is Stable analytical_check->end_stable Purity > 95% action_inert Action: Store under inert gas, use desiccator cause_oxidation->action_inert action_correct_storage Action: Correct storage (cool, dry, dark) cause_improper_storage->action_correct_storage action_discard Action: Discard old stock, use fresh compound cause_degraded->action_discard

Caption: Troubleshooting workflow for suspected degradation.

Hydrolysis_Pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate + H₂O (Acid/Base) product Ring-Opened Product (N-(2-aminoethyl)-N'-(2-hydroxyethyl)urea) intermediate->product Ring Opening

Caption: Hypothetical acid/base-catalyzed hydrolysis pathway.

References

Validation & Comparative

Validating the Purity of 1-(2-Hydroxyethyl)-2-imidazolidinone for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to validate the purity of 1-(2-Hydroxyethyl)-2-imidazolidinone, a versatile compound used in various research and pharmaceutical applications.[1][2] It also offers a comparative analysis of its performance against other relevant inhibitors of heparanase and matrix metalloproteinase-9 (MMP-9), key enzymes involved in cancer progression and inflammation.[3][4][5][6]

Purity Validation of this compound

Ensuring the purity of this compound is critical for the reliability and reproducibility of research data. The following are recommended analytical techniques for its purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of this compound and detecting impurities. A validated reverse-phase HPLC (RP-HPLC) method is recommended for accurate analysis.

Experimental Protocol: RP-HPLC

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer). The specific gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 210 nm, where the imidazolidinone chromophore absorbs.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Quantification: Use an external or internal standard method for quantification. The purity is calculated by comparing the peak area of the analyte to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Given that this compound can be a thermal degradation product of monoethanolamine, GC-MS is particularly useful for detecting related volatile impurities.

Experimental Protocol: GC-MS

  • Column: A polar capillary column (e.g., DB-WAX or similar).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-300.

  • Sample Preparation: The sample can be dissolved in a suitable solvent like methanol (B129727) or dichloromethane. Derivatization may be necessary to improve the volatility and thermal stability of the analyte and impurities.

  • Impurity Identification: Mass spectra of impurity peaks are compared with spectral libraries (e.g., NIST) for identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte itself. It relies on a certified internal standard.

Experimental Protocol: ¹H-qNMR

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition: Use a 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) to ensure full signal recovery for accurate integration.

  • Purity Calculation: The purity of this compound is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Common Impurities

Potential impurities in this compound can originate from its synthesis or degradation. As it can be formed from the degradation of monoethanolamine (MEA), residual MEA and its other degradation byproducts could be present. Synthesis-related impurities may include unreacted starting materials or byproducts from side reactions. A thorough characterization of the impurity profile is essential for a complete purity validation.

Performance Comparison with Alternative Inhibitors

This compound has been identified as an inhibitor of heparanase and MMP-9. The following tables provide a comparison of its reported activity with other known inhibitors of these enzymes.

Disclaimer: The IC₅₀ values presented below are compiled from various literature sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

Comparison of Heparanase Inhibitors
InhibitorIC₅₀ (µM)Target Cell/Enzyme SourceReference
This compound Data not available--
Suramin0.10Recombinant Human Heparanase[7]
Trachyspic acid36Recombinant Human Heparanase[8]
PI-88Potent inhibitor (specific IC₅₀ not stated)-[8]
OGT 24920.9Human Endothelial Cells (Angiogenesis Assay)[6]
Compound 610.32Recombinant Human Heparanase[9]
Compound 630.12Recombinant Human Heparanase[9]
Comparison of MMP-9 Inhibitors
InhibitorIC₅₀ (nM)Target Cell/Enzyme SourceReference
This compound Data not available--
MMP-9-IN-7520pro-MMP-9 Activation Assay[10]
JNJ-0966Kᴅ: 5000 (binding to proMMP-9)Allosteric inhibitor of proMMP-9 activation[3]
Bivalent Carboxylate Inhibitor (Compound 7)0.1 (Trimer), 56 (Monomer)Recombinant Human MMP-9[11]
Mmp-9-IN-35.56Recombinant Human MMP-9[12]
AL-828Theoretical IC₅₀: 4 x 10⁵ M-[13]

Experimental Workflows and Signaling Pathways

Visual representations of the experimental workflows and a simplified signaling pathway involving MMP-9 are provided below to aid in understanding the methodologies and the biological context.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample 1-(2-Hydroxyethyl)-2- imidazolidinone Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Purity Purity Calculation HPLC->Purity Impurity Impurity Identification & Quantification GCMS->Impurity qNMR->Purity

Purity Validation Workflow

MMP9_Activation_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA/tPA proMMP3 pro-MMP-3 Plasmin->proMMP3 activates MMP3 MMP-3 proMMP3->MMP3 proMMP9 pro-MMP-9 MMP3->proMMP9 activates MMP9 Active MMP-9 proMMP9->MMP9 ECM Extracellular Matrix Degradation MMP9->ECM cleaves

References

Comparative Analysis of 1-(2-Hydroxyethyl)-2-imidazolidinone Cross-reactivity with Related Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have generated the following comparison guide to address your topic of interest.

Disclaimer: Publicly available experimental data specifically detailing the enzymatic cross-reactivity of 1-(2-Hydroxyethyl)-2-imidazolidinone is limited. Therefore, this guide provides a framework for evaluating such cross-reactivity, utilizing a representative dataset and standardized experimental protocols that are standard in the field of drug discovery and development. The following data is illustrative and intended to serve as a template for analysis.

Introduction

This compound (HEI) is a chemical compound containing an imidazolidinone core. This heterocyclic scaffold is a common feature in a variety of biologically active molecules and pharmaceuticals. Assessing the selectivity of such compounds is a critical step in drug development to understand potential off-target effects and predict clinical safety. This guide outlines a comparative framework for assessing the cross-reactivity of a hypothetical imidazolidinone-based compound, designated as "Compound I-2025," against a panel of structurally and functionally related enzymes. For this analysis, we assume the primary target is a hypothetical serine/threonine kinase, "Kinase A."

Quantitative Cross-reactivity Analysis

To evaluate the selectivity of Compound I-2025, its inhibitory activity was assessed against a panel of related kinases (Kinase B, Kinase C) and a structurally distinct enzyme class (Protease X). The half-maximal inhibitory concentration (IC50) values were determined for each enzyme.

Table 1: Comparative Inhibitory Activity (IC50) of Compound I-2025 against a Panel of Enzymes

Enzyme TargetEnzyme ClassIC50 (nM)Fold Selectivity (vs. Kinase A)
Kinase A (Primary Target) Serine/Threonine Kinase501x
Kinase BSerine/Threonine Kinase1,25025x
Kinase CTyrosine Kinase8,500170x
Protease XCysteine Protease> 50,000> 1000x

Data is illustrative. Fold selectivity is calculated as IC50 (Off-Target) / IC50 (Primary Target).

Interpretation: The illustrative data suggests that Compound I-2025 is highly selective for its primary target, Kinase A, over other kinases and enzyme classes. The 25-fold selectivity against the closely related Kinase B and even higher selectivity against Kinase C and Protease X indicate a favorable preliminary safety profile with a lower likelihood of off-target effects mediated by these specific enzymes.

Experimental Protocols

The following is a representative protocol for determining the IC50 values presented in Table 1.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound I-2025 in 100% DMSO.

    • Perform serial dilutions in a 96-well plate to create a 10-point concentration gradient (e.g., 100 µM to 0.5 nM).

  • Assay Reaction Mixture:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • In each well of a low-volume 384-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of a mixture containing the specific kinase (e.g., Kinase A at 2x final concentration) and a fluorescently labeled peptide substrate.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x the Km concentration for each specific enzyme) to each well.

    • The final reaction volume is 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 20 µL of a termination buffer containing EDTA.

    • Measure the fluorescence intensity on a suitable plate reader (e.g., using a time-resolved fluorescence resonance energy transfer, TR-FRET, format).

  • Data Analysis:

    • Normalize the data using controls (0% inhibition with DMSO, 100% inhibition with a broad-spectrum inhibitor).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Pathways and Workflows

Diagram 1: Hypothetical Signaling Pathway

cluster_pathway Cellular Signaling receptor Growth Factor Receptor kinaseA Kinase A (Primary Target) receptor->kinaseA Activates kinaseC Kinase C (Off-Target) receptor->kinaseC Activates substrateA Substrate A kinaseA->substrateA Phosphorylates responseA Cell Proliferation (Desired Effect) substrateA->responseA substrateC Substrate C kinaseC->substrateC Phosphorylates responseC Adverse Effect substrateC->responseC compound Compound I-2025 compound->kinaseA Inhibits compound->kinaseC Weakly Inhibits

Caption: Hypothetical pathway showing Compound I-2025 selectively inhibiting the primary target.

Diagram 2: Experimental Workflow for Cross-reactivity Screening

arrow start Start: Select Compound & Targets prep Prepare Compound Serial Dilutions start->prep assay Run Parallel Enzyme Assays (Kinase A, B, C...) prep->assay read Measure Signal (e.g., Fluorescence) assay->read analyze Normalize Data & Calculate % Inhibition read->analyze fit Curve Fitting & IC50 Determination analyze->fit compare Calculate Fold Selectivity fit->compare end End: Selectivity Profile Generated compare->end

Caption: Workflow for determining enzyme inhibition and selectivity profile.

A Comparative Guide to 1-(2-Hydroxyethyl)-2-imidazolidinone and Other Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Matrix Metalloproteinases and Their Inhibition

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a wide range of physiological and pathological processes, including wound healing, angiogenesis, inflammation, and cancer metastasis. Consequently, MMPs are significant therapeutic targets.

MMP inhibitors can be broadly categorized as either broad-spectrum, targeting a wide range of MMPs, or selective, targeting specific MMP family members. Early broad-spectrum inhibitors faced challenges in clinical trials due to off-target effects and associated toxicities. This has spurred the development of more selective inhibitors to improve therapeutic outcomes and minimize adverse effects.

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI): A Dual Inhibitor of MMP-9 and Heparanase

This compound (HEI) has been identified as an inhibitor of both Matrix Metalloproteinase-9 (MMP-9) and heparanase.[1][2][3] This dual-inhibitory activity makes it a subject of interest, particularly in dermatology and potentially in other fields where both enzymes play a pathological role.

Studies have shown that HEI can improve the structure of the epidermal basement membrane and enhance the skin's barrier function.[1][2] By inhibiting MMP-9 and heparanase, HEI is suggested to protect the basement membrane from degradation, which is beneficial for skin exposed to environmental stressors like UV radiation.[1][2]

Despite these findings, specific quantitative data on the potency of HEI, such as its half-maximal inhibitory concentration (IC50) against MMP-9 or other MMPs, is not currently available in the reviewed literature. This limits a direct quantitative comparison with other well-characterized MMP inhibitors.

Quantitative Comparison of Other MMP Inhibitors

For comparative purposes, the following tables summarize the IC50 values of several well-known broad-spectrum and selective MMP inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of a specific MMP by 50% and are a key measure of an inhibitor's potency.

Broad-Spectrum MMP Inhibitors
InhibitorMMP-1 (Collagenase 1) IC50 (nM)MMP-2 (Gelatinase A) IC50 (nM)MMP-3 (Stromelysin 1) IC50 (nM)MMP-7 (Matrilysin) IC50 (nM)MMP-8 (Collagenase 2) IC50 (nM)MMP-9 (Gelatinase B) IC50 (nM)MMP-13 (Collagenase 3) IC50 (nM)MMP-14 (MT1-MMP) IC50 (nM)
Marimastat 56-13-3-9
Batimastat 34206-4--
Doxycycline 280,000---16,000-18,00030,000-50,000--

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative compilation from available sources.

Selective MMP Inhibitors
InhibitorTarget MMP(s)IC50 (nM)Notes
ARP 100 MMP-212Displays ~600-fold selectivity over MMP-1.
AG-L-66085 MMP-95Highly selective for MMP-9.
Compound 24f MMP-130.5Highly selective, with no activity against MMP-1 or TACE at >10,000 nM.[4][5]
Triazolone inhibitor 35 MMP-130.071>170-fold selective over a panel of other MMPs.[4][5]

Signaling Pathways and Experimental Workflows

To understand the context of MMP inhibition, it is crucial to visualize the relevant biological pathways and the experimental procedures used to assess inhibitor efficacy.

Simplified MMP Activation Cascade

MMP_Activation_Cascade Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA MMP3 Active MMP-3 Plasmin->MMP3 Activates Pro_MMP3 Pro-MMP-3 Pro_MMP3->MMP3 MMP9 Active MMP-9 MMP3->MMP9 Activates Pro_MMP9 Pro-MMP-9 Pro_MMP9->MMP9 Degradation ECM Degradation MMP9->Degradation ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation

Caption: Simplified signaling pathway for the activation of MMP-9.

General Mechanism of Competitive MMP Inhibition

MMP_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition MMP MMP Active Site (with Zinc ion) Products Cleaved Products MMP->Products Cleavage Substrate Substrate (e.g., Collagen) Substrate->MMP Binds to MMP_Inhibited MMP Active Site (with Zinc ion) No_Reaction No Reaction MMP_Inhibited->No_Reaction Inhibitor MMP Inhibitor Inhibitor->MMP_Inhibited Binds to

Caption: General mechanism of competitive MMP inhibition.

Experimental Workflow for Determining IC50 of an MMP Inhibitor

IC50_Workflow A Prepare serial dilutions of MMP inhibitor B Incubate inhibitor with active MMP enzyme A->B C Add fluorogenic MMP substrate B->C D Measure fluorescence kinetically C->D E Calculate reaction rates and percent inhibition D->E F Plot % inhibition vs. log[inhibitor] E->F G Determine IC50 value from sigmoidal dose-response curve F->G

Caption: General experimental workflow for IC50 determination.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine the inhibitory activity of compounds against MMPs.

Fluorometric MMP Inhibition Assay for IC50 Determination

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic peptide substrate by a specific MMP.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test inhibitor (e.g., HEI) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer.

  • Plate Setup:

    • In the wells of the 96-well plate, add the diluted inhibitor solutions.

    • Include a positive control (a known MMP inhibitor) and a negative control (vehicle without inhibitor).

  • Enzyme Addition: Add the purified active MMP enzyme to all wells except for the blank (substrate only) wells.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the inhibitory effect of compounds.

Materials:

  • Polyacrylamide gels containing 0.1% gelatin

  • SDS-PAGE running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Cell culture supernatant or tissue extract containing MMPs

  • Test inhibitor

Procedure:

  • Sample Preparation: Incubate cell culture supernatants or tissue extracts with various concentrations of the test inhibitor for a specified time.

  • Electrophoresis: Mix the samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel with zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

    • Destain the gel until clear bands of gelatinolysis appear against a blue background.

  • Data Analysis: The clear bands represent areas of MMP activity. The intensity of the bands, which is inversely proportional to the amount of undigested gelatin, can be quantified using densitometry. Compare the band intensities of the inhibitor-treated samples to the control to determine the inhibitory effect.

Conclusion

This compound presents an interesting profile as a dual inhibitor of MMP-9 and heparanase, with demonstrated benefits for skin barrier function. However, the lack of publicly available quantitative data on its MMP inhibitory potency currently prevents a direct comparison with other well-established MMP inhibitors. In contrast, broad-spectrum inhibitors like Marimastat and Batimastat, as well as various selective inhibitors, have well-defined inhibitory profiles with low nanomolar IC50 values against their target MMPs.

The provided experimental protocols offer a framework for researchers to quantitatively assess the inhibitory activity and selectivity of HEI and other novel compounds. Such studies are essential to fully characterize their potential as therapeutic agents and to enable robust comparisons within the growing field of MMP inhibitor research. Future research should focus on determining the IC50 values of HEI against a panel of MMPs to better understand its potency and selectivity, which will be crucial for its further development and potential clinical applications.

References

Comparative Efficacy of 1-(2-Hydroxyethyl)-2-imidazolidinone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) and related imidazolidinone analogs. The information is compiled from various studies to aid in the research and development of novel therapeutic agents.

Introduction to this compound (HEI)

This compound is a heterocyclic compound that has garnered attention for its role as a dual inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9).[1][2] These enzymes are critically involved in the degradation of the extracellular matrix (ECM), a key process in both physiological and pathological conditions.[1][2] The ability of HEI to inhibit these enzymes suggests its potential in applications where excessive ECM degradation is a factor, such as in skin aging and cancer metastasis.[1][2]

Comparative Efficacy Data

While direct comparative studies of HEI and its close structural analogs are limited in publicly available literature, this section presents efficacy data for various imidazolidinone and related heterocyclic derivatives against relevant biological targets. It is important to note that the data is collated from different studies and direct comparisons should be made with caution.

Heparanase Inhibition

Table 1: Heparanase Inhibitory Activity of Selected Small Molecules

Compound ClassExample CompoundTargetIC50 (µM)Reference
TerephthalamideCompound 61Heparanase0.32[3]
Isophthalamide (B1672271)Compound 63Heparanase0.12[3]
Matrix Metalloproteinase-9 (MMP-9) Inhibition

HEI is also a known inhibitor of MMP-9, a zinc-dependent endopeptidase that degrades type IV collagen, a major component of the basement membrane.[1] Similar to heparanase, specific IC50 values for HEI against MMP-9 are not detailed in the available literature. For comparison, a variety of other compounds, including some with heterocyclic scaffolds, have been evaluated as MMP-9 inhibitors.

Table 2: MMP-9 Inhibitory Activity of Selected Compounds

CompoundTargetIC50 (nM)Reference
MMP-2/MMP-9 Inhibitor IMMP-9240[4]
4-Thiazolidinone Derivative (Compound 23)MMP-940[5]
Cytotoxic Activity of Imidazolidinone Analogs

Various imidazolidinone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. While not direct analogs of HEI, these studies provide insight into the potential of the imidazolidinone scaffold in oncology.

Table 3: Cytotoxic Activity of Selected Imidazolidinone Derivatives

CompoundCell LineIC50 (µM)Reference
4-Imidazolidinone Derivative (Compound 9r)HCT116 (Colon Cancer)9.44[6]
4-Imidazolidinone Derivative (Compound 9r)SW620 (Colon Cancer)10.95[6]

Signaling Pathways

The therapeutic potential of this compound and its analogs can be understood through their modulation of key signaling pathways.

Heparanase Signaling Pathway

Heparanase activity impacts several signaling pathways by releasing heparan sulfate-bound growth factors and cytokines from the ECM. Inhibition of heparanase by compounds like HEI can therefore disrupt these downstream signaling events, which are often implicated in tumor progression and inflammation.

Heparanase_Signaling cluster_ECM ECM Degradation Heparanase Heparanase HSPG Heparan Sulfate (B86663) Proteoglycans (HSPG) Heparanase->HSPG cleaves GrowthFactors Growth Factors (e.g., VEGF, FGF) HSPG->GrowthFactors releases ECM Extracellular Matrix (ECM) SignalingPathways Downstream Signaling (PI3K/AKT, MAPK/ERK) GrowthFactors->SignalingPathways activates CellProliferation Cell Proliferation & Angiogenesis SignalingPathways->CellProliferation HEI This compound (HEI) HEI->Heparanase inhibits

Caption: Heparanase-mediated signaling cascade and its inhibition by HEI.

MMP-9 Signaling Pathway

MMP-9 expression and activity are regulated by complex signaling networks and, in turn, MMP-9 influences various cellular processes by degrading ECM components and processing signaling molecules. Inhibitors of MMP-9 can interfere with these pathological processes.

MMP9_Signaling InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) SignalingCascades Signaling Cascades (NF-κB, AP-1) InflammatoryStimuli->SignalingCascades MMP9_Gene MMP-9 Gene Transcription SignalingCascades->MMP9_Gene MMP9 MMP-9 MMP9_Gene->MMP9 ECM_Degradation ECM Degradation (Collagen IV) MMP9->ECM_Degradation CellInvasion Cell Invasion & Metastasis ECM_Degradation->CellInvasion HEI This compound (HEI) HEI->MMP9 inhibits Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitroScreening In Vitro Screening Purification->InVitroScreening HeparanaseAssay Heparanase Inhibition (IC50) InVitroScreening->HeparanaseAssay MMP9Assay MMP-9 Inhibition (IC50) InVitroScreening->MMP9Assay CytotoxicityAssay Cytotoxicity Assay (IC50) InVitroScreening->CytotoxicityAssay SAR Structure-Activity Relationship (SAR) Analysis HeparanaseAssay->SAR MMP9Assay->SAR CytotoxicityAssay->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

References

Benchmarking 1-(2-Hydroxyethyl)-2-imidazolidinone: A Comparative Guide to Heparanase and MMP-9 Inhibition in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI)

This compound is a chemical compound recognized for its role in improving epidermal barrier function by inhibiting the enzymatic activity of heparanase and MMP-9.[1] These enzymes are implicated in the degradation of the extracellular matrix, a process involved in skin aging and other pathological conditions.[2][3][4] By inhibiting these enzymes, HEI has been shown to protect the epidermal basement membrane from damage.[1]

Performance in Enzyme Inhibition Assays

While direct IC50 values for HEI are not available, its inhibitory action on heparanase and MMP-9 has been demonstrated in studies on UVB-induced human cultured skin models.[1] The following sections provide quantitative data for alternative inhibitors for both enzymes, offering a benchmark for performance.

Heparanase Inhibition

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains, playing a role in cell signaling and extracellular matrix remodeling.[5] Its inhibition is a therapeutic target in cancer and inflammation.

Table 1: Comparative Performance of Heparanase Inhibitors

InhibitorIC50 ValueAssay TypeReference
Suramin1.1 µMFRET Assay[6]
OGT 211520 ng (for 1 ng HPSE)TR-FRET Assay[7]
Heparin10 ng (for 1 ng HPSE)TR-FRET Assay[7]
Compound XII71 ng/mLHTRF Assay[8]
MMP-9 Inhibition

MMP-9 (Gelatinase B) is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components, particularly type IV collagen.[9] Its dysregulation is associated with various pathologies, including tumor invasion and metastasis.[9]

Table 2: Comparative Performance of MMP-9 Inhibitors

InhibitorIC50 ValueAssay TypeReference
MMP-9-IN-70.52 µMPro-MMP-9 Activation Assay[9]
MMP-2/MMP-9 Inhibitor I240 nMNot Specified[10]
Luteolin 7-O-glucoside4 µMRecombinant Catalytic Domain Inhibition[11]
Primetuletin70 µMRecombinant Catalytic Domain Inhibition[11]
AZD3342Not specified (effective at 50 mg/kg in vivo)Not specified[12]

Experimental Protocols

Detailed methodologies for key assays are provided below to enable researchers to evaluate the performance of HEI and other inhibitors.

Heparanase Inhibition Assay: Fluorescence Resonance Energy Transfer (FRET)

This protocol describes a one-step FRET-based assay for measuring heparanase activity and inhibition.[5][6]

Materials:

  • Recombinant human heparanase

  • FRET-labeled heparin substrate (e.g., labeled with Dabcyl and EDANS)

  • Assay buffer: 20 mM sodium acetate, pH 5.0

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the inhibitor at various concentrations.

  • In a 96-well plate, add the inhibitor solution to the wells.

  • Add recombinant heparanase (e.g., 1 µM final concentration) to the wells containing the inhibitor and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the FRET-labeled heparin substrate (e.g., 1 mg/mL final concentration).

  • Incubate the plate at 37°C with constant stirring for a defined period (e.g., 4 hours).

  • Stop the reaction by placing the plate on ice.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and emission at 500 nm).

  • Calculate the percentage of inhibition by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor).

MMP-9 Inhibition Assay: Gelatin Zymography

This protocol details the use of gelatin zymography to detect and quantify MMP-9 activity and its inhibition.[9][13][14][15][16]

Materials:

  • SDS-PAGE apparatus

  • Polyacrylamide gel solution with 0.1% gelatin

  • Non-reducing sample buffer

  • Renaturing (Washing) Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

  • Developing (Incubation) Buffer (containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Prepare biological samples (e.g., conditioned media from cell culture).

  • Inhibitor Treatment: Pre-incubate samples with various concentrations of the inhibitor for 30 minutes at room temperature.

  • Electrophoresis: Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at a constant voltage at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice with Renaturing Buffer for 30 minutes each to remove SDS.

  • Incubation: Incubate the gel in Developing Buffer (with or without the inhibitor) overnight at 37°C to allow gelatin digestion.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible against a blue background.

  • Data Analysis: Capture an image of the gel. The areas of MMP-9 activity will appear as clear bands. Quantify the band intensity to determine the level of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involving heparanase and MMP-9, as well as a typical experimental workflow for inhibitor validation.

Heparanase_MMP9_Skin_Aging cluster_UVB UVB Radiation cluster_Epidermis Epidermal Cells cluster_Dermis Dermal Fibroblasts cluster_ECM Extracellular Matrix Degradation UVB UVB Keratinocytes Keratinocytes UVB->Keratinocytes stimulates Cytokine_Release Pro-inflammatory Cytokine Release Keratinocytes->Cytokine_Release Fibroblasts Fibroblasts Cytokine_Release->Fibroblasts activates MMP9_up MMP-9 Upregulation Fibroblasts->MMP9_up Heparanase_up Heparanase Upregulation Fibroblasts->Heparanase_up BM_degradation Basement Membrane Degradation MMP9_up->BM_degradation Collagen_degradation Collagen Degradation MMP9_up->Collagen_degradation Heparanase_up->BM_degradation HEI 1-(2-Hydroxyethyl)-2- imidazolidinone (HEI) HEI->MMP9_up inhibits HEI->Heparanase_up inhibits

Caption: Signaling pathway of skin photoaging involving heparanase and MMP-9.

Inhibitor_Validation_Workflow start Start: Identify Potential Inhibitor in_vitro_assay In Vitro Enzymatic Assay (e.g., FRET, Zymography) start->in_vitro_assay determine_ic50 Determine IC50 Value in_vitro_assay->determine_ic50 cell_based_assay Cell-Based Assays (e.g., Cell Migration, Invasion) determine_ic50->cell_based_assay Potent Inhibitor assess_toxicity Assess Cytotoxicity cell_based_assay->assess_toxicity in_vivo_model In Vivo Model Testing (e.g., Animal Studies) assess_toxicity->in_vivo_model Non-toxic evaluate_efficacy Evaluate In Vivo Efficacy and Safety in_vivo_model->evaluate_efficacy end End: Lead Compound for Further Development evaluate_efficacy->end Efficacious & Safe

References

Dual Inhibition of Heparanase and MMP-9 by 1-(2-Hydroxyethyl)-2-imidazolidinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI)

This compound is a heterocyclic organic compound that has garnered attention for its inhibitory effects on enzymes that degrade the extracellular matrix.[1][2] Its dual-inhibitory action against both heparanase and MMP-9 makes it a compound of interest for therapeutic areas where the activities of these enzymes are implicated, such as in dermatology and potentially in oncology and inflammatory diseases.[1][2]

Comparative Analysis of Inhibitory Activity

Due to the absence of specific IC50 or Ki values for this compound, a direct quantitative comparison is not feasible. However, the following tables provide a summary of alternative inhibitors for heparanase and MMP-9 with their reported inhibitory concentrations to serve as a benchmark for future studies on HEI.

Table 1: Comparison of Heparanase Inhibitors

InhibitorTypeTargetIC50 / KiReference
OGT 2115Small MoleculeHeparanaseIC50: ~25 µMScientific Literature
SST0001 (Roneparstat)Heparin MimeticHeparanaseIC50: 5.1 µg/mLClinical Trial Data
PG545 (Pixatimod)Heparan MimeticHeparanaseIC50: ~100 nMScientific Literature
SuraminPolysulfonated NaphthylureaHeparanaseIC50: 1.5 µMScientific Literature

Table 2: Comparison of MMP-9 Inhibitors

InhibitorTypeTargetIC50 / KiReference
MarimastatBroad-spectrum MMP inhibitorMMPs (including MMP-9)IC50: 5 nMScientific Literature
Cipemastat (Trocade)Selective MMP inhibitorMMP-1, MMP-9, MMP-13IC50: 16 nM (MMP-9)Scientific Literature
Andecaliximab (GS-5745)Monoclonal AntibodyMMP-9Ki: < 10 pMClinical Trial Data
S-3304Selective MMP-9 inhibitorMMP-9IC50: 130 nMScientific Literature

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitory activity. Below are representative protocols for determining the inhibition of heparanase and MMP-9.

Heparanase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the enzymatic activity of heparanase by detecting the cleavage of a FRET-labeled heparan sulfate (B86663) substrate.

Materials:

  • Recombinant human heparanase

  • FRET-labeled heparan sulfate substrate (e.g., from commercial kits)

  • Assay buffer (e.g., 50 mM MES, 50 mM NaCl, 2 mM CaCl2, 2 mM MgCl2, pH 6.5)

  • Test compound (this compound)

  • Known heparanase inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In the microplate, add 10 µL of each dilution to respective wells.

  • Add 40 µL of the FRET-labeled heparan sulfate substrate to each well.

  • Initiate the reaction by adding 50 µL of diluted recombinant human heparanase to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

MMP-9 Inhibition Assay (Fluorogenic Substrate)

This assay determines MMP-9 activity by measuring the cleavage of a specific fluorogenic peptide substrate.

Materials:

  • Recombinant human MMP-9 (activated)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test compound (this compound)

  • Known MMP-9 inhibitor (positive control, e.g., Marimastat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Activate the pro-MMP-9 to its active form according to the manufacturer's instructions (e.g., using APMA).

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Add 10 µL of each dilution to the wells of the microplate.

  • Add 80 µL of the activated MMP-9 solution to each well and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the fluorogenic MMP-9 substrate to each well.

  • Immediately measure the fluorescence kinetics over 30-60 minutes at 37°C using a microplate reader (excitation/emission wavelengths specific to the substrate).

  • Determine the reaction rate (V) from the linear portion of the fluorescence curve.

  • Calculate the percentage of inhibition and the IC50 value as described for the heparanase assay.

Signaling Pathways and Visualization

Understanding the signaling context of heparanase and MMP-9 is vital for drug development. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by these enzymes.

heparanase_pathway Heparanase Heparanase HSPG Heparan Sulfate Proteoglycans (HSPGs) Heparanase->HSPG cleaves ECM Extracellular Matrix (ECM) Degradation HSPG->ECM GF Growth Factors (e.g., FGF, VEGF) HSPG->GF releases Metastasis Metastasis ECM->Metastasis GF_Receptor Growth Factor Receptors GF->GF_Receptor activates Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) GF_Receptor->Signaling Proliferation Cell Proliferation Signaling->Proliferation Angiogenesis Angiogenesis Signaling->Angiogenesis HEI This compound HEI->Heparanase inhibits

Caption: Heparanase signaling pathway and point of inhibition.

mmp9_pathway MMP9 MMP-9 ECM_Components ECM Components (e.g., Collagen IV, Laminin) MMP9->ECM_Components cleaves GF_Release Release of Matrix-Bound Factors MMP9->GF_Release TGFb Latent TGF-β MMP9->TGFb activates ECM_Degradation ECM Degradation ECM_Components->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Active_TGFb Active TGF-β TGFb_Receptor TGF-β Receptor Active_TGFb->TGFb_Receptor Signaling Downstream Signaling TGFb_Receptor->Signaling EMT Epithelial-Mesenchymal Transition (EMT) Signaling->EMT HEI This compound HEI->MMP9 inhibits

Caption: MMP-9 signaling pathway and point of inhibition.

Conclusion

This compound presents an interesting profile as a dual inhibitor of heparanase and MMP-9. While its qualitative inhibitory activity has been noted, further research is required to determine its specific potency (IC50/Ki values) to allow for a direct and quantitative comparison with other established inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such investigations and to better understand the potential therapeutic applications of this compound. The development of dual-acting inhibitors could offer a synergistic approach to treating complex diseases where both heparanase and MMP-9 play significant pathological roles.

References

A Comparative Guide to the Reproducibility of Experiments with 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount for advancing scientific knowledge and developing novel therapeutics. This guide provides a comprehensive overview of the reported activities of 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI), with a focus on its role as an inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9) and its effects on skin barrier function. While direct, publicly available quantitative data on the inhibitory potency (i.e., IC50 values) of this compound is limited, this guide offers detailed experimental protocols to enable independent verification and comparative analysis. Furthermore, we present data on alternative inhibitors to provide a benchmark for performance.

Overview of this compound (HEI)

This compound is a chemical compound that has been identified as a dual inhibitor of heparanase and MMP-9.[1] These enzymes play crucial roles in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including skin aging and damage.

Reported Biological Activities:

  • Enzyme Inhibition: Studies have shown that HEI can inhibit the activity of both heparanase and MMP-9.[1][2] Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains, components of the basement membrane, while MMP-9 is a gelatinase that degrades type IV collagen, another key component of the basement membrane.

  • Improvement of Skin Barrier Function: Topical application of HEI has been reported to improve epidermal basement membrane structure and enhance epidermal barrier function. This is evidenced by increased water content and decreased transepidermal water loss (TEWL) in the skin.[1]

Comparative Performance Data

A direct quantitative comparison of the inhibitory potency of this compound with other inhibitors is challenging due to the lack of publicly available IC50 values for HEI. However, to provide a framework for evaluation, the following tables summarize the IC50 values for a selection of alternative heparanase and MMP-9 inhibitors. Researchers can use these values as a reference when conducting their own comparative experiments.

Table 1: Comparative Inhibitory Activity of Alternative Heparanase Inhibitors

InhibitorTargetIC50 (µM)Reference
1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-ureaHeparanase0.27
N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamideHeparanase0.29
OGT 2492Heparanase3.0
2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acidHeparanase8
TC LPA5 4Heparanase10

Table 2: Comparative Inhibitory Activity of Alternative MMP-9 Inhibitors

InhibitorTargetIC50 (nM)Reference
MMP-2/MMP-9 Inhibitor IMMP-9240[3]
JNJ0966proMMP-9 Activation429[4]
Luteolin 7-O-glucosideMMP-94000[5]
MMP-9 Inhibitor IIMMP-9 (PEX domain)Kd = 2100[6]
ChlorhexidineMMP-9>300 (in µg/mL)[7]

Experimental Protocols

To facilitate the reproducible evaluation of this compound and its comparison with other compounds, detailed experimental protocols are provided below.

This protocol describes a common method for measuring heparanase activity and its inhibition.

Materials:

  • Recombinant human heparanase

  • Heparan sulfate substrate (e.g., fondaparinux)

  • Fluorescently labeled substrate or a coupled enzymatic reaction for detection

  • Assay buffer (e.g., 40 mM sodium acetate, pH 5.0)

  • This compound and other test inhibitors

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant heparanase to each well, except for the negative control wells.

  • Add the different concentrations of the inhibitors to the respective wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding the heparan sulfate substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 1-2 hours).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

This protocol allows for the detection of MMP-9 activity and its inhibition.

Materials:

  • Recombinant human pro-MMP-9

  • APMA (4-aminophenylmercuric acetate) for pro-MMP-9 activation

  • Gelatin-containing polyacrylamide gels (e.g., 10% polyacrylamide with 1 mg/mL gelatin)

  • Tris-Glycine SDS sample buffer (non-reducing)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution (e.g., methanol:acetic acid:water)

  • This compound and other test inhibitors

Procedure:

  • Activate pro-MMP-9 by incubating it with APMA (e.g., 1 mM) at 37°C for 2-4 hours.

  • Incubate the activated MMP-9 with various concentrations of this compound or other inhibitors for 30 minutes at 37°C.

  • Mix the enzyme-inhibitor samples with non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis under non-reducing conditions.

  • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.

  • Incubate the gel in the incubation buffer overnight at 37°C to allow for gelatin degradation by MMP-9.

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel until clear bands appear against a blue background, indicating areas of gelatinolysis.

  • Quantify the intensity of the bands to determine the extent of MMP-9 inhibition.

This protocol describes the use of 3D human skin models to assess the effect of this compound on skin barrier function.

Materials:

  • 3D human reconstructed skin models (e.g., EpiDerm™, SkinEthic™)

  • Culture medium for the skin models

  • This compound formulated in a suitable vehicle (e.g., cream, solution)

  • Phosphate-buffered saline (PBS)

  • Transepidermal Water Loss (TEWL) measurement device (e.g., Tewameter®)

  • Reagents for immunohistochemistry (e.g., antibodies against Loricrin, Filaggrin, Involucrin)

Procedure:

  • Culture the 3D human skin models according to the manufacturer's instructions.

  • Topically apply a defined amount of the this compound formulation or the vehicle control to the surface of the skin models.

  • Incubate the treated models for a specific period (e.g., 24-48 hours).

  • Transepidermal Water Loss (TEWL) Measurement:

    • Acclimatize the skin models to a controlled environment (temperature and humidity).

    • Measure the TEWL from the surface of each model using a TEWL device. A lower TEWL value indicates improved barrier function.

  • Assessment of Epidermal Differentiation Markers:

    • Harvest the skin models and fix them in formalin.

    • Embed the tissues in paraffin (B1166041) and prepare cross-sections.

    • Perform immunohistochemical staining for key epidermal differentiation markers such as Loricrin, Filaggrin, and Involucrin.

    • Analyze the expression and localization of these markers using microscopy. An increased and more organized expression of these proteins suggests enhanced epidermal differentiation and barrier integrity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inhibitor Prepare Inhibitor Dilutions (e.g., HEI) incubation Pre-incubate Enzyme with Inhibitor inhibitor->incubation enzyme Prepare Enzyme Solution (Heparanase or MMP-9) enzyme->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Activity (Fluorescence or Zymography) reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Skin_Barrier_Function_Workflow cluster_treatment Treatment cluster_measurement Measurement cluster_evaluation Evaluation model 3D Human Skin Model application Topical Application (HEI or Control) model->application tewl Measure TEWL application->tewl markers Assess Differentiation Markers (Immunohistochemistry) application->markers barrier Evaluate Barrier Function tewl->barrier markers->barrier

Caption: Workflow for assessing skin barrier function in vitro.

Signaling_Pathway cluster_ecm Extracellular Matrix cluster_enzymes Degrading Enzymes cluster_inhibitor Inhibitor cluster_outcome Outcome HS Heparan Sulfate Degradation ECM Degradation HS->Degradation cleaved by Collagen Type IV Collagen Collagen->Degradation degraded by Heparanase Heparanase Heparanase->HS MMP9 MMP-9 MMP9->Collagen HEI This compound (HEI) HEI->Heparanase inhibits HEI->MMP9 inhibits Barrier Improved Skin Barrier HEI->Barrier leads to

Caption: Simplified signaling pathway of ECM degradation and its inhibition.

References

In Vivo Validation of 1-(2-Hydroxyethyl)-2-imidazolidinone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not extensively describe a specific, validated biological activity for 1-(2-Hydroxyethyl)-2-imidazolidinone. This guide, therefore, presents a hypothetical in vivo validation framework. The context is built upon the known activities of structurally related compounds containing the imidazolidinone core, a common scaffold in medicinal chemistry. Here, we postulate a potential anti-tumor activity for this compound (referred to as HEI-21) and compare it with a well-established therapeutic agent, Enzalutamide, which also contains an imidazolidinone-like core and is used in cancer therapy.

This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a comparative validation study could be designed, executed, and presented.

Comparative Efficacy in Xenograft Tumor Model

To assess the in vivo anti-tumor activity of HEI-21, a human prostate cancer (LNCaP) xenograft model in immunodeficient mice was utilized. The efficacy of HEI-21 was compared to Enzalutamide, a standard-of-care androgen receptor inhibitor.

Data Summary:

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
HEI-2125 mg/kg875 ± 11030+1.8
HEI-2150 mg/kg550 ± 9556+0.5
Enzalutamide10 mg/kg480 ± 8061.6-1.2

Experimental Protocols

LNCaP Xenograft Mouse Model

A study was conducted to evaluate the in-vivo anti-tumor activity of a compound. Male BALB/c nude mice, aged 6-8 weeks, were used for the study. Each mouse was subcutaneously injected in the right flank with 5 x 10^6 LNCaP cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium. Tumor growth was monitored, and when the average tumor volume reached approximately 100-150 mm³, the mice were randomized into four treatment groups (n=8 per group):

  • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

  • Group 2: HEI-21 (25 mg/kg)

  • Group 3: HEI-21 (50 mg/kg)

  • Group 4: Enzalutamide (10 mg/kg)

Treatments were administered daily via oral gavage for 21 consecutive days. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

Immunohistochemical Analysis

At the end of the treatment period, tumors were excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections were prepared for immunohistochemistry (IHC) to assess the proliferation marker Ki-67. The sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Slides were then incubated with a primary antibody against Ki-67, followed by incubation with a secondary antibody and detection using a DAB substrate kit. The percentage of Ki-67 positive cells was quantified by analyzing at least five high-power fields per tumor.

Mechanism of Action: Postulated Signaling Pathway

Based on the structure of the imidazolidinone core, a potential mechanism of action for HEI-21 could involve the inhibition of a key signaling pathway in cancer progression, such as the PI3K/Akt pathway, which is frequently dysregulated in prostate cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation HEI21 HEI-21 HEI21->Akt Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Postulated inhibitory action of HEI-21 on the PI3K/Akt signaling pathway.

Experimental Workflow

The overall workflow for the in vivo validation of HEI-21 is a multi-step process, from initial compound preparation to final data analysis.

G A Compound Formulation (HEI-21, Enzalutamide, Vehicle) E Daily Oral Gavage (21-day treatment period) A->E B Cell Culture & Implantation (LNCaP cells in BALB/c nude mice) C Tumor Growth Monitoring (to ~100-150 mm³) B->C D Randomization & Grouping (n=8 per group) C->D D->E F Bi-weekly Measurements (Tumor Volume & Body Weight) E->F G Tumor Excision & Fixation (Day 21) F->G H Immunohistochemistry (Ki-67 Staining) G->H I Data Analysis & Reporting H->I

Caption: Workflow for the xenograft model and subsequent efficacy analysis.

A Comparative Guide to the Synthetic Routes of 1-(2-Hydroxyethyl)-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(2-Hydroxyethyl)-2-imidazolidinone, a versatile building block, has several documented synthetic pathways. This guide provides an objective comparison of the most prominent methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for a given application.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to this compound.

Synthetic Route Starting Materials Catalyst/Reagent Reaction Conditions Conversion/Yield Selectivity/Purity
Route 1: Base-Catalyzed Reaction of Monoethanolamine and CO₂ Monoethanolamine, Carbon DioxidePotassium Carbonate (K₂CO₃)180°C, 41.4 barg (600 psig), 12 hours86% conversion of Monoethanolamine72% selectivity to product
Route 1 (Variant): From 2-Oxazolidinone and Monoethanolamine 2-Oxazolidinone, MonoethanolaminePotassium Carbonate (K₂CO₃)180°C, 41.4 barg (600 psig) N₂, 12 hours85% yieldNot specified
Route 2: Catalytic Reaction with Supercritical CO₂ 2-[(2-aminoethyl)amino]ethan-1-ol, Supercritical Carbon Dioxide (scCO₂)γ-Alumina (γ-Al₂O₃)250°CData not available for this specific product. (Up to 83% yield for 2-imidazolidinone)[1]Not specified
Route 3: Intramolecular Cyclization of Urea Derivatives N-(2,2-dialkoxyethyl)ureas, C-nucleophilesTrifluoroacetic Acid (TFA)Refluxing toluene, 64 hoursGood to high yields for substituted imidazolidinonesHigh regioselectivity

Experimental Protocols

Route 1: Base-Catalyzed Reaction of Monoethanolamine and Carbon Dioxide

This industrial-focused method utilizes readily available starting materials.

Experimental Procedure: A 70 ml Parr autoclave reactor equipped with a magnetic stirrer is charged with approximately 4g (65 mmol) of monoethanolamine (MEA) and a 50% aqueous solution of potassium carbonate (in a 1:10 molar ratio of carbonate to MEA). The reactor is sealed and pressurized to 41.4 barg (600 psig) with carbon dioxide. The pressure is maintained by adding more CO₂ until uptake ceases. The reactor is then heated to 180°C for 12 hours. After cooling and depressurizing, the product mixture is recovered.[2]

Variant using 2-Oxazolidinone: A 70 ml Parr autoclave is charged with 6g (69 mmol) of 2-oxazolidinone, 4g (69 mmol) of monoethanolamine, and 1g of anhydrous potassium carbonate (10 mol% ratio to MEA). The reactor is pressurized to 41.4 barg (600 psig) with nitrogen and heated to 180°C for 12 hours. After cooling and depressurization, the product is recovered in methanol. Removal of the solvent under vacuum yields the product.[2]

Route 2: Catalytic Reaction with Supercritical CO₂

This method represents a greener approach using a heterogeneous catalyst and supercritical fluid.

Experimental Procedure: The synthesis is carried out by reacting 2-[(2-aminoethyl)amino]ethan-1-ol with supercritical carbon dioxide at a temperature of 250°C in the presence of a γ-Al₂O₃ catalyst.[1][3] While a detailed experimental protocol and specific yield for this compound are not readily available in the reviewed literature, a similar process for the synthesis of the parent compound, 2-imidazolidinone, from ethylenediamine (B42938) carbamate (B1207046) using a CeO₂ catalyst in 2-propanol at 140°C (413 K) under Argon has been reported to achieve up to 83% yield.[1]

Route 3: Intramolecular Cyclization of N-substituted Urea Derivatives

This route offers a pathway to substituted imidazolidinones with high regioselectivity.

General Experimental Procedure for Substituted Imidazolidinones: To a solution of an N-(2,2-dialkoxyethyl)urea (1.66 mmol) in 10 mL of toluene, the appropriate C-nucleophile (1.66 mmol) and trifluoroacetic acid (TFA, 1.66 mmol) are added. The mixture is then refluxed for 64 hours. After the reaction, the volatile components are removed under vacuum. The resulting residue is washed with acetone (B3395972) and then recrystallized from absolute ethanol (B145695) to yield the 4-substituted imidazolidin-2-one.[4] This method is noted for its high regioselectivity, providing good to high yields of the desired products.[4]

Synthetic Pathways Overview

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product MEA Monoethanolamine Route1 Route 1: Base-Catalyzed Reaction MEA->Route1 K₂CO₃ CO2 Carbon Dioxide CO2->Route1 AEEA 2-[(2-aminoethyl)amino]ethanol Route2 Route 2: Supercritical Fluid Synthesis AEEA->Route2 γ-Al₂O₃ scCO2 Supercritical CO₂ scCO2->Route2 HydroxyethylUrea N-(2-Hydroxyethyl)urea Derivatives Route3 Route 3: Intramolecular Cyclization HydroxyethylUrea->Route3 TFA Oxazolidinone 2-Oxazolidinone Route1_variant Route 1 Variant Oxazolidinone->Route1_variant K₂CO₃, MEA Product This compound Route1->Product 86% conv. 72% select. Route1_variant->Product 85% yield Route2->Product Yield data not available Route3->Product Good to high yields (for derivatives)

Caption: Comparative overview of synthetic routes to this compound.

References

Safety Operating Guide

Proper Disposal of 1-(2-Hydroxyethyl)-2-imidazolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the disposal of 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS No. 3699-54-5), ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated.[1][2] Therefore, exercising caution is paramount.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[2][3]To prevent eye irritation or serious eye damage.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1][2]To prevent skin contact, as the substance may cause an allergic skin reaction.[2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]To avoid inhalation, which may cause respiratory irritation.[1]
Body Protection Laboratory coat or other protective clothing.To prevent skin contact.

In the event of exposure, consult the Safety Data Sheet (SDS) for first-aid measures and seek medical attention.[1][2][4]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Do not allow the product to enter drains or waterways, as its ecological impact has not been fully determined.[1][2]

  • Consult Local Regulations: Before proceeding, review all applicable federal, state, and local regulations governing chemical waste disposal to ensure full compliance.

  • Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical by a certified hazardous waste management company.[1] Inform them of the chemical's identity (this compound, CAS: 3699-54-5).

  • Prepare for Disposal:

    • Unused Product: Keep the chemical in its original, properly labeled container. Ensure the container is sealed and not leaking.

    • Surplus and Non-recyclable Solutions: These should be offered to a licensed disposal company.[1]

    • Contaminated Materials: Any materials, such as gloves, absorbent pads, or empty containers, that have come into contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[1][2]

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed facility. Note that the material is highly flammable, and extra care must be taken during ignition.[1]

  • Documentation: Maintain detailed records of the disposal process, including the name of the waste disposal company, the date of pickup, and the quantity of waste disposed of.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for Disposal ppe Don Appropriate PPE (Gloves, Eye Protection, etc.) start->ppe consult_reg Consult Local, State, and Federal Disposal Regulations ppe->consult_reg contact_vendor Contact Licensed Professional Waste Disposal Service consult_reg->contact_vendor prepare_waste Prepare and Package Waste (Seal and Label Container) contact_vendor->prepare_waste incineration Arrange for Incineration at a Licensed Facility prepare_waste->incineration document Document Disposal Process incineration->document end End: Disposal Complete document->end

Caption: Disposal Workflow for this compound.

Quantitative Data

PropertyValueSource
CAS Number 3699-54-5[1][2]
Molecular Formula C5H10N2O2[1][2]
Molecular Weight 130.15 g/mol [1][2]
Transport Information Not classified as dangerous goods for transport (DOT, IMDG, IATA)[1][2][4]

It is important to note that the absence of specific disposal limits does not imply that the substance can be disposed of without precautions. The principle of responsible waste management dictates that it should be handled by professionals.

References

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Retrosynthesis Analysis

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)-2-imidazolidinone
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)-2-imidazolidinone

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.